molecular formula C17H15N5O2 B15583890 USP30-I-1

USP30-I-1

Cat. No.: B15583890
M. Wt: 321.33 g/mol
InChI Key: RNFCDLMNQAEONR-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

USP30-I-1 is a useful research compound. Its molecular formula is C17H15N5O2 and its molecular weight is 321.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-[(3R,5R)-1-cyano-5-methylpyrrolidin-3-yl]-5-(3-cyanophenyl)-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C17H15N5O2/c1-11-5-14(9-22(11)10-19)21-16(23)17-20-8-15(24-17)13-4-2-3-12(6-13)7-18/h2-4,6,8,11,14H,5,9H2,1H3,(H,21,23)/t11-,14-/m1/s1

InChI Key

RNFCDLMNQAEONR-BXUZGUMPSA-N

Origin of Product

United States

Foundational & Exploratory

USP30-I-1: A Technical Guide to its Mechanism of Action in Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. Its inhibition has emerged as a promising therapeutic strategy for neurodegenerative diseases such as Parkinson's, where impaired mitochondrial quality control is a key pathological feature. This document provides an in-depth technical overview of the mechanism of action of USP30 inhibitors, with a focus on USP30-I-1 and related compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the molecular pathways, present quantitative data, detail experimental protocols, and provide visual representations of the key processes.

Core Mechanism of Action

USP30 functions by counteracting the activity of the PINK1/Parkin pathway, a primary driver of mitophagy.[1][2] In healthy mitochondria, PINK1, a serine/threonine kinase, is continuously imported into the inner mitochondrial membrane and subsequently degraded. However, upon mitochondrial depolarization or damage, PINK1 import is stalled, leading to its accumulation on the outer mitochondrial membrane (OMM).[3]

Accumulated PINK1 phosphorylates ubiquitin (Ub) at serine 65 (p-Ser65-Ub), which in turn recruits and activates the E3 ubiquitin ligase Parkin.[3][4] Activated Parkin then ubiquitinates various OMM proteins, creating ubiquitin chains that serve as a signal for the autophagic machinery to engulf and clear the damaged mitochondrion.[1][5]

USP30 opposes this process by removing these ubiquitin chains from OMM proteins, thereby dampening the "eat-me" signal for mitophagy.[1][6][7] The inhibition of USP30, for instance by this compound, blocks this deubiquitination activity. This leads to an accumulation of ubiquitinated proteins on the mitochondrial surface and an increase in p-Ser65-Ub levels, effectively promoting the clearance of damaged mitochondria.[3][4][8] A key substrate of USP30 in this context is the Translocase of Outer Mitochondrial Membrane 20 (TOM20), the ubiquitylation of which is a robust biomarker for USP30 inhibition.[6][7][9]

Quantitative Data on USP30 Inhibitors

The following tables summarize key quantitative data for various USP30 inhibitors, including this compound and other well-characterized compounds, to facilitate comparison and experimental design.

InhibitorIC50 (nM)TargetAssay TypeReference
This compound 94USP30In vitro deubiquitinase assay[10]
USP30Inh-1 15-30USP30In vitro (Ub-Rho110 cleavage)[11][12]
USP30Inh-2 15-30USP30In vitro (Ub-Rho110 cleavage)[11][12]
USP30Inh-3 15-30USP30In vitro (Ub-Rho110 cleavage)[11][12]
FT3967385 (FT385) ~1USP30In vitro (Ub-Rhodamine processing)[6]
Compound 39 ~20USP30In vitro enzyme activity assay[12][13]
InhibitorCell LineConcentrationEffectReference
USP30Inh-1 SH-SY5Y10 µMDepolarization of mitochondrial membrane potential after 1 hour[4][14]
USP30Inh-1 iPSC-derived neurons/astrocytes1-3 µMIncreased p-Ser65-Ub levels[4][14]
FT385 hTERT-RPE1 (YFP-Parkin)200 nMEnhanced ubiquitylation and degradation of TOM20[6]
ST-539 Hela Parkin USP3010 ug/mlResumed Parkin-mediated mitophagy and cell apoptosis[15]
(S)-CMPD-39 SH-SY5YEC50 ~0.2 µMPotentiation of CCCP-induced p65Ub generation[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant USP30.

Materials:

  • Recombinant human USP30 (rhUSP30)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT

  • USP30 inhibitor (e.g., this compound)

  • 384-well black, clear-bottom plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a dilution series of the USP30 inhibitor in 100% DMSO.

  • Dispense 75 nL of the inhibitor dilutions into the wells of the 384-well plate using an acoustic liquid handler.

  • Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in the assay buffer.

  • Add 15 µL of the 2x rhUSP30 solution to each well, resulting in a final concentration of 5 nM.

  • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

  • Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.

  • Add 15 µL of the 2x Ub-Rho110 solution to each well to initiate the enzymatic reaction (final concentration 100 nM).

  • Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission wavelengths appropriate for Rhodamine 110).

  • Calculate the rate of reaction and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.[4]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the inhibitor binds to USP30 within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

Materials:

  • Cultured cells (e.g., SH-SY5Y)

  • USP30 inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-USP30 antibody

Procedure:

  • Treat cultured cells with the USP30 inhibitor at various concentrations or a vehicle control for a specified time.

  • Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the cell suspensions to a range of temperatures in a PCR thermocycler for a fixed duration (e.g., 3 minutes) to induce protein denaturation.

  • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble USP30 in each sample by SDS-PAGE and Western blotting using an anti-USP30 antibody.

  • Quantify the band intensities. Increased thermal stability of USP30 in the inhibitor-treated samples compared to the vehicle control indicates target engagement.[17][18][19]

p-Ser65-Ubiquitin Immunofluorescence Assay

This cellular assay quantifies the accumulation of phosphorylated ubiquitin, a key marker of PINK1/Parkin pathway activation, upon USP30 inhibition.

Materials:

  • iPSC-derived dopaminergic neuron/astrocyte co-cultures (or other relevant cell type)

  • USP30 inhibitor

  • Mitochondrial uncoupler (e.g., FCCP or Antimycin A/Oligomycin A)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against p-Ser65-Ub

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fluorescence microscope

Procedure:

  • Plate cells in a suitable format for imaging (e.g., 96-well plates).

  • Treat the cells with the USP30 inhibitor or vehicle control for the desired duration (e.g., 4 days).

  • Induce mitophagy by treating with a mitochondrial uncoupler (e.g., 10 µM FCCP for 2 hours).[4]

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with the primary anti-p-Ser65-Ub antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the fluorescence intensity of p-Ser65-Ub puncta per cell to assess the effect of the inhibitor.[4][14]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows.

Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Inhibitor cluster_Autophagy Autophagic Machinery PINK1 PINK1 Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin OMM_Protein OMM Proteins Parkin->OMM_Protein Ubiquitinates Ub_OMM Ubiquitinated OMM Protein pUb p-Ser65-Ub pUb->Parkin Recruits & Activates USP30 USP30 USP30->Ub_OMM Deubiquitinates Autophagosome Autophagosome Formation Ub_OMM->Autophagosome Signal for Engulfment USP30_I_1 This compound USP30_I_1->USP30 Inhibits Mitophagy Mitophagy Autophagosome->Mitophagy Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 Accumulation

Caption: PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30, which is blocked by this compound.

DUB_Assay_Workflow start Start dispense_inhibitor Dispense this compound (serial dilution) start->dispense_inhibitor add_usp30 Add recombinant USP30 dispense_inhibitor->add_usp30 incubate_1 Incubate (30 min) add_usp30->incubate_1 add_substrate Add Ub-Rho110 Substrate incubate_1->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro deubiquitinase (DUB) activity assay to determine the IC50 of this compound.

CETSA_Workflow start Start cell_treatment Treat cells with This compound or Vehicle start->cell_treatment heat_cells Heat cell suspension (Temperature Gradient) cell_treatment->heat_cells lysis Cell Lysis heat_cells->lysis centrifugation Centrifuge to separate soluble/insoluble fractions lysis->centrifugation western_blot Western Blot for USP30 (Soluble Fraction) centrifugation->western_blot quantification Quantify Band Intensity (Target Engagement) western_blot->quantification end End quantification->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound.

Conclusion

This compound and other specific inhibitors of USP30 represent a targeted approach to enhance mitophagy by modulating the ubiquitination status of mitochondrial outer membrane proteins. By preventing the removal of Parkin-dependent ubiquitin signals, these inhibitors lower the threshold for the clearance of damaged mitochondria. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic potential of USP30 inhibition in diseases characterized by mitochondrial dysfunction. Rigorous quantitative assessment and standardized experimental procedures are crucial for advancing our understanding and facilitating the development of novel therapeutics in this promising area.

References

The Function of USP30-I-1: A Deep Dive into Mitophagy Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of USP30-I-1, a selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30). It is designed to be a valuable resource for researchers and professionals in the fields of cellular biology, neuroscience, and drug development who are interested in the mechanisms of mitochondrial quality control and the therapeutic potential of targeting the deubiquitinase USP30. This document details the molecular function of USP30, the mechanism of action of its inhibitors, quantitative data on their activity, and detailed protocols for key experimental assays.

Introduction: The Role of USP30 in Mitochondrial Homeostasis

Mitochondria, the powerhouses of the cell, are dynamic organelles that undergo continuous quality control to maintain cellular health. A critical process in this quality control is mitophagy, the selective degradation of damaged or superfluous mitochondria via autophagy. This process is tightly regulated by a complex signaling network, with the E3 ubiquitin ligase Parkin and the kinase PINK1 playing central roles. Dysregulation of mitophagy is implicated in a variety of human diseases, including Parkinson's disease and other neurodegenerative disorders.

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase (DUB) that is constitutively localized to the outer mitochondrial membrane and peroxisomes.[1] Its primary function is to counteract the ubiquitination of mitochondrial proteins, thereby acting as a negative regulator of mitophagy.[2] By removing ubiquitin chains from mitochondrial surface proteins, USP30 dampens the signal for mitochondrial clearance.[2] This positions USP30 as a critical gatekeeper in the decision-making process of mitochondrial turnover.

Mechanism of Action: USP30 Inhibition and the Promotion of Mitophagy

The inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria. Small molecule inhibitors, such as this compound, are designed to selectively block the catalytic activity of USP30.[3] By doing so, they prevent the removal of ubiquitin tags from mitochondrial proteins, leading to an accumulation of ubiquitinated proteins on the mitochondrial surface. This enhanced ubiquitination serves as a potent signal to recruit the autophagy machinery and initiate mitophagy.[4]

The core of this regulatory network is the PINK1/Parkin pathway. Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin at serine 65 (p-Ser65-Ub).[4] This phosphorylated ubiquitin, in turn, recruits and activates the E3 ligase Parkin, which then further ubiquitinates various outer mitochondrial membrane proteins.[4] USP30 acts in opposition to Parkin by cleaving these ubiquitin chains. Therefore, inhibition of USP30 tips the balance towards a pro-mitophagy state, even in instances where Parkin function may be compromised.[5]

Quantitative Data on USP30 Inhibitors

The development of potent and selective USP30 inhibitors is a key focus of current research. The following tables summarize the quantitative data for this compound and other notable inhibitors.

InhibitorIC50 (nM)TargetNotes
This compound 94USP30A selective inhibitor used in research to study the effects of USP30 inhibition.[3]
Compound 39 ~20USP30A highly selective, non-covalent inhibitor with good potency.[6][7]
MF-094 120USP30A potent and selective inhibitor that has been shown to accelerate mitophagy.[1]
USP30Inh-1 15-30USP30Potent inhibitor with some off-target effects at higher concentrations.
MTX-115325 Not specifiedUSP30A brain-penetrant inhibitor that has shown neuroprotective effects in a mouse model of Parkinson's disease.[8]
ST-539 Not specifiedUSP30A specific inhibitor that has been shown to stimulate mitophagy.[3]

Table 1: Potency of various USP30 inhibitors.

InhibitorOff-Targets at 10 µMNotes
USP30Inh-1, -2, -3 USP6, USP21, USP45These inhibitors show decreased selectivity at higher concentrations.
Compound 39 MinimalExhibits high selectivity for USP30.[7]

Table 2: Selectivity profile of selected USP30 inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of molecules involved in USP30-regulated mitophagy and the experimental approaches to study it, the following diagrams are provided in the DOT language for Graphviz.

USP30_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Autophagy Autophagy Machinery PINK1 PINK1 (accumulates) Ub Ubiquitin PINK1->Ub phosphorylates pUb p-Ser65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMM_protein OMM Protein Parkin_active->OMM_protein ubiquitinates Ub_OMM Ubiquitinated OMM Protein OMM_protein->Ub_OMM Autophagosome Autophagosome Formation Ub_OMM->Autophagosome signals for USP30 USP30 USP30->Ub_OMM deubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy USP30_I1 This compound USP30_I1->USP30 inhibits

Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory role of USP30.

Experimental_Workflow start Cell Culture (e.g., SH-SY5Y, HeLa) treatment Treatment with this compound and/or Mitophagy Inducer (e.g., CCCP) start->treatment assay_choice Select Assay treatment->assay_choice dub_assay Deubiquitinase Activity Assay (Ub-Rho110) assay_choice->dub_assay Biochemical mitophagy_assay Mitophagy Flux Assay (mito-Keima) assay_choice->mitophagy_assay Cellular target_engagement Target Engagement Assay (CETSA) assay_choice->target_engagement Cellular immunofluorescence Immunofluorescence (p-Ser65-Ub, TOMM20) assay_choice->immunofluorescence Cellular data_analysis Data Acquisition & Analysis dub_assay->data_analysis mitophagy_assay->data_analysis target_engagement->data_analysis immunofluorescence->data_analysis

Caption: A generalized workflow for studying the effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of USP30 function and its inhibition.

USP30 Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP30 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

Materials:

  • Recombinant human USP30 protein

  • Ubiquitin-Rhodamine110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA

  • This compound or other inhibitors

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 10 µL of recombinant USP30 (e.g., 10 nM final concentration) to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of Ub-Rho110 substrate (e.g., 100 nM final concentration) to each well.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear phase of fluorescence increase).

  • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mitophagy Flux Assay using mito-Keima

This assay utilizes a pH-sensitive fluorescent protein, mito-Keima, to quantify mitophagy. mito-Keima fluoresces green in the neutral pH of mitochondria and red in the acidic environment of the lysosome.

Materials:

  • Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)

  • This compound or other inhibitors

  • Mitophagy inducer (e.g., 10 µM CCCP or a combination of oligomycin (B223565) and antimycin A)

  • Culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed mito-Keima expressing cells in a multi-well plate.

  • Treat the cells with this compound or vehicle for a predetermined time (e.g., 24 hours).

  • Induce mitophagy by adding CCCP or other mitochondrial stressors and incubate for the desired duration (e.g., 4-24 hours).

  • For Flow Cytometry:

    • Harvest the cells by trypsinization.

    • Resuspend the cells in FACS buffer (PBS with 2% FBS).

    • Analyze the cells using a flow cytometer with dual-laser excitation (e.g., 405 nm for neutral pH and 561 nm for acidic pH).

    • Quantify the ratio of red to green fluorescence to determine the level of mitophagy.

  • For Fluorescence Microscopy:

    • Image the live cells using a confocal microscope with appropriate laser lines for green and red fluorescence.

    • Quantify the number and area of red puncta (mitolysosomes) per cell.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a drug to its target protein in a cellular environment based on ligand-induced thermal stabilization.

Materials:

  • Cells of interest

  • This compound

  • PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Thermal cycler

  • Western blotting reagents and anti-USP30 antibody

Procedure:

  • Culture cells to confluency and treat with this compound or vehicle for 1 hour at 37°C.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble USP30 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble USP30 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Immunofluorescence for p-Ser65-Ubiquitin and TOMM20 Co-localization

This protocol allows for the visualization of a key mitophagy marker, p-Ser65-Ub, and its co-localization with a mitochondrial outer membrane protein, TOMM20.

Materials:

  • Cells grown on coverslips

  • This compound and mitophagy inducer

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: rabbit anti-p-Ser65-Ubiquitin and mouse anti-TOMM20

  • Secondary antibodies: Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Treat cells with this compound and a mitophagy inducer as required.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips on microscope slides using mounting medium.

  • Image the slides using a confocal microscope and analyze the co-localization of the p-Ser65-Ubiquitin and TOMM20 signals.

Conclusion

This compound and other selective inhibitors of USP30 are powerful tools for dissecting the molecular mechanisms of mitophagy and hold significant therapeutic promise for diseases characterized by mitochondrial dysfunction. By providing a detailed understanding of USP30's function, its inhibition, and the experimental methodologies to study these processes, this guide aims to facilitate further research and drug development efforts in this exciting field. The continued exploration of USP30 biology will undoubtedly uncover new insights into cellular quality control and open new avenues for therapeutic intervention.

References

The Role of USP30 Inhibition in Parkinson's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides an in-depth examination of Ubiquitin Specific Peptidase 30 (USP30) as a therapeutic target in Parkinson's disease (PD). It focuses on the mechanism of USP30, the neuroprotective effects of its inhibition, and the experimental frameworks used to validate its potential. The potent, selective, and brain-penetrant inhibitor MTX115325 is used as a primary example to illustrate the concepts and data presented.

Executive Summary

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons, a process linked to mitochondrial dysfunction. A key cellular quality control mechanism, known as mitophagy, is responsible for clearing damaged mitochondria, and its impairment is implicated in PD pathogenesis. USP30, a deubiquitinase (DUB) anchored to the outer mitochondrial membrane, acts as a negative regulator of this process. By removing ubiquitin tags placed on damaged mitochondria by the PINK1/Parkin pathway, USP30 prevents their degradation.[1][2][3][4][5] Consequently, inhibiting USP30 has emerged as a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, reduce α-synuclein pathology, and protect dopaminergic neurons.[1][6][7][8][9][10][11] This document details the molecular mechanism of USP30, the quantitative effects of its inhibition, and the detailed experimental protocols used to validate this target in preclinical models of Parkinson's disease.

The USP30-Mitophagy Signaling Pathway

Mitochondrial quality control is critical for the survival of high-energy-demand cells like dopaminergic neurons.[2][12] The PINK1/Parkin pathway is a primary driver of mitophagy, the selective autophagy of damaged mitochondria.

  • Sensing Damage: When a mitochondrion loses its membrane potential, the kinase PINK1 accumulates on its outer membrane.[4]

  • Initiating the Signal: PINK1 phosphorylates ubiquitin (Ub) at the Serine 65 position (p-S65-Ub) on the mitochondrial surface.[13]

  • Recruiting the Effector: Phosphorylated ubiquitin serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondrion.[13]

  • Amplifying the Signal: PINK1 then phosphorylates Parkin, fully activating its ligase function. Activated Parkin adds more ubiquitin chains to various outer mitochondrial membrane proteins, such as TOM20.[1][14] This creates a positive feedback loop, rapidly coating the mitochondrion in ubiquitin chains.[13]

  • The USP30 Brake: USP30 is constitutively present on the outer mitochondrial membrane and counteracts this process. It functions as a "brake" by cleaving these ubiquitin chains, thereby dampening the "eat me" signal and inhibiting the clearance of damaged mitochondria.[4][7][14]

  • Engulfment: A sufficiently ubiquitinated mitochondrion is recognized by autophagy receptors, leading to its engulfment by an autophagosome and subsequent degradation upon fusion with a lysosome.

Inhibition of USP30 removes this braking mechanism, allowing for a more robust and efficient clearance of damaged mitochondria, which is hypothesized to be neuroprotective in the context of Parkinson's disease.[1][3][12]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage (Loss of Membrane Potential) PINK1 PINK1 Accumulation & Activation Mito_Damage->PINK1 triggers pUb Ubiquitin Phosphorylation (p-S65-Ub) PINK1->pUb catalyzes Parkin_Recruit Parkin Recruitment & Activation pUb->Parkin_Recruit recruits Ub_Amplification Ubiquitin Chain Amplification (on TOM20, etc.) Parkin_Recruit->Ub_Amplification catalyzes Mitophagy Mitophagy (Clearance of Damaged Mitochondria) Ub_Amplification->Mitophagy signals for USP30 USP30 USP30->Ub_Amplification removes Ub chains Neuroprotection Neuroprotection Mitophagy->Neuroprotection leads to Inhibitor USP30 Inhibitor (e.g., MTX115325) Inhibitor->USP30 inhibits USP30_Inhibitor_Workflow cluster_0 In Vitro / Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation (PD Mouse Model) Biochem_Assay Biochemical Assay (e.g., Ub-Rho110) Determine IC₅₀ Selectivity_Screen Selectivity Screening (DUB Panel) Assess Off-Target Effects Biochem_Assay->Selectivity_Screen Target_Engagement Cellular Target Engagement (Activity-Based Probe) Confirm In-Cell IC₅₀ Selectivity_Screen->Target_Engagement Functional_Assay Functional Cellular Assay (TOM20-Ub Western Blot) Determine EC₅₀ Target_Engagement->Functional_Assay Mitophagy_Assay Cellular Mitophagy Assay (mito-Keima / mito-QC) Quantify Mitophagy Induction Functional_Assay->Mitophagy_Assay PK_PD Pharmacokinetics (PK) & Target Engagement (Brain Kpu,u, CETSA) Mitophagy_Assay->PK_PD Behavioral Behavioral Testing (Cylinder, Rotarod) Assess Motor Function PK_PD->Behavioral Histo Histopathology (TH & p-S129-αSyn Staining) Quantify Neuroprotection Behavioral->Histo Mitophagy_Vivo In Vivo Mitophagy (mito-QC Mouse) Confirm Mechanism Histo->Mitophagy_Vivo

References

The Intersection of USP30 and the PINK1/Parkin Pathway: A Technical Guide to a Key Mitophagy Regulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial quality control is a critical cellular process, ensuring the removal of damaged or dysfunctional mitochondria to maintain cellular homeostasis. The selective autophagy of mitochondria, termed mitophagy, is a key mechanism in this process. The PINK1/Parkin pathway is one of the most extensively studied pathways governing mitophagy, and its dysregulation is implicated in a range of neurodegenerative diseases, most notably Parkinson's Disease. This technical guide provides an in-depth exploration of the Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) that acts as a crucial negative regulator of the PINK1/Parkin pathway. We will delve into the molecular mechanisms, quantitative data on inhibitors like USP30-I-1, and detailed experimental protocols to study this critical cellular process.

The Core of Mitochondrial Quality Control: The PINK1/Parkin Pathway

Under normal physiological conditions, the serine/threonine kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved, leading to its degradation. However, upon mitochondrial depolarization—a hallmark of mitochondrial damage—PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane (OMM).[1] This accumulation triggers a cascade of events central to initiating mitophagy.

Stabilized PINK1 autophosphorylates, activating its kinase activity.[1] Activated PINK1 then phosphorylates ubiquitin molecules on the OMM at serine 65 (p-S65-Ub).[1] This phosphorylation event serves as a recruitment signal for the E3 ubiquitin ligase Parkin, which is translocated from the cytosol to the damaged mitochondria.[1] Parkin, in turn, is activated by PINK1-mediated phosphorylation and by binding to p-S65-Ub.[1]

Once activated, Parkin ubiquitinates a plethora of OMM proteins, creating polyubiquitin (B1169507) chains that act as an "eat-me" signal for the autophagic machinery.[2][3] These ubiquitin chains are recognized by autophagy receptors, which link the damaged mitochondrion to the forming autophagosome, ultimately leading to its engulfment and degradation upon fusion with a lysosome.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_OMM Outer Mitochondrial Membrane (OMM) PINK1_acc Accumulated PINK1 OMM_Ub OMM Proteins + Ub PINK1_acc->OMM_Ub phosphorylates Ub on p_S65_Ub p-S65-Ub PINK1_acc->p_S65_Ub creating Cytosol_Parkin Cytosolic Parkin p_S65_Ub->Cytosol_Parkin recruits Parkin_rec Recruited Parkin Poly_Ub Poly-ubiquitinated OMM Proteins Parkin_rec->Poly_Ub poly-ubiquitinates Autophagy_Machinery Autophagy Machinery Poly_Ub->Autophagy_Machinery recruits Cytosol_Parkin->Parkin_rec translocates to OMM Mitophagy Mitophagy Autophagy_Machinery->Mitophagy initiates Mito_Damage Mitochondrial Damage (Depolarization) Mito_Damage->PINK1_acc leads to

Diagram 1: The PINK1/Parkin signaling pathway for mitophagy initiation.

USP30: The Deubiquitinase Brake on Mitophagy

USP30 is a deubiquitinating enzyme anchored to the outer mitochondrial membrane, where it plays a critical role in counteracting the PINK1/Parkin pathway.[4][5] By removing ubiquitin chains from OMM proteins, USP30 acts as a negative regulator or a "brake" on mitophagy.[5][6] This function is crucial for preventing excessive or inappropriate mitochondrial degradation.

The primary mechanism of USP30 action involves the deubiquitination of Parkin substrates on the OMM, such as TOM20.[5][7] By cleaving these ubiquitin chains, USP30 dampens the signal for Parkin recruitment and activation, thereby setting a threshold for mitophagy induction.[7][8] USP30 exhibits a preference for cleaving K6- and K11-linked ubiquitin chains, which are assembled by Parkin on damaged mitochondria.[5][9]

Inhibition of USP30, therefore, represents a promising therapeutic strategy to enhance the clearance of damaged mitochondria in diseases associated with mitochondrial dysfunction.

USP30_Regulation cluster_OMM Outer Mitochondrial Membrane (OMM) Parkin Activated Parkin OMM_Proteins OMM Proteins Parkin->OMM_Proteins adds Ub Ub_OMM_Proteins Ubiquitinated OMM Proteins USP30 USP30 Ub_OMM_Proteins->USP30 deubiquitinates Mitophagy Mitophagy Ub_OMM_Proteins->Mitophagy leads to USP30->OMM_Proteins removes Ub from Inhibition Mitophagy Inhibition USP30->Inhibition leads to

Diagram 2: The regulatory role of USP30 in opposing Parkin-mediated ubiquitination.

Quantitative Data on USP30 Inhibitors

Several small molecule inhibitors of USP30 have been developed and characterized. These compounds serve as valuable tools for studying the role of USP30 in mitophagy and as potential therapeutic agents. The following tables summarize the quantitative data for prominent USP30 inhibitors.

Inhibitor Type IC50 (in vitro) Cellular Target Engagement Key References
This compound Covalent (cyanopyrrolidine)94 nMPotent inhibition of endogenous USP30 in SH-SY5Y cells.[10][11][12]
FT3967385 Covalent (N-cyano pyrrolidine)~20 nMEffective at 200 nM in hTERT-RPE1 cells.[13][14][15][16]
ST-539 Phenylalanine derivative0.37 µMEffective at 10 µg/ml in HeLa-Parkin cells.[17][18][19][20]
Compound 39 Benzosulphonamide~20 nMHighly selective for neuronal USP30.[11][15]
USP30Inh-1 -15-30 nMReduces ABP engagement in a dose-dependent manner.[21]
USP30Inh-2 -15-30 nMReduces ABP engagement in a dose-dependent manner.[21]
USP30Inh-3 -15-30 nMReduces ABP engagement in a dose-dependent manner.[21]

Table 1: In vitro and cellular potency of selected USP30 inhibitors.

Inhibitor Cell Line Concentration Observed Effect Key References
FT3967385 hTERT-RPE1 YFP-Parkin200 nMEnhanced ubiquitination and degradation of TOM20.[16]
USP30Inh-1 SH-SY5Y mitoKeima0.1 µM and 1 µMSignificantly increased mitoKeima signal (2.3 and 2.7-fold, respectively) with A/O treatment.[21]
ST-539 HeLa-Parkin10 µg/ml~90% loss of TOM20 protein level with A/O treatment.[19]

Table 2: Cellular effects of USP30 inhibitors on mitophagy markers.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately studying the USP30-PINK1/Parkin pathway. Below are methodologies for key experiments.

In Vitro Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP30 and the potency of its inhibitors using a fluorogenic substrate.

  • Principle: Recombinant USP30 cleaves a ubiquitin-conjugated fluorophore (e.g., Ubiquitin-Rhodamine 110), resulting in an increase in fluorescence that is proportional to DUB activity.

  • Materials:

    • Recombinant human USP30 protein

    • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

    • Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol, 0.05% CHAPS)

    • 384-well black plates

    • Plate reader with fluorescence detection capabilities

  • Procedure:

    • Prepare a dilution series of the USP30 inhibitor in DMSO.

    • Dispense the inhibitor dilutions into the 384-well plate.

    • Add recombinant USP30 to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding Ub-Rho110 substrate to each well.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for 1 hour) using a plate reader (Excitation/Emission ~485/535 nm).

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[22][23]

DUB_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor dispense_inhibitor Dispense Inhibitor into Plate prep_inhibitor->dispense_inhibitor add_usp30 Add Recombinant USP30 dispense_inhibitor->add_usp30 incubate Incubate (30 min) add_usp30->incubate add_substrate Add Ub-Rho110 Substrate incubate->add_substrate read_fluorescence Measure Fluorescence Over Time add_substrate->read_fluorescence analyze Calculate IC50 read_fluorescence->analyze end End analyze->end

Diagram 3: Workflow for an in vitro USP30 deubiquitinase activity assay.
Mitophagy Assessment using mito-Keima

The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix, enabling the quantification of mitophagy.

  • Principle: Keima exhibits a shift in its excitation spectrum depending on the pH. In the neutral pH of the mitochondrial matrix, it is excited at 440 nm (emitting green fluorescence). In the acidic environment of the lysosome, its excitation maximum shifts to 586 nm (emitting red fluorescence). An increase in the red/green fluorescence ratio indicates the delivery of mitochondria to lysosomes for degradation.[3][5][24]

  • Materials:

    • Cells stably expressing mito-Keima (e.g., HeLa or SH-SY5Y)

    • Mitochondrial depolarizing agents (e.g., CCCP, or a combination of Antimycin A and Oligomycin)

    • USP30 inhibitor

    • Flow cytometer or confocal microscope

  • Procedure:

    • Plate mito-Keima expressing cells and allow them to adhere.

    • Treat cells with the USP30 inhibitor for the desired duration.

    • Induce mitophagy by treating cells with a mitochondrial depolarizing agent.

    • For flow cytometry analysis, harvest the cells, resuspend them in FACS buffer, and analyze using a flow cytometer with dual-laser excitation (e.g., 405 nm and 561 nm).

    • For microscopy, image live cells using a confocal microscope with sequential excitation at ~440 nm and ~560 nm.

    • Quantify mitophagy by calculating the ratio of the red to green fluorescence signal.[5][24]

Western Blot Analysis of TOM20 Ubiquitination

This method assesses the ubiquitination status of the OMM protein TOM20, a key substrate of Parkin and USP30.

  • Principle: An increase in higher molecular weight species of TOM20, detected by western blotting, indicates increased ubiquitination.

  • Materials:

    • Cell lines (e.g., HeLa-Parkin)

    • Mitochondrial depolarizing agents

    • USP30 inhibitor

    • Lysis buffer containing deubiquitinase inhibitors (e.g., NEM) and protease inhibitors

    • Primary antibodies: anti-TOM20, anti-ubiquitin

    • Secondary antibodies

    • Western blotting equipment

  • Procedure:

    • Treat cells with the USP30 inhibitor and/or mitochondrial depolarizing agent.

    • Lyse the cells in a buffer that preserves ubiquitination.

    • Separate protein lysates by SDS-PAGE and transfer to a membrane.

    • Block the membrane and incubate with a primary antibody against TOM20.

    • Incubate with a suitable secondary antibody and detect the signal.

    • Analyze the blot for the appearance of higher molecular weight bands or a smear above the unmodified TOM20 band, indicative of ubiquitination.[25]

Immunofluorescence for Phospho-Ubiquitin (p-S65-Ub)

This technique visualizes the accumulation of PINK1-dependent p-S65-Ub, a key marker of mitophagy initiation.

  • Principle: Cells are fixed, permeabilized, and stained with an antibody specific for p-S65-Ub. The fluorescence signal is then visualized by microscopy.

  • Materials:

    • Cells cultured on coverslips or in imaging plates

    • Mitochondrial depolarizing agent

    • USP30 inhibitor

    • Fixation solution (e.g., 4% paraformaldehyde)

    • Permeabilization/blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

    • Primary antibody: anti-p-S65-Ub

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • Fluorescence microscope

  • Procedure:

    • Treat cells with the USP30 inhibitor and mitochondrial depolarizing agent.

    • Fix the cells with paraformaldehyde.

    • Permeabilize and block the cells.

    • Incubate with the primary antibody against p-S65-Ub.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Mount the coverslips or image the plate using a fluorescence microscope.

    • Quantify the p-S65-Ub fluorescence intensity per cell.[26][27]

Conclusion

The intricate interplay between USP30 and the PINK1/Parkin pathway highlights a critical regulatory node in mitochondrial quality control. As a negative regulator of mitophagy, USP30 presents a compelling target for therapeutic intervention in diseases characterized by mitochondrial dysfunction. The development of potent and selective USP30 inhibitors, such as this compound, provides powerful tools to modulate this pathway and enhance the clearance of damaged mitochondria. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the nuanced roles of USP30 and to evaluate the efficacy of novel therapeutic strategies targeting this crucial deubiquitinase. Further research in this area holds significant promise for advancing our understanding of mitochondrial biology and for the development of new treatments for a range of debilitating diseases.

References

A Technical Guide to the Inhibition of USP30 by USP30-I-1 and Related Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core principles underlying the inhibition of Ubiquitin Specific Protease 30 (USP30) by the selective inhibitor USP30-I-1. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms, experimental validation, and cellular consequences of targeting USP30.

The Role of USP30 in Cellular Quality Control

USP30 is a deubiquitinating enzyme (DUB) uniquely localized to the outer membrane of mitochondria and peroxisomes.[1][2] Its primary role is to act as a negative regulator of selective autophagy, specifically mitophagy (the degradation of mitochondria) and pexophagy (the degradation of peroxisomes).[1][2][3]

In the context of mitochondrial quality control, USP30 directly counteracts the PINK1/Parkin signaling pathway.[2][3][4][5] When a mitochondrion becomes damaged, the kinase PINK1 accumulates on its outer membrane, leading to the phosphorylation of ubiquitin molecules at the Serine 65 position (p-Ser65-Ub).[3][6] This recruits and activates the E3 ubiquitin ligase Parkin, which then ubiquitinates numerous outer mitochondrial membrane proteins, such as TOM20.[4][6] This dense ubiquitin coat serves as a signal for the cell's autophagic machinery to engulf and degrade the damaged organelle.[5][6]

USP30 opposes this process by removing these ubiquitin chains, thereby suppressing the clearance of damaged mitochondria.[3][4] By inhibiting USP30, compounds like this compound can enhance the ubiquitination signal, promote the removal of dysfunctional mitochondria, and restore cellular homeostasis.[1] This mechanism has positioned USP30 as a significant therapeutic target for conditions associated with mitochondrial dysfunction, including Parkinson's disease and certain cancers.[1][3][7]

G cluster_Mito Mitochondrion cluster_Cytosol Cytosol MitoDamage Mitochondrial Damage/Depolarization PINK1 PINK1 Stabilization MitoDamage->PINK1 pUb Ubiquitin (Ub) Phosphorylation (p-Ser65-Ub) PINK1->pUb Parkin Parkin Recruitment & Activation pUb->Parkin OMM_Ub OMM Protein Ubiquitination (e.g., TOM20) Parkin->OMM_Ub Adds Ub USP30 USP30 OMM_Ub->USP30 Substrate Mitophagy Mitophagy (Clearance of Damaged Mitochondria) OMM_Ub->Mitophagy Signal for Degradation USP30->OMM_Ub Removes Ub Inhibitor This compound Inhibitor->USP30 Inhibits

Caption: The PINK1/Parkin mitophagy pathway and USP30's inhibitory role.

Biochemical Principles of this compound Inhibition

This compound is a selective inhibitor of USP30.[8] It belongs to a class of compounds, often based on a cyanopyrrolidine scaffold, that demonstrate high potency and selectivity for USP30 over other deubiquitinating enzymes.[6][8][9]

Mechanism of Inhibition: While detailed structural studies for this compound are emerging, related compounds in its class are known to act as covalent inhibitors.[10] They form a covalent bond with the active site cysteine residue within the catalytic triad (B1167595) of USP30, thereby irreversibly blocking its enzymatic activity.[11]

Potency and Selectivity: The efficacy of a USP30 inhibitor is quantified by its IC₅₀ value, which represents the concentration required to inhibit 50% of the enzyme's activity. This compound exhibits a potent IC₅₀ of 94 nM.[8] The selectivity profile is crucial to minimize off-target effects; well-characterized inhibitors show high selectivity against a broad panel of other DUBs.[1][3]

Inhibitor NameIC₅₀ (nM)Selectivity NotesReference(s)
This compound 94Selective USP30 inhibitor.[8]
Compound 39 ~20Highly selective over a panel of DUBs at concentrations from 1-100 µM.[1][3]
USP30Inh-1 15-30Potent inhibitor; shows some off-target activity against USP6, USP21, and USP45 at 10 µM.[3][11]
FT3967385 ~1Highly potent and selective N-cyano pyrrolidine (B122466) derived compound.[10]
Table 1: Biochemical potency and selectivity of this compound and other tool compound inhibitors.

Key Experimental Protocols for Inhibitor Characterization

A multi-step process is used to validate the activity and mechanism of USP30 inhibitors like this compound, progressing from biochemical assays to complex cellular models.

G cluster_biochem Biochemical Validation cluster_cell Cellular Validation A Step 1: Biochemical Screen (Enzyme Activity Assay) B Step 2: Selectivity Profiling (DUB Panel Screen) A->B Confirm Potency C Step 3: Cellular Target Engagement (Activity-Based Probe Assay) B->C Confirm Selectivity D Step 4: Functional Cellular Assays (Mitophagy & Biomarker Analysis) C->D Confirm On-Target Effect

Caption: Standard workflow for characterizing a novel USP30 inhibitor.

3.1. Protocol: Biochemical IC₅₀ Determination (Ub-Rho110 Assay)

This assay quantifies an inhibitor's potency against purified USP30 enzyme.[11]

  • Principle: A fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), is used. When intact, the fluorescence of Rhodamine 110 is quenched. Upon cleavage by active USP30, the fluorophore is released, and fluorescence intensity increases. An inhibitor will prevent this increase.

  • Methodology:

    • Recombinant human USP30 enzyme is pre-incubated with serial dilutions of the inhibitor (e.g., this compound) in an assay buffer for a defined period.

    • The enzymatic reaction is initiated by adding the Ub-Rho110 substrate.

    • The plate is incubated at 37°C, and fluorescence (e.g., Ex/Em = 485/535 nm) is measured kinetically over time.

    • The rate of reaction is calculated for each inhibitor concentration.

    • Data are normalized to controls (no inhibitor = 100% activity; no enzyme = 0% activity), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[11]

3.2. Protocol: Cellular Target Engagement (Activity-Based Probe Assay)

This assay confirms that the inhibitor binds to USP30 within a live cell context.[1][11]

  • Principle: An activity-based probe (ABP), such as Biotin-Ub-Propargylamide (Ub-PA), covalently binds to the active site of DUBs.[11] This binding causes an ~8 kDa upward shift in the molecular weight of the target DUB on a Western blot. If an inhibitor like this compound is occupying the active site, it will prevent the probe from binding, and no band shift will be observed.[1]

  • Methodology:

    • Intact cells (e.g., SH-SY5Y neuroblastoma cells) are incubated with varying concentrations of the USP30 inhibitor for a set time (e.g., 1-2 hours).

    • The Ub-PA probe is added to the cell culture and incubated to allow for cell entry and binding.

    • Cells are lysed, and proteins are separated by SDS-PAGE.

    • A Western blot is performed using an anti-USP30 antibody.

    • Effective target engagement is observed as a dose-dependent decrease in the intensity of the upper, probe-bound USP30 band and a corresponding increase in the lower, native USP30 band.[1][11]

3.3. Protocol: Mitophagy Assessment (mitoKeima Assay)

This assay measures the functional outcome of USP30 inhibition on the process of mitophagy.

  • Principle: The mitoKeima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral environment of healthy mitochondria (pH ~8.0), it has one excitation peak (440 nm). When the mitochondrion is delivered to the acidic lysosome (pH ~4.5) during mitophagy, its excitation peak shifts to 586 nm. Ratiometric imaging of the two signals provides a quantitative measure of mitophagic flux.[11]

  • Methodology:

    • Cells stably expressing mitoKeima (e.g., SH-SY5Y-mitoKeima) are treated with the USP30 inhibitor or a vehicle control.

    • Optionally, mitophagy can be induced with a mitochondrial uncoupler like CCCP or oligomycin/antimycin A to create a larger dynamic range.

    • Live-cell imaging is performed using two excitation wavelengths (e.g., 440 nm and 561 nm) and a single emission filter.

    • The ratio of the acidic (lysosomal) signal to the neutral (mitochondrial) signal is calculated on a per-cell or per-field basis.

    • An increase in this ratio in inhibitor-treated cells indicates an enhancement of mitophagy.[11]

Cellular Consequences of USP30 Inhibition

Inhibiting USP30 with a selective agent like this compound leads to several measurable downstream cellular effects, validating its on-target activity and therapeutic potential.

Primary Consequences:

  • Increased p-Ser65-Ub Levels: As USP30 no longer removes ubiquitin, the PINK1-driven phosphorylation of ubiquitin accumulates on the mitochondrial surface. This serves as a robust and proximal biomarker of USP30 inhibition.[11][12]

  • Enhanced Mitophagy: The primary functional outcome is an increase in the clearance of mitochondria, which can be observed under both basal conditions and following induced mitochondrial stress.[1][3][6] This can rescue mitophagy defects in cells with pathogenic mutations in Parkin.[1][11]

  • Enhanced Pexophagy: USP30 also regulates the turnover of peroxisomes, and its inhibition leads to an increase in basal pexophagy.[1][2][3]

Secondary Signaling Effects:

  • Modulation of AKT/mTOR Pathway: USP30 activity has been linked to the AKT/mTOR signaling pathway, a key regulator of cell growth and survival.[4][13][14] Inhibition of USP30 can lead to the downregulation of AKT signaling, which may promote apoptosis, particularly in cancer cells.[5][13][14]

G cluster_direct Primary Cellular Outcomes cluster_indirect Secondary Signaling Outcomes Inhibition USP30 Inhibition (e.g., by this compound) Ub ↑ OMM Ubiquitination (e.g., TOM20) Inhibition->Ub Pexophagy ↑ Pexophagy (Peroxisome Clearance) Inhibition->Pexophagy AKT ↓ AKT/mTOR Signaling Inhibition->AKT pUb ↑ p-Ser65-Ub Levels (Biomarker) Ub->pUb Mitophagy ↑ Mitophagy (Mitochondrial Clearance) pUb->Mitophagy Apoptosis ↑ Apoptosis (Context-Dependent, e.g., Cancer) AKT->Apoptosis

Caption: Logical flow of the cellular consequences of USP30 inhibition.
Cellular EffectMethod of MeasurementObservation with InhibitorReference(s)
Increased p-Ser65-Ub Western Blot, ImmunofluorescenceConcentration-dependent increase in p-Ser65-Ub signal.[11][12]
Enhanced Mitophagy mitoKeima Assay, Loss of TOM20 signalIncreased mitoKeima ratio; accelerated loss of mitochondrial markers.[3][6][11]
Enhanced Pexophagy Pexophagy fluorescence reporterIncreased reporter signal, indicating peroxisome degradation.[1][3]
Mitochondrial Health TMRM StainingA small decrease in mitochondrial membrane potential may be observed.[11]
Table 2: Summary of key cellular activities observed upon treatment with selective USP30 inhibitors.

References

Technical Guide: USP30 Inhibition as a Tool for Studying Mitochondrial Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of Ubiquitin-Specific Protease 30 (USP30) and the utility of its inhibitors as chemical probes to investigate and modulate mitochondrial quality control pathways. It details the underlying molecular mechanisms, presents quantitative data for key inhibitors, and provides detailed experimental protocols.

Introduction: The Central Role of Mitochondrial Quality Control

Mitochondria are critical cellular organelles responsible for energy production, metabolism, and signaling. To maintain cellular health, dysfunctional or damaged mitochondria are selectively removed through a specialized autophagic process known as mitophagy.[1] Defective mitophagy is implicated in a range of human pathologies, most notably neurodegenerative conditions like Parkinson's disease (PD).[2][3]

The most well-characterized mitophagy pathway is governed by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][4] This pathway acts as a sensor and effector system, marking damaged mitochondria for degradation. Counteracting this process is the deubiquitinase (DUB) USP30, which is constitutively localized to the outer mitochondrial membrane (OMM).[5][6] USP30 removes the ubiquitin signals deposited by Parkin, thereby acting as a crucial negative regulator or "brake" on mitophagy.[6][7][8]

The development of potent and selective small-molecule inhibitors for USP30 has provided powerful tools to dissect the intricacies of mitochondrial quality control. These inhibitors allow for the acute, reversible modulation of mitophagy, enabling researchers to study its dynamics and downstream consequences. This guide focuses on the application of these inhibitors, exemplified by compounds from the cyano-pyrrolidine and benzosulphonamide classes, for the robust study of mitochondrial homeostasis.

The PINK1/Parkin/USP30 Signaling Axis

Mitochondrial quality control via the PINK1/Parkin pathway is a tightly regulated cascade of post-translational modifications. USP30 acts as a key checkpoint in this pathway.

2.1 Mechanism of PINK1/Parkin-Mediated Mitophagy Under healthy conditions, the kinase PINK1 is imported into the inner mitochondrial membrane and rapidly cleaved and degraded.[9] Upon mitochondrial damage, such as membrane depolarization, PINK1 import is halted, leading to its accumulation on the OMM.[3][9] This triggers a feed-forward signaling cascade:

  • PINK1 Activation: Stabilized PINK1 auto-phosphorylates, activating its kinase function.[4]

  • Substrate Phosphorylation: Activated PINK1 phosphorylates two key substrates at Serine 65: ubiquitin (pS65-Ub) and the ubiquitin-like (Ubl) domain of Parkin (pS65-Parkin).[4][9]

  • Parkin Recruitment and Activation: The cytosolic E3 ligase Parkin is recruited to the damaged mitochondrion through its affinity for pS65-Ub. The dual phosphorylation of both Parkin and ubiquitin fully activates Parkin's E3 ligase activity.[2][4]

  • OMM Ubiquitination: Activated Parkin ubiquitinates numerous OMM proteins, creating dense ubiquitin chains. These chains are further phosphorylated by PINK1, amplifying the signal.[2]

  • Autophagy Recruitment: The phosphorylated ubiquitin chains are recognized by autophagy receptors (e.g., OPTN, NDP52), which recruit the core autophagy machinery to engulf the damaged organelle in an autophagosome.[10]

  • Lysosomal Degradation: The autophagosome fuses with a lysosome, leading to the degradation of the mitochondrion and its contents.

2.2 USP30: A Negative Regulator of Mitophagy USP30 is the primary deubiquitinase localized at the mitochondria and opposes Parkin's function.[5][6] It exerts its inhibitory effect through several mechanisms:

  • Deubiquitination of OMM Proteins: USP30 removes ubiquitin chains from Parkin substrates on the OMM, such as TOM20.[7][8] This action directly counteracts the "eat-me" signal required for mitophagy.

  • Suppression of Parkin Activation: By reducing the density of ubiquitin chains on the mitochondria, USP30 dampens the recruitment and full activation of Parkin.[11]

  • Chain Specificity: Biochemical studies have shown that USP30 preferentially cleaves K6- and K11-linked ubiquitin chains, which are among those synthesized by Parkin.[8][11]

Inhibition of USP30 is therefore a promising strategy to enhance the clearance of damaged mitochondria, particularly in disease states where the PINK1/Parkin pathway may be impaired.[4][6][12]

Caption: The PINK1/Parkin signaling pathway for mitophagy and its opposition by USP30.

Quantitative Data on USP30 Inhibitors

Several classes of USP30 inhibitors have been developed, providing a range of chemical tools for research. The potency and selectivity of these compounds are critical for interpreting experimental results.

Table 1: Biochemical Potency of Selected USP30 Inhibitors

Compound Name Chemical Class IC50 (nM) Assay Method Reference
USP30Inh-1 Cyano-pyrrolidine 15 - 30 Ub-Rho110 Cleavage [13]
USP30Inh-2 Cyano-pyrrolidine 15 - 30 Ub-Rho110 Cleavage [13]
USP30Inh-3 Cyano-pyrrolidine 15 - 30 Ub-Rho110 Cleavage [13]
Compound 39 Benzosulphonamide ~20 Enzymatic Assay [14]

| ST-539 | Phenylalanine derivative | Potent (IC50 not specified) | Cellular TOM20 Turnover |[15] |

Note: IC50 values can vary based on the specific assay conditions and substrate used.

Table 2: Cellular Effects and Selectivity of USP30 Inhibitors

Compound Cellular Effect & Concentration Selectivity Notes Reference
USP30Inh-1, -2, -3 Increased p-Ser65-Ub in iPSC-derived neurons (3 µM).[16] Good selectivity at 1 µM against >40 DUBs. Off-target inhibition of USP6, USP21, and USP45 observed at 10 µM.[13] [13][16]
Compound 39 Restored mitophagy in PRKN mutant patient-derived neurons. Enhanced basal mitophagy in SH-SY5Y cells (24h treatment).[14][17] Highly selective; activity profile in cells closely matches USP30 knockout, suggesting minimal off-targets.[14] [14][17]

| ST-539 | Induced tissue-specific mitophagy in vivo (mouse heart) at 25 mg/kg.[15] | Selectively inhibits USP30 enzyme function in vitro.[15] |[15] |

Experimental Protocols

The following protocols describe key assays for characterizing USP30 inhibitors and their effects on mitochondrial quality control.

4.1 Protocol 1: In Vitro USP30 Deubiquitinase (DUB) Assay

Principle: This assay directly measures the enzymatic activity of recombinant USP30 and its inhibition by a test compound. A common method uses a fluorogenic ubiquitin substrate, like Ubiquitin-Rhodamine110, which releases a fluorescent signal upon cleavage.[16] An alternative method monitors the cleavage of specific ubiquitin chains (e.g., K6-di-Ub) by SDS-PAGE.[16]

Materials:

  • Recombinant human USP30 (rhUSP30)

  • Substrate: Ubiquitin-Rhodamine110 (Ub-Rho110) or K6-linked di-ubiquitin (K6-di-Ub)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 0.01% Tween-20, pH 7.5

  • Test inhibitor (e.g., USP30-I-1) dissolved in DMSO

  • 384-well black, low-binding plates

  • Plate reader (for fluorescent assay) or SDS-PAGE equipment and immunoblotting reagents (for chain cleavage assay)

Procedure (Ub-Rho110 Method):

  • Prepare serial dilutions of the USP30 inhibitor in DMSO. Dispense a small volume (e.g., 50-100 nL) into the 384-well plate.

  • Prepare a solution of rhUSP30 in assay buffer at a working concentration (e.g., 1-5 nM).

  • Add the rhUSP30 solution to the wells containing the inhibitor and incubate for 15-30 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding the Ub-Rho110 substrate (final concentration e.g., 100 nM).

  • Immediately begin monitoring the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., 30-60 minutes) in a plate reader.

  • Include controls: "no enzyme" (background), and "DMSO only" (100% activity).

Data Analysis:

  • Calculate the initial reaction rate (slope of fluorescence vs. time).

  • Normalize the rates to the DMSO control.

  • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

4.2 Protocol 2: Mitophagy Flux Assay Using mt-Keima

Principle: This assay quantifies mitophagy flux in living cells using a pH-sensitive fluorescent protein, Keima, targeted to the mitochondrial matrix (mt-Keima).[1][18] In the neutral pH (~8.0) of the mitochondrial matrix, mt-Keima is preferentially excited by a 440 nm laser.[18][19] When a mitochondrion is engulfed by an autophagosome and fuses with a lysosome, the acidic environment (pH ~4.5) causes a shift in mt-Keima's excitation maximum to ~586 nm.[1][19] The ratio of the 586 nm-excited signal (lysosomal) to the 440 nm-excited signal (mitochondrial) provides a quantitative measure of mitophagy.[18]

Materials:

  • Cells stably expressing mt-Keima (e.g., HeLa, SH-SY5Y)

  • USP30 inhibitor and vehicle control (DMSO)

  • Optional: Mitophagy inducer (e.g., CCCP, or Oligomycin/Antimycin A)

  • Live-cell imaging confocal microscope with 405/458 nm and 561 nm lasers or a flow cytometer with similar laser lines.

  • Culture medium and plates suitable for imaging.

Procedure (Microscopy-based):

  • Plate mt-Keima expressing cells onto glass-bottom dishes.

  • Allow cells to adhere overnight.

  • Treat cells with the USP30 inhibitor or vehicle for the desired duration (e.g., 6-24 hours). In some experiments, a mitochondrial stressor (e.g., 10 µM CCCP) is added for the final 2-6 hours to induce mitophagy.[20]

  • Mount the dish on a heated, CO2-controlled microscope stage.

  • Acquire images using sequential scanning with two excitation wavelengths:

    • Channel 1 (Mitochondrial): Ex: 458 nm, Em: 620 nm

    • Channel 2 (Lysosomal/Mitophagic): Ex: 561 nm, Em: 620 nm

  • Capture images from multiple fields of view for each condition.

Data Analysis:

  • For each cell, segment the red (lysosomal) puncta and the green (mitochondrial) network.

  • Calculate the ratio of the total red fluorescence intensity to the total green fluorescence intensity.

  • An increase in the red/green ratio indicates an increase in mitophagy flux.

  • Alternatively, for flow cytometry, cells are gated based on their high red-to-green fluorescence ratio to determine the percentage of the population actively undergoing mitophagy.[21]

Mitophagy_Assay_Workflow cluster_Imaging Image Acquisition cluster_Analysis Quantification start Start: Plate mt-Keima expressing cells treatment Treat with USP30 Inhibitor or Vehicle (e.g., 24h) start->treatment inducer Optional: Add Mitophagy Inducer (e.g., CCCP, 4h) treatment->inducer imaging Live-Cell Confocal Imaging or Flow Cytometry inducer->imaging ex458 Excite @ 458nm (Neutral pH Mitochondria) ex561 Excite @ 561nm (Acidic Lyso-Mito) analysis Image/Data Analysis ex458->analysis ratio Calculate Red/Green Fluorescence Ratio analysis->ratio stats Statistical Comparison between conditions ratio->stats end End: Quantified Mitophagy Flux stats->end

Caption: Experimental workflow for the mt-Keima mitophagy flux assay.

4.3 Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is used to verify that a compound binds to its intended target within the complex environment of a cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (the temperature at which it denatures and aggregates).[22][23] This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining via Western blot.

Materials:

  • Cultured cells

  • USP30 inhibitor and vehicle control (DMSO)

  • PBS with protease inhibitors

  • Liquid nitrogen and a thermal cycler or heating block

  • Ultracentrifuge or high-speed microcentrifuge

  • SDS-PAGE and Western blot reagents, including a specific antibody for USP30

Procedure:

  • Culture cells and treat with the USP30 inhibitor or vehicle for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Aliquot the lysate into PCR tubes for each temperature point.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Collect the supernatant and analyze the amount of soluble USP30 at each temperature point by Western blot.

Data Analysis:

  • Quantify the band intensity for USP30 at each temperature for both the vehicle- and inhibitor-treated samples.

  • Normalize the intensities to the intensity at the lowest temperature (e.g., 40°C).

  • Plot the fraction of soluble protein versus temperature for both conditions.

  • A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target engagement.

Logical_Relationship cluster_Condition Baseline Condition cluster_Intervention Intervention cluster_Outcome Cellular Outcome USP30_active Active USP30 Parkin_activity Parkin-mediated Ubiquitination USP30_active->Parkin_activity removes Ub from USP30_inhibited Inhibited USP30 USP30_active->USP30_inhibited Mitophagy_basal Basal Mitophagy (Tonic Suppression) Parkin_activity->Mitophagy_basal drives Ub_accumulation Accumulation of Ub on Mitochondria Parkin_activity->Ub_accumulation net increase Inhibitor This compound Inhibitor->USP30_active blocks activity USP30_inhibited->Ub_accumulation allows Mitophagy_enhanced Enhanced Mitophagy (Brake Released) Ub_accumulation->Mitophagy_enhanced promotes

Caption: Logical flow demonstrating how USP30 inhibition enhances mitophagy.

Conclusion

USP30 is a validated and critical negative regulator of mitochondrial quality control. The availability of potent and selective small-molecule inhibitors for USP30 provides an indispensable toolkit for researchers in cell biology and drug discovery. These compounds allow for the precise pharmacological enhancement of mitophagy, enabling detailed studies of its role in cellular homeostasis and disease. By using the quantitative data and robust protocols outlined in this guide, researchers can effectively probe the function of the PINK1/Parkin/USP30 axis and explore the therapeutic potential of modulating this fundamental cellular process.

References

The Emerging Role of USP30-I-1 in Modulating Mitochondrial Quality Control: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on USP30-I-1, a small molecule inhibitor of Ubiquitin-Specific Protease 30 (USP30). USP30 is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.[1][2] By counteracting the ubiquitination of mitochondrial proteins, USP30 acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.[1][2] Inhibition of USP30 is therefore being explored as a therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1][3][4] This document summarizes the current understanding of this compound's mechanism of action, its effects in preclinical models, and the experimental methodologies used to generate these findings.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data from in vitro and cell-based assays of this compound.

Table 1: In Vitro Potency and Selectivity of USP30 Inhibitors

CompoundIC50 (nM) vs. USP30Off-Target DUBs (at 10 µM)
USP30Inh-1 15–30USP6, USP21, USP45
USP30Inh-215–30USP6, USP21, USP45
USP30Inh-315–30USP6, USP21, USP45

Data compiled from studies on a panel of over 40 known deubiquitinating enzymes.[5]

Table 2: Cellular Effects of USP30Inh-1

Cell LineTreatmentEndpoint MeasuredResult
SH-SY5Y10 µM USP30Inh-1 (1 hour)Mitochondrial Membrane Potential (TMRM)>85% signal loss (depolarization)
SH-SY5Y10 µM USP30Inh-1 (1 and 3 days)Mitochondrial Membrane Potential (TMRM)40–50% depolarization
iPSC-derived dopaminergic neurons/astrocyte co-cultures1 µM USP30Inh-1 (4 days)p-Ser65-Ub ImmunoreactivityStatistically significant increase
iPSC-derived dopaminergic neurons/astrocyte co-cultures3 µM USP30Inh-1 (4 days)Mitochondrial Membrane Potential (TMRM)Small but significant decrease

TMRM: Tetramethylrhodamine, Methyl Ester. p-Ser65-Ub: Phosphorylated Serine 65 Ubiquitin.[5]

Core Signaling Pathway and Mechanism of Action

This compound enhances mitophagy by inhibiting USP30's deubiquitinating activity, thereby promoting the accumulation of ubiquitin chains on the outer mitochondrial membrane. This ubiquitination is a critical step in the PINK1/Parkin-mediated mitophagy pathway, which is responsible for clearing damaged mitochondria.

USP30_Inhibition_Pathway cluster_Mitochondrion Mitochondrion cluster_USP30 cluster_Inhibitor Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 leads to Ub Ubiquitin PINK1->Ub phosphorylates pUb p-Ser65-Ub Ub->pUb Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) Parkin_inactive->Parkin_active OMP Outer Membrane Proteins Parkin_active->OMP ubiquitinates Ub_OMP Ubiquitinated OMP OMP->Ub_OMP Mitophagy Mitophagy Ub_OMP->Mitophagy signals for USP30 USP30 Ub_OMP->USP30 removes ubiquitin from USP30_I_1 This compound USP30_I_1->USP30 inhibits Cellular_Target_Engagement_Workflow A Treat cells with This compound B Lyse cells A->B C Incubate lysate with Biotin-Ub-PA probe B->C D Streptavidin pulldown C->D E SDS-PAGE and Immunoblot (anti-USP30) D->E

References

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of USP30-I-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial and peroxisomal membranes.[1] It plays a critical role in cellular quality control by counteracting the PINK1/Parkin-mediated ubiquitination that flags damaged mitochondria for removal via mitophagy.[1][2][3] Inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, particularly in diseases like Parkinson's where mitophagy is impaired.[1][3][4] USP30-I-1 is a selective, covalent inhibitor of USP30 with a reported IC50 value of 94 nM.[5] These application notes provide detailed protocols for the in vitro biochemical characterization of this compound.

USP30 Signaling Pathway in Mitophagy

USP30 acts as a negative regulator of mitophagy. Upon mitochondrial depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin (Ub) and the E3 ligase Parkin. This activates Parkin, which then ubiquitinates various outer membrane proteins, creating a signal for autophagic degradation. USP30 opposes this by removing these ubiquitin chains, thereby inhibiting the clearance of damaged mitochondria.[1][2]

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol USP30 USP30 Ub_OM_Proteins Ubiquitinated OMM Proteins USP30->Ub_OM_Proteins OM_Proteins OMM Proteins OM_Proteins->Ub_OM_Proteins Ub_OM_Proteins->OM_Proteins Mitophagy Mitophagy Ub_OM_Proteins->Mitophagy Initiation PINK1 PINK1 Parkin Parkin PINK1->Parkin Phosphorylation & Activation USP30_I_1 This compound USP30_I_1->USP30 Inhibition Mitochondrial_Damage Mitochondrial Damage Mitochondrial_Damage->PINK1 Accumulation

Caption: The role of USP30 in opposing PINK1/Parkin-mediated mitophagy.

Quantitative Data Summary

The inhibitory potency of various compounds against USP30 has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors.

InhibitorIC50 (nM)Assay SubstrateSource
This compound 94Not Specified[5]
Compound 39 ~20Ubiquitin-based[2][4]
USP30Inh-1 15 - 30Ub-Rho110[6]
USP30Inh-2 15 - 30Ub-Rho110[6]
USP30Inh-3 15 - 30Ub-Rho110[6]
USP30inh ~2Ub-Rho110[7]

Experimental Protocols

USP30 Biochemical Activity Assay (Fluorogenic)

This assay measures the deubiquitinating activity of recombinant human USP30 (rhUSP30) by monitoring the cleavage of the fluorogenic substrate Ubiquitin-Rhodamine 110 (Ub-Rho110). Cleavage of the substrate releases Rhodamine 110, resulting in an increase in fluorescence.

Materials and Reagents:

  • Recombinant Human USP30 (rhUSP30, e.g., Boston Biochem)[6][8]

  • Ubiquitin-Rhodamine 110 (Ub-Rho110, e.g., Boston Biochem)[6][8]

  • This compound or other test compounds

  • USP30 Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT.[6][8] (Alternative buffer: 20 mM Tris-HCl, pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, and 0.03% Bovine Gamma Globulin[7][9])

  • DMSO (for compound dilution)

  • Black, low-binding 384-well assay plates (e.g., Greiner)[6][8]

  • Plate reader capable of fluorescence detection (Excitation: 485 nm, Emission: 520-535 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Dispense a small volume (e.g., 75 nL) of the compound dilutions into the wells of a 384-well plate.[6]

  • Enzyme Addition: Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in USP30 Activity Assay Buffer. Add 15 µL of this solution to each well containing the compound. The final assay concentration of rhUSP30 will be 5 nM.[6][8]

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[6][8]

  • Reaction Initiation: Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in USP30 Activity Assay Buffer. Add 15 µL of this solution to each well to start the reaction. The final assay concentration of Ub-Rho110 will be 100 nM.[6][8] The total reaction volume will be 30 µL.[6]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every 3 seconds for 10 minutes) using a plate reader.[9]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Plot the velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection A 1. Dispense this compound (Serial Dilution) B 2. Add 2x rhUSP30 (Final: 5 nM) A->B C 3. Incubate 30 min at Room Temp B->C D 4. Add 2x Ub-Rho110 (Final: 100 nM) C->D E 5. Measure Fluorescence (Ex: 485nm, Em: 520-535nm) D->E F 6. Calculate Reaction Rates & Determine IC50 E->F

Caption: Workflow for the USP30 biochemical activity assay.

Di-Ubiquitin Cleavage Assay (SDS-PAGE)

This assay confirms that the inhibitor can block the cleavage of a more native substrate, such as Lysine-6 (K6)-linked di-ubiquitin chains, which are a preferred substrate for USP30.[8]

Materials and Reagents:

  • Recombinant Human USP30 (rhUSP30)

  • K6-linked di-ubiquitin (K6-di-Ub)[6][8]

  • This compound

  • USP30 Activity Assay Buffer (as described above)

  • 4x SDS-PAGE Sample Buffer (containing 10% β-mercaptoethanol)[6]

  • SDS-PAGE gels, buffers, and Western blotting equipment

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine rhUSP30 (e.g., 450 nM final concentration) with varying concentrations of this compound in USP30 Activity Assay Buffer.[6][8] Pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add K6-di-Ub to a final concentration of 2.5 µM to start the reaction.[6][8]

  • Incubation: Incubate the reaction mixture for 2 hours at 37°C.[6][8]

  • Reaction Quenching: Stop the reaction by adding 4x SDS-PAGE sample buffer and heating the samples at 95°C for 10 minutes.[6][8]

  • Analysis: Separate the reaction products by SDS-PAGE and transfer to a membrane for Western blotting. Probe the membrane with an anti-ubiquitin antibody to visualize the cleavage of di-ubiquitin into mono-ubiquitin.

  • Data Interpretation: A potent inhibitor will prevent the conversion of di-ubiquitin to mono-ubiquitin. Quantify the band intensities for di- and mono-ubiquitin to assess the degree of inhibition.[10]

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of USP30 inhibitors like this compound. The fluorogenic assay is ideal for high-throughput screening and determining inhibitor potency (IC50), while the di-ubiquitin cleavage assay serves as an important secondary validation of activity against a native substrate. These assays are fundamental for the preclinical evaluation of novel therapeutic agents targeting USP30 for diseases associated with mitochondrial dysfunction.

References

Application Notes and Protocols for USP30-I-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria.[1][2][3] By removing ubiquitin chains from mitochondrial proteins, USP30 counteracts the pro-mitophagy signaling cascade initiated by the kinase PINK1 and the E3 ubiquitin ligase Parkin.[2][4][5] Inhibition of USP30 has emerged as a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders, by enhancing the removal of damaged mitochondria.[2][4][6]

USP30-I-1 is a selective inhibitor of USP30 with a reported IC50 value of 94 nM.[7] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on mitophagy and cytotoxicity.

Mechanism of Action

This compound selectively inhibits the deubiquitinating activity of USP30.[7] In the context of mitophagy, damaged mitochondria are tagged with ubiquitin chains by Parkin. This "eat-me" signal is recognized by the autophagy machinery, leading to the engulfment of the mitochondrion by an autophagosome and its subsequent degradation upon fusion with a lysosome. USP30 reverses this process by removing the ubiquitin tags, thereby inhibiting mitophagy.[2][3] By inhibiting USP30, this compound prevents the removal of these ubiquitin signals, leading to an accumulation of ubiquitinated mitochondrial proteins and subsequent enhancement of mitophagy.[4][6]

USP30_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged Mitochondrion Damaged Mitochondrion PINK1/Parkin PINK1/Parkin Damaged Mitochondrion->PINK1/Parkin activates Ubiquitinated Proteins Ubiquitinated Proteins USP30 USP30 Ubiquitinated Proteins->USP30 Substrate for Autophagy Machinery Autophagy Machinery Ubiquitinated Proteins->Autophagy Machinery recruits TOM20 TOM20 PINK1/Parkin->Ubiquitinated Proteins Ubiquitination USP30->Damaged Mitochondrion Deubiquitination This compound This compound This compound->USP30 inhibits Mitophagy Mitophagy Autophagy Machinery->Mitophagy induces

Caption: Mechanism of this compound in promoting mitophagy.

Data Presentation

In Vitro Efficacy of USP30 Inhibitors
CompoundIC50 (nM)Cell LineAssayReference
This compound94-Enzymatic Assay[7]
Compound 39~20-Enzymatic Assay[3][6]
USP30Inh-1-SH-SY5YTarget Engagement[5]
Cellular Activity of USP30 Inhibitors
CompoundConcentration RangeCell LineEffectReference
USP30i-37 & USP30i-30.75 - 6 µMControl and PARK2 KO neuronsEnhanced CCCP-induced mitophagy[4]
Compound 39200 nMRPE1-YFP-PRKNMaximal enhancement of TOMM20 ubiquitylation[6]
ST-539-HeLa, Jurkat T cellsDecreased AKT protein levels during mitophagy[8]
MTX115325VariousHeLaIncreased TOM20 ubiquitination[9]

Experimental Protocols

Protocol 1: Assessment of Mitophagy Induction using Immunofluorescence

This protocol describes the use of immunofluorescence to visualize the clearance of mitochondria, a hallmark of mitophagy. The mitochondrial outer membrane protein TOM20 is commonly used as a marker.[4]

Materials:

  • Cell line of interest (e.g., SH-SY5Y, HeLa, or iPSC-derived neurons)

  • Complete cell culture medium

  • This compound

  • Mitochondrial uncoupler (e.g., CCCP)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a mitochondrial marker (e.g., anti-TOM20)

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound for a predetermined time (e.g., 4 hours). Include a vehicle-only control.[4]

  • To induce mitophagy, add a mitochondrial depolarizing agent like CCCP (e.g., 10 µM) and incubate for an appropriate duration (e.g., 24-48 hours).[4] A control group without CCCP should also be included.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (e.g., anti-TOM20) diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify the mitochondrial content (e.g., TOM20 signal intensity) using a fluorescence microscope and image analysis software. A decrease in TOM20 signal indicates mitophagy.

Mitophagy_Workflow Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Mitophagy Induction (e.g., CCCP) Mitophagy Induction (e.g., CCCP) This compound Treatment->Mitophagy Induction (e.g., CCCP) Fixation & Permeabilization Fixation & Permeabilization Mitophagy Induction (e.g., CCCP)->Fixation & Permeabilization Immunostaining (TOM20, DAPI) Immunostaining (TOM20, DAPI) Fixation & Permeabilization->Immunostaining (TOM20, DAPI) Fluorescence Microscopy Fluorescence Microscopy Immunostaining (TOM20, DAPI)->Fluorescence Microscopy Image Analysis & Quantification Image Analysis & Quantification Fluorescence Microscopy->Image Analysis & Quantification

Caption: Experimental workflow for assessing mitophagy.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of cytotoxicity.

Materials:

  • Cells plated in a 96-well plate

  • This compound

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Plate cells in a 96-well plate at a suitable density (e.g., 40,000 cells/well) and allow them to attach.[4]

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24-48 hours). Include a vehicle-only control and a positive control for maximum LDH release.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate.

  • Add the reaction mixture from the kit to the supernatants and incubate for the recommended time.

  • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.[4]

  • Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.

Protocol 3: Western Blotting for Mitophagy-Related Proteins

This protocol allows for the quantitative analysis of proteins involved in the mitophagy pathway.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOM20, anti-HSP60, anti-pS65-Ub, anti-LC3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in an appropriate lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Target Validation

The primary target of this compound is USP30. Target engagement can be confirmed in cells by observing the downstream consequences of USP30 inhibition. A key indicator is the increased ubiquitination of mitochondrial outer membrane proteins, such as TOM20.[4][6] This can be assessed by Western blotting, where an increase in higher molecular weight species of TOM20 (TOM20-Ub) would be indicative of target engagement.[9] Additionally, an increase in phospho-Ser65-ubiquitin (pS65-Ub), a key signal in PINK1/Parkin-mediated mitophagy, can also serve as a marker of USP30 inhibition.[5]

Target_Validation_Logic This compound Treatment This compound Treatment Inhibition of USP30 Inhibition of USP30 This compound Treatment->Inhibition of USP30 Increased Mitochondrial Protein Ubiquitination Increased Mitochondrial Protein Ubiquitination Inhibition of USP30->Increased Mitochondrial Protein Ubiquitination leads to Increased TOM20-Ub Increased TOM20-Ub Increased Mitochondrial Protein Ubiquitination->Increased TOM20-Ub e.g. Increased pS65-Ub Increased pS65-Ub Increased Mitochondrial Protein Ubiquitination->Increased pS65-Ub e.g. Western Blot Analysis Western Blot Analysis Increased TOM20-Ub->Western Blot Analysis detectable by Increased pS65-Ub->Western Blot Analysis detectable by

Caption: Logic for this compound target validation.

References

Application Notes and Protocols for USP30-I-1 in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin Specific Peptidase 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy.[1][2][3] By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy PINK1/Parkin pathway, inhibiting the clearance of dysfunctional mitochondria.[2][3][4] This process is implicated in the pathogenesis of neurodegenerative diseases, such as Parkinson's disease, making USP30 an attractive therapeutic target.[5][6][7]

USP30-I-1 is a selective inhibitor of USP30 with a reported half-maximal inhibitory concentration (IC₅₀) of 94 nM. These application notes provide detailed protocols for utilizing this compound in neuronal cell lines to study its effects on mitophagy, cell viability, and relevant signaling pathways.

USP30 Signaling Pathway in Mitophagy

USP30 plays a critical role in mitochondrial quality control by opposing the PINK1/Parkin-mediated mitophagy pathway. Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for clearance by autophagy (mitophagy). USP30 counteracts this process by removing these ubiquitin tags, thereby inhibiting mitophagy. Inhibition of USP30 is expected to enhance the clearance of damaged mitochondria.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibition Therapeutic Intervention Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 recruits Mitophagy Mitophagy Damaged Mitochondrion->Mitophagy clearance by Parkin Parkin PINK1->Parkin recruits & activates Ub Ubiquitin Parkin->Ub adds Ub->Damaged Mitochondrion tags USP30 USP30 USP30->Ub removes Mitochondrial Stress Mitochondrial Stress Mitochondrial Stress->Damaged Mitochondrion This compound This compound This compound->USP30 inhibits

Caption: USP30's role in opposing PINK1/Parkin-mediated mitophagy.

Quantitative Data Summary

The following table summarizes recommended starting concentrations for this compound in neuronal cell lines, based on studies with structurally related and similarly potent USP30 inhibitors. It is crucial to perform a dose-response curve for your specific cell line and assay.

Inhibitor Cell Line Effective Concentration Range Observed Effects
This compound Neuronal Cell Lines (e.g., SH-SY5Y, iPSC-derived neurons)100 nM - 3 µM (Suggested Starting Range)Expected to increase mitophagy markers (e.g., p-Ser65-ubiquitin, ubiquitinated TOMM20) and promote mitochondrial clearance.
USP30Inh-1 SH-SY5Y, iPSC-derived neurons/astrocytes3 µM - 10 µMIncreased p-Ser65-ubiquitin levels. Mitochondrial toxicity was observed at 10 µM with prolonged incubation (1-3 days).[8][9]
CMPD-39 SH-SY5Y, iPSC-derived dopaminergic neurons200 nM - 1 µMEnhanced TOMM20 ubiquitylation and restored mitophagy in patient-derived neurons.[5]
FT385 SH-SY5Y200 nMIncreased ubiquitylation of TOMM20.[10]
MF094 Primary Neurons180 nMIncreased cell viability and reduced apoptosis after hemoglobin-induced injury.[4][11]
USP30i-3 iPSC-derived neurons0.75 µM - 6 µMEnhanced basal and CCCP-induced mitophagy. No significant cytotoxicity was observed up to 3 µM.[12]

Experimental Protocols

Cell Culture and Treatment

This protocol is a general guideline for the human neuroblastoma cell line SH-SY5Y. Optimal conditions may vary for other neuronal cell lines.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates and flasks

Protocol:

  • Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells at an appropriate density for the intended experiment in multi-well plates.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 4 to 48 hours), depending on the experimental endpoint.

Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis A Seed Neuronal Cells B Cell Adherence (24h) A->B C Prepare this compound Dilutions B->C D Treat Cells with this compound or Vehicle (DMSO) C->D E Incubate (4-48h) D->E F Perform Downstream Assays E->F Viability Assay Viability Assay F->Viability Assay Western Blot Western Blot F->Western Blot Immunofluorescence Immunofluorescence F->Immunofluorescence

Caption: General experimental workflow for this compound treatment.

Cell Viability Assay (LDH Assay)

To determine the cytotoxicity of this compound, a lactate (B86563) dehydrogenase (LDH) assay can be performed.

Materials:

  • Cells treated with a range of this compound concentrations

  • LDH Cytotoxicity Assay Kit

  • 96-well plate reader

Protocol:

  • After the treatment period, carefully collect the cell culture supernatant.

  • Lyse the remaining cells according to the kit manufacturer's protocol to determine the maximum LDH release.

  • Follow the manufacturer's instructions to measure the LDH activity in the collected supernatants and cell lysates.

  • Calculate the percentage of cytotoxicity based on the ratio of LDH released into the medium to the total LDH.

Western Blotting for Mitophagy Markers

This protocol is for detecting changes in the levels of mitochondrial proteins, such as TOMM20, which is degraded during mitophagy.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TOMM20, anti-ubiquitin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Lyse the treated cells on ice with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Immunofluorescence for Mitophagy Visualization

This protocol allows for the visualization of mitochondrial morphology and co-localization with lysosomes, indicative of mitophagy.

Materials:

  • Treated cells grown on coverslips

  • Mitochondrial marker (e.g., anti-TOMM20 antibody or MitoTracker dye)

  • Lysosomal marker (e.g., anti-LAMP1 antibody or LysoTracker dye)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Fix the treated cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block for 1 hour with blocking solution.

  • Incubate with primary antibodies against mitochondrial and lysosomal markers overnight at 4°C.

  • Wash and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

  • Stain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Conclusion

This compound is a potent tool for studying the role of mitophagy in neuronal health and disease. The provided protocols offer a starting point for investigating the cellular effects of this inhibitor. It is recommended to optimize these protocols for specific cell lines and experimental conditions. Careful dose-response studies are essential to identify the optimal concentration that maximizes the desired biological effect while minimizing off-target effects and cytotoxicity.

References

Application Notes and Protocols: USP30-I-1 Stock Solution Preparation and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

USP30-I-1 is a potent and selective covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial membrane.[1][2][3] With an IC50 value of 94 nM, this compound serves as a valuable research tool for studying the role of USP30 in cellular processes, particularly mitophagy.[2][3] USP30 counteracts the PINK1/Parkin pathway by removing ubiquitin chains from mitochondrial proteins, thereby suppressing the clearance of damaged mitochondria.[4][5][6] Inhibition of USP30 by this compound is expected to enhance mitophagy, making it a key area of investigation for neurodegenerative diseases like Parkinson's and other conditions linked to mitochondrial dysfunction.[4][6][7]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative information for this compound and related compounds.

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular Weight 321.33 g/mol [3]
Formula C17H15N5O2[3]
IC50 (USP30) 94 nM[2][3]
Mechanism of Action Covalent Inhibitor[2]

Table 2: Solubility and Stock Solution Parameters

CompoundSolventMaximum Stock ConcentrationReference
This compound DMSO10 mM[2]
Other Cyanopyrrolidine-based USP30 inhibitors DMSO100 mM[4]
MTX115325 (USP30 Inhibitor) DMSO250 mg/mL (~717 mM)[8]
CMPD-39 (USP30 Inhibitor) DMSO100 mg/mL (~201 mM)[9]

Table 3: Recommended Storage Conditions for Stock Solutions

CompoundStorage TemperatureDurationReference
MTX115325 (similar inhibitor) -80°C6 months[8][9]
MTX115325 (similar inhibitor) -20°C1 month[8][9]

Note: Specific stability studies for this compound were not found. The storage recommendations for MTX115325, a similar USP30 inhibitor, are provided as a guideline. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Microcentrifuge tubes

  • Pipettes and sterile filter tips

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 321.33 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 321.33 g/mol * 1 mL = 0.0032133 g = 3.21 mg

  • Weigh this compound:

    • Carefully weigh out 3.21 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the compound:

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.

Protocol 2: In Vitro Assay for USP30 Inhibition

This protocol provides a general workflow for assessing the effect of this compound on mitophagy in a cell-based assay.

Materials:

  • Cells expressing a mitophagy reporter (e.g., SH-SY5Y cells)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Mitochondrial damaging agent (e.g., CCCP or a combination of Antimycin A and Oligomycin)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a mitochondrial marker (e.g., TOM20)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

  • Treatment with this compound:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 100 nM, 200 nM, 500 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

    • Incubate the cells for a predetermined time (e.g., 1-4 hours).

  • Induction of Mitophagy:

    • Add the mitochondrial damaging agent to the wells at a pre-optimized concentration and for a specific duration to induce mitophagy.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS.

    • Block non-specific antibody binding with 5% BSA in PBS.

    • Incubate with the primary antibody against TOM20.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify mitophagy by analyzing the colocalization of mitochondria with lysosomes or by measuring the reduction in mitochondrial mass (TOM20 signal).

Visualizations

USP30 Signaling Pathway in Mitophagy

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor cluster_Cellular_Response Cellular Response Mito_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mito_Damage->PINK1 Parkin_active Parkin (active) PINK1->Parkin_active phosphorylates Ub Ubiquitin Ub_OMM_Protein Ubiquitinated OMM Protein Ub->Ub_OMM_Protein Parkin_inactive Parkin (inactive) Parkin_inactive->Parkin_active Parkin_active->Ub E3 Ligase Activity OMM_Protein OMM Protein (e.g., TOM20) OMM_Protein->Ub_OMM_Protein USP30 USP30 Ub_OMM_Protein->USP30 Mitophagy Mitophagy Ub_OMM_Protein->Mitophagy triggers USP30->OMM_Protein Deubiquitinates USP30_I1 This compound USP30_I1->USP30 inhibits

Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy.

Experimental Workflow for this compound Application

Experimental_Workflow start Start prepare_stock Prepare 10 mM This compound Stock in DMSO start->prepare_stock seed_cells Seed Cells in Appropriate Vessel start->seed_cells treat_cells Treat Cells with This compound or Vehicle prepare_stock->treat_cells seed_cells->treat_cells induce_damage Induce Mitochondrial Damage (e.g., CCCP) treat_cells->induce_damage fix_stain Fix and Stain for Mitochondria & Nuclei induce_damage->fix_stain image_acquire Image Acquisition via Fluorescence Microscopy fix_stain->image_acquire analyze Analyze Mitophagy (e.g., colocalization, mitochondrial mass) image_acquire->analyze end End analyze->end

Caption: General workflow for in vitro USP30 inhibition assay.

References

Application Notes and Protocols: USP30 Activity-Based Probe Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.[1][2] By counteracting the ubiquitination of mitochondrial proteins, USP30 acts as a key negative regulator of mitophagy, the selective autophagy of damaged mitochondria.[2] Its involvement in pathways such as PINK1/Parkin-mediated mitophagy, apoptosis, and AKT/mTOR signaling has implicated USP30 in the pathophysiology of neurodegenerative diseases like Parkinson's, as well as in cancer.[2][3][4][5][6] This has made USP30 a compelling therapeutic target for the development of small molecule inhibitors.[7]

Activity-based probes (ABPs) are powerful chemical tools for studying enzyme activity directly in a complex biological system.[8] These probes typically consist of a recognition element (e.g., ubiquitin), a reactive group (or "warhead") that covalently modifies the active site of the enzyme, and a reporter tag (e.g., biotin, fluorophore) for detection.[9][10] For DUBs like USP30, ubiquitin-based ABPs (Ub-ABPs) are invaluable for profiling DUB activity, screening for inhibitors, and confirming target engagement in cellular contexts.[8][11]

These application notes provide detailed protocols for utilizing activity-based probes to measure the potency and cellular target engagement of USP30 inhibitors, with a specific focus on characterizing compounds like USP30-I-1 , a selective and covalent inhibitor of USP30.[12][13]

Signaling Pathways Involving USP30

USP30 is a central regulator in several key cellular signaling pathways. Its primary role is to antagonize ubiquitination, thereby modulating downstream events.

PINK1/Parkin-Mediated Mitophagy

Under normal conditions, USP30 removes ubiquitin chains from mitochondrial outer membrane proteins, acting as a brake on mitophagy.[2] Upon mitochondrial damage and depolarization, the kinase PINK1 accumulates and phosphorylates ubiquitin and the E3 ligase Parkin.[14] This activates Parkin, leading to the polyubiquitination of mitochondrial proteins, which signals for the damaged organelle's engulfment by an autophagosome.[14] USP30 counteracts this process by cleaving these ubiquitin chains, thus inhibiting mitochondrial clearance.[2][14] Inhibition of USP30 is therefore a therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[14]

cluster_Mito Mitochondrion Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Mito->PINK1 Depolarization Ub Ubiquitination (Parkin E3 Ligase) PINK1->Ub Activates Mitophagy Mitophagy Ub->Mitophagy Signals for USP30 USP30 Ub->USP30 USP30->Ub Deubiquitinates (Inhibits Mitophagy) Inhibitor USP30 Inhibitor (e.g., this compound) Inhibitor->USP30

Caption: USP30 negatively regulates PINK1/Parkin-mediated mitophagy.

AKT/mTOR Signaling and Apoptosis

USP30 also influences cell survival and apoptosis through its interaction with the AKT/mTOR pathway.[2][5] Under mitochondrial stress, Parkin can inhibit AKT/mTOR signaling, which promotes apoptosis.[5][6] USP30 counteracts Parkin's activity, thereby sustaining the pro-survival AKT/mTOR signaling and inhibiting apoptosis.[5][6] Consequently, pharmacological inhibition of USP30 can reduce AKT levels and promote apoptosis, a strategy that may be synergistic with AKT/mTOR inhibitors in cancer therapy.[5]

Mito_Stress Mitochondrial Stress Parkin Parkin Mito_Stress->Parkin Activates AKT_mTOR AKT/mTOR Signaling Parkin->AKT_mTOR Inhibits USP30 USP30 USP30->Parkin Antagonizes USP30->AKT_mTOR Sustains Apoptosis Apoptosis AKT_mTOR->Apoptosis Inhibits Cell_Survival Cell Survival AKT_mTOR->Cell_Survival

Caption: USP30 modulates the AKT/mTOR pathway to regulate apoptosis.

Data Presentation: Potency of USP30 Inhibitors and Probes

The efficacy of various small molecules against USP30 has been determined using biochemical and cellular assays.

Compound/ProbeTypeAssay TypeIC₅₀ (nM)Cell Line / SystemReference
This compound InhibitorUb-Rho110 Cleavage~4 (in vitro)Recombinant USP30[12]
This compound InhibitorTarget Engagement94Neuroblastoma Cells[13]
USP30Inh-1 InhibitorUb-Rho110 Cleavage15 - 30Recombinant USP30[15][16]
USP30Inh-2 InhibitorUb-Rho110 Cleavage15 - 30Recombinant USP30[15][16]
USP30Inh-3 InhibitorUb-Rho110 Cleavage15 - 30Recombinant USP30[15][16]
Compound 39 InhibitorEnzyme Activity~20Recombinant USP30[3][16]
IMP-2587 Activity-Based ProbeFluorescence Polarization12.6Recombinant USP30[17]
IMP-2586 Activity-Based ProbeFluorescence Polarization18.3Recombinant USP30[17]

Experimental Protocols

Protocol 1: In Vitro USP30 Inhibition Assay using a Fluorogenic Substrate

This protocol determines the potency (IC₅₀) of a test compound (e.g., this compound) by measuring its ability to inhibit the cleavage of a fluorogenic ubiquitin substrate by recombinant USP30.

Materials:

  • Recombinant human USP30 (rhUSP30) (e.g., Boston Biochem)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Test inhibitor (e.g., this compound) dissolved in 100% DMSO

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.05% Tween-20

  • Black, low-binding 384-well plates (e.g., Greiner)

  • Acoustic liquid handler (e.g., ECHO 550) for compound dispensing

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense a serial dilution of the test inhibitor in 100% DMSO into the 384-well plate. Typically, an 11-point dilution series is prepared. The final top concentration in the assay is often 10-25 µM.

  • Enzyme Preparation: Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in cold Assay Buffer.

  • Enzyme Addition & Pre-incubation: Add the rhUSP30 solution to the compound-containing wells. The final enzyme concentration will be 1x (e.g., 5 nM).[17] Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12][17]

  • Substrate Addition: Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 1x (e.g., 100 nM).[15]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for Rhodamine 110). Read kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data, setting the velocity of the DMSO-only control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

A Dispense Inhibitor (Serial Dilution) B Add Recombinant USP30 Enzyme A->B C Pre-incubate (30 min, RT) B->C D Add Ub-Rho110 Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate IC₅₀ E->F

Caption: Workflow for in vitro determination of inhibitor potency.

Protocol 2: Cellular Target Engagement using a Competition Activity-Based Probe Assay

This protocol assesses whether an inhibitor can bind to endogenous USP30 within intact cells. It relies on the inhibitor competing with a tagged Ub-ABP (e.g., Biotin-Ahx-Ub-propargylamide) for binding to the active site of USP30.[15]

Materials:

  • SH-SY5Y cells (or other suitable cell line)

  • Test inhibitor (e.g., this compound)

  • Activity-Based Probe: Biotin-Ahx-Ub-propargylamide (Ub-PA)

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.

  • Primary antibody against USP30

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate SH-SY5Y cells and grow to ~80-90% confluency. Treat the cells with a concentration range of the test inhibitor (e.g., 0.01 to 10 µM) or DMSO vehicle control for 2-24 hours.

  • Cell Lysis: Wash cells three times with ice-cold PBS. Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 18,000 x g for 10 min at 4°C).[18]

  • ABP Labeling: Determine the total protein concentration of the lysates. To a fixed amount of protein lysate (e.g., 100 µg), add the Ub-PA probe to a final concentration of 1-2.5 µM.[15][18]

  • Incubation: Incubate the lysate-probe mixture for 1 hour at room temperature with gentle agitation.[15][18] The Ub-PA probe will covalently bind to the active site cysteine of available (uninhibited) DUBs, including USP30.

  • Sample Preparation: Stop the reaction by adding 4x Laemmli sample buffer containing a reducing agent (e.g., BME or DTT) and heat at 95°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for USP30.

    • Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence substrate.

  • Data Analysis:

    • Binding of the ~8 kDa Ub-PA probe causes a visible upward molecular weight shift of the USP30 band on the Western blot.[15][18]

    • In samples pre-treated with an effective inhibitor, the inhibitor will occupy the active site, preventing the Ub-PA probe from binding. This results in a reduction or absence of the shifted USP30 band.

    • Quantify the intensity of the shifted band relative to the un-shifted band across the inhibitor concentrations to determine the degree of target engagement.

A Treat Cells with Inhibitor B Lyse Cells A->B C Incubate Lysate with Biotin-Ub-PA Probe B->C D SDS-PAGE and Western Blot C->D E Probe with anti-USP30 Antibody D->E F Analyze Band Shift (Target Engagement) E->F

Caption: Workflow for cellular target engagement using a competition ABP assay.

Conclusion

The protocols and data presented here provide a framework for the robust characterization of USP30 inhibitors using activity-based probes. The in vitro biochemical assay is essential for determining intrinsic potency, while the cellular target engagement assay confirms that the compound can access and bind to its intended target in a physiological context. These methods are critical for the preclinical evaluation of therapeutic candidates like this compound and for advancing our understanding of USP30 biology in health and disease.

References

Application Notes and Protocols for USP30-I-1 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing experiments utilizing USP30-I-1, a selective inhibitor of the deubiquitinase USP30. The protocols outlined below are intended to facilitate the study of USP30's role in cellular processes, particularly mitophagy, and to aid in the preclinical assessment of USP30 inhibition as a potential therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1][2][3][4]

Introduction to USP30 and this compound

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme located on the outer mitochondrial membrane (OMM).[2][5] It acts as a negative regulator of mitophagy, the cellular process for clearing damaged or superfluous mitochondria.[2][3] USP30 removes ubiquitin chains from OMM proteins, thereby counteracting the PINK1/Parkin pathway, which is crucial for initiating mitophagy.[1][2][6] Dysregulation of USP30 has been implicated in several diseases, including neurodegenerative disorders and cancer.[2][7]

This compound is a potent and selective covalent inhibitor of USP30.[8][9] By inhibiting USP30, this compound promotes the accumulation of ubiquitinated proteins on the mitochondrial surface, leading to enhanced mitophagy and the removal of dysfunctional mitochondria.[3] This makes this compound a valuable tool for studying the physiological roles of USP30 and a potential therapeutic agent for conditions linked to impaired mitophagy.[1][10]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, which is essential for experimental design.

ParameterValueCell Line/SystemReference
IC50 94 nMEndogenous USP30 in SH-SY5Y cells[8][9]
In Vitro IC50 ~1 nMPurified USP30 with ubiquitin-rhodamine substrate[1]
Effective Concentration for Increased p-Ser65-Ub 1 µMiPSC-derived midbrain dopaminergic neurone/astrocyte co-cultures (4-day incubation)[11]
Concentration for Mitophagy Induction (mitoKeima assay) 10 µMSHSY5Y cells[12]
Concentration for TOMM20 Ubiquitylation Enhancement 200 nMSHSY5Y cells[13][14]

Signaling Pathway of USP30 in Mitophagy

The diagram below illustrates the role of USP30 in the PINK1/Parkin-mediated mitophagy pathway and the mechanism of action for this compound.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane Mito_Damage Mitochondrial Damage (e.g., depolarization) PINK1 PINK1 stabilization and activation Mito_Damage->PINK1 pUb Phospho-Ub (pS65-Ub) PINK1->pUb phosphorylates Ub Ubiquitin (Ub) Ub->pUb OMM_Protein OMM Proteins (e.g., TOM20) Poly_Ub Poly-ubiquitination of OMM Proteins OMM_Protein->Poly_Ub Parkin_active Recruited & Activated Parkin (E3 Ligase) pUb->Parkin_active Parkin_inactive Cytosolic Parkin (inactive) Parkin_inactive->Parkin_active recruitment Parkin_active->Poly_Ub catalyzes Poly_Ub->OMM_Protein deubiquitination Mitophagy Mitophagy (recruitment of autophagosome) Poly_Ub->Mitophagy USP30 USP30 USP30->Poly_Ub removes Ub USP30_I_1 This compound USP30_I_1->USP30 inhibits

Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy. This compound inhibits USP30, promoting mitophagy.

Experimental Workflow for this compound Treatment

This diagram outlines a general workflow for investigating the cellular effects of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture 1. Cell Culture (e.g., SH-SY5Y, iPSC-derived neurons) Treatment 2. Treatment - this compound (various concentrations) - Vehicle control (e.g., DMSO) - Positive control (e.g., CCCP/Oligomycin+Antimycin A to induce mitophagy) Cell_Culture->Treatment Western_Blot 3a. Western Blotting - pS65-Ub - TOMM20 ubiquitination - Parkin, PINK1 levels - LC3-II/I ratio Treatment->Western_Blot IF 3b. Immunofluorescence - Parkin recruitment to mitochondria - Co-localization of mitochondria with lysosomes (e.g., LAMP1) Treatment->IF Mitophagy_Assay 3c. Mitophagy Reporter Assay (e.g., mito-Keima) Treatment->Mitophagy_Assay Mito_Health 3d. Mitochondrial Health Assay - Membrane potential (e.g., TMRM) - ROS levels - Respiration (e.g., Seahorse assay) Treatment->Mito_Health Data_Analysis 4. Data Analysis & Interpretation - Quantify protein levels - Analyze fluorescence intensity & co-localization - Correlate with cellular phenotype Western_Blot->Data_Analysis IF->Data_Analysis Mitophagy_Assay->Data_Analysis Mito_Health->Data_Analysis

Caption: A general workflow for studying the effects of this compound on cellular pathways.

Key Experimental Protocols

Protocol 1: Western Blotting for Mitophagy Markers

Objective: To assess the effect of this compound on the ubiquitination of mitochondrial proteins and the accumulation of mitophagy markers.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • This compound (and vehicle control, e.g., DMSO)

  • Mitophagy inducer (e.g., Oligomycin and Antimycin A, or CCCP)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-Ubiquitin (Ser65)

    • Anti-TOMM20

    • Anti-LC3B

    • Anti-USP30

    • Anti-beta-Actin or GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle for the specified duration (e.g., 24 hours).[14] In the final hours of treatment, add a mitophagy inducer (e.g., 10 µM CCCP for 2 hours) to the relevant wells.[12]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. To detect ubiquitinated TOMM20, look for higher molecular weight bands or a smear above the unmodified TOMM20 band.[13]

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize to the loading control. An increase in pS65-Ub and higher molecular weight TOMM20 species, along with an increased LC3-II/I ratio, would indicate enhanced mitophagy.

Protocol 2: Mitophagy Assessment using mito-Keima Reporter Assay

Objective: To quantitatively measure the flux of mitophagy in live cells treated with this compound.

Materials:

  • Cells stably expressing the mito-Keima plasmid.

  • This compound (and vehicle control).

  • Live-cell imaging microscope with 440 nm and 561 nm lasers and appropriate emission filters.

  • Image analysis software.

Procedure:

  • Cell Plating and Treatment: Plate mito-Keima expressing cells in a suitable imaging dish (e.g., glass-bottom plate). Treat cells with this compound or vehicle for the desired time.

  • Imaging:

    • Mount the plate on the live-cell imaging microscope equipped with environmental control (37°C, 5% CO2).

    • Acquire images using two excitation wavelengths: 440 nm (for mitochondria in a neutral pH environment) and 561 nm (for mitochondria in an acidic environment, i.e., within lysosomes).

  • Analysis:

    • Calculate the ratio of the 561 nm to 440 nm fluorescence intensity for each mitochondrion or for the whole cell.

    • An increase in the 561/440 nm ratio indicates an increase in mitochondria delivered to lysosomes, thus, an increase in mitophagy.[12][14]

Protocol 3: Immunofluorescence for Parkin Recruitment

Objective: To visualize the recruitment of Parkin to mitochondria following this compound treatment.

Materials:

  • Cells (preferably expressing a fluorescently tagged Parkin, e.g., YFP-Parkin, or with good endogenous Parkin antibodies available).

  • This compound (and vehicle control).

  • Mitophagy inducer (e.g., CCCP).

  • Mitochondrial stain (e.g., MitoTracker Red CMXRos).

  • Fixative (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody against Parkin (if not using a tagged version).

  • Fluorescently-labeled secondary antibody.

  • Mounting medium with DAPI.

  • Confocal microscope.

Procedure:

  • Cell Plating and Treatment: Plate cells on coverslips. Treat with this compound and/or a mitophagy inducer.

  • Mitochondrial Staining: Prior to fixation, incubate cells with a mitochondrial stain like MitoTracker according to the manufacturer's protocol.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.

  • Immunostaining:

    • Block the cells for 1 hour.

    • Incubate with the primary antibody (if needed) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour.

    • Wash with PBS.

  • Mounting and Imaging: Mount the coverslips on slides with DAPI-containing mounting medium. Acquire images using a confocal microscope.

  • Analysis: Analyze the co-localization between the Parkin signal (YFP or antibody staining) and the mitochondrial signal (MitoTracker). An increase in co-localization indicates Parkin recruitment to the mitochondria.

Logical Relationship of this compound Mechanism of Action

Mechanism_Logic USP30_I_1 This compound Treatment Inhibition Inhibition of USP30 Deubiquitinase Activity USP30_I_1->Inhibition Ub_Accumulation Increased Ubiquitination on Outer Mitochondrial Membrane Proteins Inhibition->Ub_Accumulation PINK1_Parkin Enhanced PINK1/Parkin Pathway Signaling Ub_Accumulation->PINK1_Parkin pUb_Increase Increased Phospho-Ubiquitin (pS65-Ub) Levels PINK1_Parkin->pUb_Increase Parkin_Recruitment Increased Parkin Recruitment to Mitochondria PINK1_Parkin->Parkin_Recruitment pUb_Increase->Parkin_Recruitment Mitophagy_Induction Induction of Mitophagy Parkin_Recruitment->Mitophagy_Induction Mito_Clearance Clearance of Damaged Mitochondria Mitophagy_Induction->Mito_Clearance Cell_Outcome Improved Mitochondrial and Cellular Health Mito_Clearance->Cell_Outcome

Caption: The logical cascade of events following the inhibition of USP30 by this compound.

By following these application notes and protocols, researchers can effectively design and execute experiments to investigate the role of USP30 and the therapeutic potential of its inhibition with this compound.

References

Application Notes and Protocols for Measuring USP30-I-1 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide detailed protocols and data presentation guidelines for assessing the cellular target engagement of USP30-I-1, a selective inhibitor of the deubiquitinating enzyme USP30.

Introduction

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, where it plays a crucial role in regulating mitophagy by counteracting the effects of the PINK1/Parkin pathway.[1][2][3][4] Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[2][3][5] this compound is a potent and selective covalent inhibitor of USP30.[5][6] Accurate measurement of its engagement with USP30 in a cellular context is critical for understanding its mechanism of action and for drug development.

This document outlines several key methods for quantifying this compound target engagement in cells, including direct biochemical assays and cell-based assays that measure the downstream consequences of USP30 inhibition.

Key Methods for Measuring this compound Target Engagement

Several orthogonal methods can be employed to determine the cellular target engagement of this compound. These include:

  • Activity-Based Probe (ABP) Assay: A direct measure of target engagement where an inhibitor competes with a ubiquitin probe for binding to the active site of USP30.

  • Substrate Ubiquitination Assay: An indirect, functional assay that measures the ubiquitination status of known USP30 substrates, such as TOMM20.

  • Phospho-Ubiquitin (p-Ser65-Ub) Accumulation Assay: A biomarker assay that measures the accumulation of phosphorylated ubiquitin, a key step in the PINK1/Parkin-mediated mitophagy pathway that is negatively regulated by USP30.

  • Cellular Thermal Shift Assay (CETSA): A biophysical assay that measures the change in thermal stability of USP30 upon ligand binding.

Data Presentation

Table 1: In Vitro and In-Cell Potency of USP30 Inhibitors
CompoundAssay TypeSubstrate/ProbeCell Line/SystemIC50 (nM)Reference(s)
This compound BiochemicalNot SpecifiedRecombinant USP3094[6]
USP30Inh-1BiochemicalUb-Rho110Recombinant human USP3015-30[7]
USP30Inh-2BiochemicalUb-Rho110Recombinant human USP3015-30[7]
USP30Inh-3BiochemicalUb-Rho110Recombinant human USP3015-30[7]
CMPD-39BiochemicalNot SpecifiedRecombinant USP30~20[3]
MTX115325BiochemicalNot SpecifiedRecombinant USP3012[8]
MF-094BiochemicalNot SpecifiedRecombinant USP30120[8]
Q14 peptideBiochemicalNot SpecifiedRecombinant USP3057.2[8]
IMP-2587Biochemical (FP)Ub-Lys(TAMRA)-GlyRecombinant USP3012.6[9]
Inhibitor 1Biochemical (FP)Ub-Lys(TAMRA)-GlyRecombinant USP3018.3[9]
This compound Activity-Based Probe (MS)HA-Ub-PASH-SY5Y cell lysatesPotent[5]
USP30Inh-1Activity-Based ProbeBiotin-Ahx-Ub-PASH-SY5Y cells~100-1000[7]
CMPD-39Activity-Based ProbeHA-Ub-PASH-SY5Y cellsSub-µM[1]

Experimental Protocols

Protocol 1: Activity-Based Probe (ABP) Assay for USP30 Target Engagement

This protocol describes a competition assay to measure the engagement of this compound with endogenous USP30 in cells. The assay relies on a ubiquitin probe, such as HA-tagged ubiquitin-propargylamine (HA-Ub-PA) or Biotin-Ahx-Ub-propargylamide (Biotin-Ahx-Ub-PA), which covalently binds to the active site cysteine of DUBs.[5][7] Pre-treatment with an inhibitor like this compound will prevent the binding of the probe, which can be visualized by a lack of a molecular weight shift on a Western blot.

Materials:

  • SH-SY5Y neuroblastoma cells[5][7]

  • This compound

  • HA-Ub-PA or Biotin-Ahx-Ub-PA probe

  • Cell lysis buffer (e.g., HR buffer: 50 mM Tris base, 250 mM sucrose, 5 mM MgCl2, 0.1% NP40, 0.5% CHAPS, with 1 mM DTT)[10]

  • 4x Laemmli sample buffer

  • Primary antibody: anti-USP30

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time (e.g., 2-24 hours).[1][7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Probe Labeling: Incubate a standardized amount of protein lysate (e.g., 100 µg) with the activity-based probe (e.g., 2.5 µM Biotin-Ahx-Ub-PA) for 1 hour at room temperature with agitation.[7]

  • Sample Preparation for SDS-PAGE: Stop the reaction by adding 4x Laemmli sample buffer and heat the samples at 95°C for 10 minutes.[7]

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody against USP30, followed by an HRP-conjugated secondary antibody.

  • Visualization: Develop the blot using a chemiluminescence substrate. The binding of the probe to USP30 will result in an ~8-10 kDa increase in its molecular weight.[5][7] Target engagement by this compound is indicated by a decrease in the intensity of the shifted band and an increase in the intensity of the unmodified USP30 band.

  • Densitometry: Quantify the band intensities to determine the IC50 value for target engagement.[5]

ABP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemical Steps cluster_analysis Analysis start Plate SH-SY5Y cells treat Treat with this compound start->treat lyse Lyse cells treat->lyse probe Incubate with Ub-PA probe lyse->probe sds_page SDS-PAGE probe->sds_page western Western Blot for USP30 sds_page->western quantify Densitometry & IC50 western->quantify

Activity-Based Probe (ABP) Assay Workflow.
Protocol 2: TOMM20 Ubiquitination Assay

This protocol provides a method to indirectly measure USP30 target engagement by assessing the ubiquitination status of its substrate, TOMM20.[1][2] Inhibition of USP30 leads to an accumulation of ubiquitinated TOMM20.

Materials:

  • hTERT-RPE1 cells stably expressing YFP-Parkin[1]

  • This compound

  • Mitophagy inducers (e.g., 1 µM Antimycin A and 1 µM Oligomycin A)[1]

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibodies: anti-TOMM20, anti-ubiquitin

  • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Plate hTERT-RPE1-YFP-Parkin cells. Treat the cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).[1]

  • Induction of Mitophagy: Induce mitophagy by treating the cells with Antimycin A and Oligomycin A for 1 hour.[1]

  • Cell Lysis and Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with antibodies against TOMM20 to detect both the unmodified and higher molecular weight ubiquitinated species. An anti-ubiquitin antibody can also be used to confirm the ubiquitination.

  • Analysis: An increase in the intensity of the higher molecular weight TOMM20 bands indicates increased ubiquitination and successful target engagement by this compound.

TOMM20_Ubiquitination_Pathway USP30_I_1 This compound USP30 USP30 USP30_I_1->USP30 inhibits Ub_TOMM20 Ubiquitinated TOMM20 USP30->Ub_TOMM20 deubiquitinates TOMM20 TOMM20 Ub_TOMM20->TOMM20 Proteasomal_Degradation Proteasomal Degradation Ub_TOMM20->Proteasomal_Degradation

This compound Inhibition of TOMM20 Deubiquitination.
Protocol 3: Phospho-Ubiquitin (p-Ser65-Ub) Accumulation Assay

This protocol describes the measurement of p-Ser65-Ub, a key biomarker of the PINK1/Parkin pathway, which is enhanced upon USP30 inhibition.[7][10]

Materials:

  • iPSC-derived dopaminergic neurons and astrocytes co-culture[7]

  • This compound

  • Mitophagy inducer (e.g., 10 µM FCCP)[7]

  • Fixation and permeabilization buffers for immunocytochemistry

  • Primary antibodies: anti-p-Ser65-Ub, anti-TH (for neurons), anti-GFAP (for astrocytes)

  • Fluorescently labeled secondary antibodies

Procedure:

  • Cell Culture and Treatment: Co-culture iPSC-derived neurons and astrocytes. Treat with this compound (e.g., 3 µM) for an extended period (e.g., 4 days).[7]

  • Mitophagy Induction: Induce mitophagy with FCCP for 2 hours.[7]

  • Immunocytochemistry: Fix, permeabilize, and block the cells. Incubate with primary antibodies against p-Ser65-Ub and cell-type-specific markers (TH, GFAP).

  • Imaging and Analysis: Incubate with fluorescently labeled secondary antibodies and image using a fluorescence microscope. Quantify the p-Ser65-Ub immunofluorescence intensity in the neurons. An increase in p-Ser65-Ub signal indicates USP30 target engagement.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[11][12][13][14][15]

General Principle:

  • Treatment: Treat cells or cell lysates with this compound or a vehicle control.

  • Heating: Heat aliquots of the treated samples to a range of temperatures.

  • Separation: Separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.

  • Detection: Analyze the amount of soluble USP30 remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: Binding of this compound is expected to stabilize USP30, resulting in a shift of its melting curve to higher temperatures.

Note: A detailed, optimized protocol for USP30 CETSA would need to be developed, but the general workflow is as described.

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis treat_cells Treat cells with This compound or Vehicle heat Heat aliquots across a temperature gradient treat_cells->heat centrifuge Centrifuge to pellet aggregated proteins heat->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western Analyze soluble USP30 by Western Blot collect_supernatant->western plot Plot melting curves western->plot

General Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The protocols described in these application notes provide a robust framework for assessing the cellular target engagement of this compound. For comprehensive validation, it is recommended to use at least two orthogonal methods, such as the direct ABP assay and a functional downstream assay like the TOMM20 ubiquitination assay. These methods are essential for advancing the development of USP30 inhibitors as potential therapeutics.

References

Application Notes and Protocols for USP30-I-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinase (DUB) anchored to the outer mitochondrial membrane that plays a critical role in mitochondrial quality control.[1][2] It acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria, by counteracting the ubiquitination of mitochondrial proteins mediated by the E3 ligase Parkin.[3][4] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases such as Parkinson's disease.[3][5] Inhibition of USP30 has emerged as a promising therapeutic strategy to enhance the clearance of damaged mitochondria.[6][7] USP30-I-1 is a selective inhibitor of USP30, making it a valuable tool for studying the physiological roles of USP30 and for the development of novel therapeutics.[8]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing USP30 inhibitors.

Signaling Pathway and Experimental Workflow

To facilitate a clear understanding of the underlying biology and the screening process, the following diagrams illustrate the USP30 signaling pathway in mitophagy and a typical HTS workflow for identifying USP30 inhibitors.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion (Outer Membrane) Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Mito->PINK1 Damage Ub Ubiquitin PINK1->Ub Phosphorylates pUb pS65-Ubiquitin Ub->pUb Parkin Parkin Recruitment & Activation pUb->Parkin OMP Outer Membrane Proteins (e.g., TOM20) Parkin->OMP Ubiquitinates Ub_Chains Ubiquitin Chains (K6, K11, K63) Mitophagy Mitophagy Ub_Chains->Mitophagy Signal for OMP->Ub_Chains USP30 USP30 USP30->Ub_Chains Removes Ub Chains This compound This compound This compound->USP30 Inhibits

Caption: USP30's role in antagonizing Parkin-mediated mitophagy.

HTS_Workflow_for_USP30_Inhibitors cluster_Screening High-Throughput Screening Workflow cluster_Validation Hit Validation & Characterization Assay_Dev Assay Development & Miniaturization (384-well) Pilot Pilot Screen (~2,000 compounds) Assay_Dev->Pilot HTS High-Throughput Screen Pilot->HTS Data_Analysis Data Analysis (Z', Z-factor) HTS->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Dose_Response Dose-Response Curve (IC50) Hit_ID->Dose_Response Selectivity Selectivity Profiling (vs. other DUBs) Dose_Response->Selectivity Cell_Based Cell-Based Assays (e.g., p-Ser65-Ub levels) Selectivity->Cell_Based

Caption: A typical workflow for an HTS campaign to find USP30 inhibitors.

Data Presentation: Potency and Selectivity of USP30 Inhibitors

The following table summarizes the inhibitory potency of this compound and other reported inhibitors. This data is crucial for comparing the efficacy of different compounds and for selecting appropriate positive controls in HTS assays.

CompoundIC50 (nM)Assay TypeNotes
This compound94Biochemical (in vitro)A selective inhibitor of USP30.[8]
USP30Inh-115 - 30Ubiquitin-Rhodamine 110 CleavageShows good selectivity against over 40 DUBs at 1 µM.[9][10][11]
USP30Inh-215 - 30Ubiquitin-Rhodamine 110 CleavageSimilar profile to USP30Inh-1.[9][10][11]
USP30Inh-315 - 30Ubiquitin-Rhodamine 110 CleavageSimilar profile to USP30Inh-1.[9][10][11]
Compound 1< 1000High-Throughput ScreenA racemic phenylalanine derivative.[4][9]
MF-094N/AN/AA potent and selective USP30 inhibitor derived from Compound 1.[9]
15-oxospiramilactone (S3)N/AHigh-Throughput ScreenA diterpenoid derivative.[9]
USP30iN/ACellular (TOM20 ubiquitination)EC50 of 2.45 µM for increasing Ub-TOM20.[4]

Experimental Protocols

This section provides detailed protocols for high-throughput screening assays to identify and characterize USP30 inhibitors.

Protocol 1: In Vitro Biochemical HTS Assay using a Fluorogenic Substrate

This assay is designed for primary high-throughput screening to identify compounds that inhibit the deubiquitinating activity of USP30.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as Ubiquitin-Rhodamine 110 (Ub-Rho110), by recombinant human USP30 (rhUSP30).[9][10][11] When the substrate is cleaved, the rhodamine 110 fluorophore is released, resulting in an increase in fluorescence intensity. Inhibitors of USP30 will prevent this cleavage, leading to a lower fluorescence signal.

Materials and Reagents:

  • Recombinant Human USP30 (rhUSP30)

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

  • Test compounds (e.g., from a chemical library) dissolved in DMSO

  • This compound (as a positive control)

  • DMSO (as a negative control)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence (Excitation: 485 nm, Emission: 535 nm)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds, positive control (this compound), and negative control (DMSO) into the wells of a 384-well plate. A typical screening concentration is 10 µM.[12]

  • Enzyme Preparation and Dispensing:

    • Prepare a solution of rhUSP30 in assay buffer to the desired final concentration (e.g., 1 nM).

    • Dispense 10 µL of the enzyme solution into each well of the 384-well plate containing the compounds.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Substrate Preparation and Dispensing:

    • Prepare a solution of Ub-Rho110 in assay buffer to the desired final concentration (e.g., 100 nM).[10][11]

    • Dispense 10 µL of the substrate solution into each well to initiate the reaction. The final reaction volume will be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes.

    • Measure the fluorescence intensity using a plate reader (Ex: 485 nm, Em: 535 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Determine the Z' factor to assess the quality and robustness of the assay. A Z' factor > 0.5 is generally considered excellent for HTS.[12]

Protocol 2: Cellular High-Content Screening Assay for Mitophagy Induction

This assay is a secondary, more physiologically relevant screen to confirm the activity of hits from the primary biochemical screen.

Principle: This assay quantifies the induction of mitophagy in a cellular context by measuring the accumulation of phosphorylated ubiquitin at Serine 65 (p-Ser65-Ub), a key marker of the PINK1/Parkin-mediated mitophagy pathway.[10][11][13] Inhibition of USP30 is expected to increase the levels of p-Ser65-Ub.

Materials and Reagents:

  • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells, or iPSC-derived dopaminergic neurons).[9][10][11]

  • Cell culture medium and supplements.

  • Test compounds identified from the primary screen.

  • This compound (as a positive control).

  • Mitochondrial uncoupler (e.g., FCCP or CCCP) to induce mitophagy.[13][14]

  • Fixative solution (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibodies: Rabbit anti-p-Ser65-Ub, Mouse anti-HSP60 (mitochondrial marker).

  • Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG.

  • Nuclear stain (e.g., DAPI or Hoechst).

  • 384-well, clear-bottom imaging plates.

  • High-content imaging system.

Procedure:

  • Cell Plating:

    • Seed cells into a 384-well imaging plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with test compounds at various concentrations for a predetermined time (e.g., 4-24 hours).[10][13] Include positive (this compound) and negative (DMSO) controls.

  • Mitophagy Induction:

    • Induce mitophagy by treating the cells with a mitochondrial uncoupler (e.g., 10 µM FCCP) for 2 hours.[13]

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with fluorescently labeled secondary antibodies and a nuclear stain for 1 hour at room temperature.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify the intensity and co-localization of the p-Ser65-Ub signal with the mitochondrial marker (HSP60).

    • Determine the dose-dependent effect of the compounds on p-Ser65-Ub levels.

Conclusion

The provided application notes and protocols offer a robust framework for the high-throughput screening and characterization of USP30 inhibitors using this compound as a reference compound. The biochemical assay is well-suited for large-scale primary screening, while the cellular high-content assay provides a more physiologically relevant secondary screen to validate hits and elucidate their mechanism of action. These tools are invaluable for the discovery and development of novel therapeutic agents targeting USP30 for the treatment of diseases associated with impaired mitochondrial quality control.

References

Application Notes and Protocols for Assessing Mitophagy with USP30-I-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human pathologies, including neurodegenerative diseases like Parkinson's, cardiovascular diseases, and cancer.[1] The PINK1/Parkin pathway is a key signaling cascade that mediates the clearance of damaged mitochondria. In this pathway, the deubiquitinase (DUB) USP30 acts as a negative regulator, removing ubiquitin chains from mitochondrial outer membrane proteins that are essential for initiating mitophagy.[2][3]

USP30-I-1 is a selective and potent inhibitor of USP30 with an IC50 of 94 nM.[4] By inhibiting USP30, this compound promotes the accumulation of ubiquitin on the mitochondrial surface, thereby enhancing Parkin-mediated mitophagy.[5][6] This makes this compound a valuable tool for studying the molecular mechanisms of mitophagy and a potential therapeutic agent for diseases associated with impaired mitochondrial clearance.[7][8]

These application notes provide detailed protocols for assessing the effects of this compound on mitophagy using common laboratory techniques.

Signaling Pathway and Mechanism of Action

The PINK1/Parkin pathway is a primary mechanism for initiating mitophagy in response to mitochondrial damage. USP30 directly counteracts this pathway.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Parkin_rec Parkin Recruitment & Activation PINK1_acc->Parkin_rec  Phosphorylates  Parkin & Ubiquitin Ub Ubiquitin Chains Mitophagy_init Mitophagy Initiation Ub->Mitophagy_init Parkin_rec->Ub  Ubiquitinates  OMM Proteins USP30 USP30 USP30->Ub  Deubiquitinates  OMM Proteins USP30_I_1 This compound USP30_I_1->USP30

Caption: PINK1/Parkin pathway and USP30 inhibition.

Experimental Protocols

Here we provide detailed protocols for assessing mitophagy in cultured cells treated with this compound.

Fluorescence Microscopy-Based Assessment of Mitophagy

Fluorescence microscopy is a powerful technique to visualize and quantify mitophagy at the single-cell level.[9][10]

The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[11] It emits green fluorescence at the neutral pH of healthy mitochondria and red fluorescence in the acidic environment of the lysosome following mitophagy.[12] An increase in the red/green fluorescence ratio indicates an increase in mitophagic flux.

MitoKeima_Workflow start Seed cells expressing mito-Keima treat Treat with this compound (e.g., 1-10 µM) and a mitophagy inducer (e.g., CCCP) start->treat image Acquire images using dual-excitation confocal microscopy (458 nm and 561 nm) treat->image analyze Quantify red and green fluorescence intensity per cell image->analyze ratio Calculate the ratio of red (lysosomal) to green (mitochondrial) signal analyze->ratio end Increased ratio indicates enhanced mitophagy ratio->end

Caption: Workflow for the mito-Keima mitophagy assay.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HeLa or SH-SY5Y) on glass-bottom dishes suitable for live-cell imaging.

    • Transfect cells with a plasmid encoding mitochondria-targeted Keima (mt-Keima) and allow for expression for 24-48 hours.

  • Treatment:

    • Treat cells with the desired concentration of this compound (a typical starting range is 1-10 µM) for a specified duration (e.g., 4-24 hours).[13]

    • Include appropriate controls: vehicle control (e.g., DMSO), positive control for mitophagy induction (e.g., 10 µM CCCP or Oligomycin/Antimycin A for 4-6 hours), and a negative control (e.g., a known inhibitor of autophagy like Bafilomycin A1).[14]

  • Imaging:

    • Image live cells using a confocal microscope equipped with environmental control (37°C, 5% CO2).

    • Acquire images using sequential excitation at ~458 nm (for neutral pH) and ~561 nm (for acidic pH), with emission collected at >600 nm.[11]

  • Image Analysis:

    • Quantify the area of red puncta (mitochondria in lysosomes) and the total area of green fluorescence (total mitochondria) per cell using image analysis software (e.g., ImageJ/Fiji).

    • Calculate the mitophagy index as the ratio of the red fluorescent area to the green fluorescent area.[15]

This method involves labeling mitochondria and lysosomes and quantifying their colocalization as a measure of mitophagy.[16]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells on coverslips in a multi-well plate.

    • Treat cells with this compound and controls as described in the mito-Keima protocol.

  • Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against a mitochondrial marker (e.g., TOM20 or HSP60) and a lysosomal marker (e.g., LAMP1) overnight at 4°C.[17]

    • Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature.

    • Mount coverslips on slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Quantify the colocalization of the mitochondrial and lysosomal signals using Pearson's correlation coefficient or Mander's overlap coefficient in image analysis software. An increase in colocalization suggests enhanced mitophagy.[16]

Western Blotting for Mitophagy Markers

Western blotting can be used to assess the degradation of mitochondrial proteins as an indicator of mitophagy.[9]

WB_Logic start This compound Treatment inhibit_usp30 Inhibition of USP30 start->inhibit_usp30 increase_ub Increased Mitochondrial Ubiquitination inhibit_usp30->increase_ub enhance_mitophagy Enhanced Mitophagy increase_ub->enhance_mitophagy degrade_mito Degradation of Mitochondrial Proteins enhance_mitophagy->degrade_mito decrease_protein Decreased Levels of Mitochondrial Proteins on Western Blot degrade_mito->decrease_protein

Caption: Logic of Western blot analysis for mitophagy.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound and controls as previously described. To observe the accumulation of autophagosomes containing mitochondria, a lysosomal inhibitor like Bafilomycin A1 (100 nM for the last 4 hours of treatment) should be used.[14]

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

  • Protein Quantification and SDS-PAGE:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, COX IV, or VDAC) and an autophagy marker (e.g., LC3B). A loading control (e.g., β-actin or GAPDH) is essential.[9][17]

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify band intensities using densitometry.

    • A decrease in the levels of mitochondrial proteins and an increase in the LC3-II/LC3-I ratio upon treatment with this compound (especially in the presence of a lysosomal inhibitor) indicates enhanced mitophagic flux.[17]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies assessing the effect of USP30 inhibition on mitophagy.

Table 1: Effect of USP30 Inhibition on Mitophagic Flux (mito-Keima Assay)

Cell LineTreatmentMitophagy Index (Red/Green Ratio, Fold Change vs. Control)Reference
SH-SY5YUSP30 siRNA~1.8[15]
SH-SY5YUSP30 Inhibitor (3 µM) + FCCP~2.5[13]
hTERT-RPE1USP30 siRNA~2.0[18]

Table 2: Effect of USP30 Inhibition on Mitochondrial Protein Levels (Western Blot)

Cell LineTreatmentProteinProtein Level (% of Control)Reference
PARK2 KO NeuronsUSP30 Inhibitor (3 µM) + CCCPTOM20Decreased vs. CCCP alone[19]
PARK2 KO NeuronsUSP30 Inhibitor (3 µM) + CCCPHSP60Decreased vs. CCCP alone[19]
HeLa-ParkinUSP30 Knockdown + Oligomycin/Antimycin ATOM20~40%[18]

Table 3: Effect of USP30 Inhibition on p-Ser65-Ubiquitin Levels

Cell ModelTreatmentp-Ser65-Ubiquitin Level (Fold Change vs. Control)Reference
Dopaminergic NeuronsUSP30 Inhibitor (1 µM)~1.5[15]
AstrocytesUSP30 Inhibitor (1 µM)~1.7[15]
Parkin+/+ FibroblastsUSP30 Inhibitor + FCCPIncreased vs. FCCP alone[5]

Conclusion

This compound is a powerful tool for modulating and studying mitophagy. The protocols outlined in these application notes provide robust methods for assessing the impact of USP30 inhibition on this critical cellular process. By employing a combination of fluorescence microscopy and biochemical assays, researchers can obtain comprehensive and quantitative data on the role of USP30 in mitochondrial quality control and its potential as a therapeutic target.

References

Troubleshooting & Optimization

USP30-I-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for USP30-I-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming solubility challenges and other common issues encountered during experiments with this selective USP30 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective covalent inhibitor of Ubiquitin Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] USP30 plays a crucial role in regulating mitophagy, the process of clearing damaged mitochondria. By inhibiting USP30, this compound enhances the ubiquitination of mitochondrial surface proteins, thereby promoting mitophagy.[3][4] This makes it a valuable tool for studying neurodegenerative diseases like Parkinson's, where mitochondrial dysfunction is a key factor.[3]

Q2: What is the recommended solvent for initially dissolving this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a stock solution of this compound.[2]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-purity DMSO. A stock concentration of 10 mM is commonly used in research settings.[2] Ensure the compound is fully dissolved by vortexing. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: It is not recommended to dissolve this compound directly in aqueous buffers. Like many small molecule inhibitors, this compound has low aqueous solubility and will likely precipitate. Always prepare a concentrated stock solution in DMSO first.

Troubleshooting Guide

Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture medium.
  • Cause: The low aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (DMSO) is significantly lowered.

  • Solution 1: Optimize Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your experimental setup is kept as low as possible while maintaining the solubility of this compound. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.

    • When diluting, add the DMSO stock solution to the aqueous buffer or media dropwise while gently vortexing or stirring to facilitate mixing and prevent localized high concentrations of the compound that can lead to precipitation.

  • Solution 2: Use a Surfactant:

    • For in vitro assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) in the final assay buffer can help to maintain the solubility of hydrophobic compounds. Always perform a vehicle control with the surfactant to ensure it does not interfere with your assay.

Issue 2: Inconsistent results in cell-based assays.
  • Cause: This could be due to incomplete dissolution of this compound or precipitation in the culture medium over the course of the experiment.

  • Solution 1: Verify Stock Solution Integrity:

    • Before each experiment, visually inspect your DMSO stock solution for any precipitate. If crystals are present, gently warm the solution to 37°C and vortex until fully dissolved.

    • Centrifuge the diluted solution in media before adding it to the cells to pellet any undissolved compound.

  • Solution 2: Pre-dilution and Mixing:

    • Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed cell culture medium. Mix thoroughly before adding this to the final cell culture plate. This ensures a more homogenous distribution of the inhibitor.

Issue 3: Difficulties with in vivo formulation and administration.
  • Cause: The low aqueous solubility of this compound makes it challenging to prepare a suitable formulation for animal studies that is both soluble and non-toxic.

  • Solution: Recommended In Vivo Formulation:

    • A commonly used vehicle for administering hydrophobic compounds in vivo is a mixture of solvents. A suggested formulation is:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline or PBS

    • Protocol: First, dissolve the this compound in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again. Finally, add the saline or PBS dropwise while vortexing to form a clear solution or a stable suspension. Always prepare this formulation fresh before each use.

Data & Protocols

Solubility Data
SolventSolubilityNotes
DMSO ≥ 20 mg/mLRecommended for stock solutions. Sonication may aid dissolution.
Aqueous Buffers (PBS, etc.) PoorNot recommended for direct dissolution.

This data is compiled from available vendor information and may vary based on the specific batch and purity of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound: ~321.33 g/mol ).

  • Procedure: a. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. b. Add the corresponding volume of DMSO to the tube. c. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of this compound for Cell Culture Experiments

  • Materials: 10 mM this compound DMSO stock, pre-warmed cell culture medium.

  • Procedure: a. Determine the final concentration of this compound needed for your experiment. b. Calculate the volume of the 10 mM stock solution required. c. Perform a serial dilution if necessary to achieve the final desired concentration while keeping the final DMSO concentration low (e.g., ≤ 0.1%). d. For the final dilution step, add the this compound stock (or intermediate dilution) to the pre-warmed cell culture medium. Add it dropwise while gently swirling the medium. e. Mix thoroughly before adding to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Visual Guides

Signaling Pathway

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrial Outer Membrane cluster_inhibitor USP30 USP30 Ub_Mito_Protein Ubiquitinated Mitochondrial Protein USP30->Ub_Mito_Protein Inhibits Mito_Protein Mitochondrial Surface Protein Mito_Protein->Ub_Mito_Protein Ubiquitination (e.g., by Parkin) Ub Ubiquitin Ub_Mito_Protein->Ub Deubiquitination Mitophagy Mitophagy Ub_Mito_Protein->Mitophagy Promotes USP30_I_1 This compound USP30_I_1->USP30 Inhibits

Caption: this compound inhibits USP30, promoting mitophagy.

Experimental Workflow: Preparing this compound for Cell-Based Assays

Experimental_Workflow start Start: this compound Powder stock Prepare 10 mM Stock in DMSO start->stock intermediate Intermediate Dilution (in culture medium, optional) stock->intermediate final Final Dilution in Pre-warmed Culture Medium intermediate->final check_precipitate Precipitation? final->check_precipitate add_to_cells Add to Cell Culture check_precipitate->add_to_cells No troubleshoot Troubleshoot: - Lower final concentration - Adjust DMSO % - Use surfactant check_precipitate->troubleshoot Yes Troubleshooting_Logic issue Issue: Precipitation cause1 Cause: Low Aqueous Solubility issue->cause1 solution1 Solution: Optimize Final DMSO % cause1->solution1 solution2 Solution: Add Surfactant cause1->solution2 solution3 Solution: Warm & Vortex cause1->solution3 solution4 Solution: Serial Dilution cause1->solution4

References

Technical Support Center: Optimizing USP30-I-1 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the USP30 inhibitor, USP30-I-1, in their experiments. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is USP30 and why is it a therapeutic target?

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that is primarily localized to the outer mitochondrial membrane.[1][2] It plays a critical role in regulating mitochondrial quality control by counteracting the ubiquitination of mitochondrial proteins, a process essential for mitophagy—the selective degradation of damaged mitochondria.[3][4][5] By removing ubiquitin chains, USP30 acts as a brake on mitophagy.[3] Inhibition of USP30 is being explored as a therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease, by enhancing the clearance of damaged mitochondria.[5][6] USP30 is also implicated in apoptosis and cancer through its regulation of various signaling pathways.[3][6][7][8]

Q2: What is this compound and how does it work?

This compound is a selective and potent covalent inhibitor of USP30.[9][10] It contains a cyanopyrrolidine reactive group that binds to the active site cysteine of USP30, thereby blocking its deubiquitinating activity.[10][11] This inhibition leads to an accumulation of ubiquitinated proteins on the mitochondrial surface, promoting the clearance of damaged mitochondria via mitophagy.[5]

Q3: What is a good starting concentration for this compound in cell-based assays?

Based on available data, a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. The optimal concentration will depend on the specific cell line, experimental endpoint, and incubation time. For instance, an IC50 of 94 nM has been reported for endogenous USP30 in neuroblastoma cells.[9][10] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed using several methods:

  • Activity-Based Probe (ABP) Assay: This assay uses a probe that covalently binds to the active site of deubiquitinases. Pre-incubation with this compound will prevent the binding of the probe to USP30, which can be visualized as a loss of a band shift on a Western blot.[10][12][13]

  • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][14][15] An increase in the thermal stability of USP30 in the presence of this compound indicates target engagement.

  • Biomarker Analysis: Inhibition of USP30 leads to increased ubiquitination of its substrates, such as TOMM20.[2] Monitoring the ubiquitination status of TOMM20 by Western blot can serve as a robust proxy for target engagement.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound Suboptimal inhibitor concentration: The concentration may be too low to effectively inhibit USP30 in your cell line.Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM).
Incorrect incubation time: The incubation time may be too short for the inhibitor to exert its effect.Optimize the incubation time (e.g., 1, 4, 12, 24 hours).
Low USP30 expression: The cell line used may have low endogenous expression of USP30.Confirm USP30 expression levels by Western blot or qPCR. Consider using a cell line with higher USP30 expression or an overexpression system.[15]
Inhibitor degradation: this compound may be unstable under your experimental conditions.Prepare fresh stock solutions of the inhibitor for each experiment.
High cell toxicity or off-target effects Inhibitor concentration is too high: High concentrations can lead to off-target effects and cellular toxicity.[16]Use the lowest effective concentration determined from your dose-response experiments. Perform selectivity profiling against other DUBs if possible.
Prolonged incubation: Long exposure to the inhibitor may induce toxicity.Reduce the incubation time.
Inconsistent results between experiments Variability in cell culture conditions: Cell passage number, confluency, and overall health can affect experimental outcomes.Maintain consistent cell culture practices. Use cells within a defined passage number range.
Inhibitor stock solution degradation: Improper storage can lead to loss of inhibitor activity.Aliquot and store the inhibitor stock solution at -80°C and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the reported potency of various USP30 inhibitors. This data can be used as a reference for selecting appropriate concentration ranges for your experiments.

InhibitorAssay TypeCell Line/SystemIC50/EC50Reference(s)
This compound Activity-Based ProbeSH-SY5Y neuroblastomaIC50: 94 nM[9][10]
USP30Inh-1, -2, -3 Biochemical (Ub-Rho110)Recombinant human USP30IC50: 15-30 nM[13]
Compound 39 BiochemicalRecombinant USP30IC50: ~20 nM[16]
FT385 Biochemical (Ub-rhodamine)Purified USP30IC50: ~1 nM[2]
Unnamed N-cyanopyrrolidine BiochemicalRecombinant USP30IC50: 10 nM[17]
USP30i TOM20 ubiquitinationNot specifiedEC50: 2.45 µM[16]
Unnamed N-cyanopyrrolidine TOM20 ubiquitinationNot specifiedEC1.5x: 0.008 µM[17]

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%) at the time of treatment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.

  • Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, harvest the cells for your intended downstream analysis (e.g., Western blotting for mitophagy markers, cell viability assays, etc.).

Protocol for Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is a generalized procedure and may require optimization for your specific target and cell line.[14][15][18]

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration (and a vehicle control) for a specific duration (e.g., 1 hour) at 37°C.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of USP30 by Western blotting. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

Signaling Pathways and Experimental Workflows

USP30 Signaling in Mitophagy and Apoptosis

USP30 negatively regulates PINK1/Parkin-mediated mitophagy by removing ubiquitin chains from mitochondrial outer membrane proteins.[6][19] Inhibition of USP30 promotes the accumulation of these ubiquitin chains, leading to the recruitment of autophagy machinery and clearance of damaged mitochondria. USP30 is also involved in apoptosis by regulating the BAX/BAK pathway and interacting with the AKT/mTOR signaling cascade.[7][8][20]

USP30_Signaling_Pathways cluster_mitophagy PINK1/Parkin-Mediated Mitophagy cluster_apoptosis Apoptosis Regulation Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mitochondrial_Damage->PINK1 Ubiquitination Parkin-mediated Mitochondrial Ubiquitination PINK1->Ubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy USP30_mitophagy USP30 Ubiquitination->USP30_mitophagy USP30_I1_mitophagy This compound USP30_I1_mitophagy->USP30_mitophagy Apoptotic_Stimuli Apoptotic Stimuli BAX_BAK BAX/BAK Activation Apoptotic_Stimuli->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis USP30_apoptosis USP30 BAX_BAK->USP30_apoptosis USP30_I1_apoptosis This compound USP30_I1_apoptosis->USP30_apoptosis

Caption: USP30's role in mitophagy and apoptosis.

Experimental Workflow for Optimizing this compound Concentration

This workflow outlines the key steps for determining the optimal concentration of this compound for your experiments.

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_optimization Phase 2: Dose-Response and Target Engagement cluster_execution Phase 3: Definitive Experiment A Define Experimental Endpoint and Cell Line B Prepare this compound Stock Solution A->B C Perform Dose-Response Experiment (e.g., 10 nM - 10 µM) B->C D Assess Cell Viability (e.g., MTT, Resazurin) C->D E Confirm Target Engagement (CETSA or ABP Assay) C->E F Select Optimal Concentration (Lowest effective, non-toxic dose) D->F E->F G Perform Main Experiment F->G

Caption: Workflow for this compound concentration optimization.

References

preventing off-target effects of USP30-I-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for USP30-I-1 and related USP30 inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these compounds and to help troubleshoot potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective, covalent inhibitor of Ubiquitin Specific Protease 30 (USP30).[1] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that removes ubiquitin chains from mitochondrial proteins.[2][3] By inhibiting USP30, this compound prevents the removal of these ubiquitin signals, thereby promoting the clearance of damaged or dysfunctional mitochondria through a process called mitophagy.[4][5] This makes this compound a valuable tool for studying mitochondrial quality control.

Q2: What are the key signaling pathways affected by USP30 inhibition?

A2: The primary pathway modulated by USP30 is the PINK1/Parkin-mediated mitophagy pathway .[6] In this pathway, mitochondrial stress leads to the accumulation of the kinase PINK1 on the mitochondrial outer membrane, which then phosphorylates ubiquitin and the E3 ligase Parkin.[7] This activates Parkin to ubiquitinate mitochondrial outer membrane proteins, tagging the mitochondrion for degradation. USP30 counteracts this process by removing the ubiquitin tags.[2] Inhibition of USP30, therefore, enhances the PINK1/Parkin signal.[3] Additionally, USP30 has been shown to interact with the AKT/mTOR signaling pathway , a key regulator of cell growth, proliferation, and survival.[2]

Signaling Pathway Diagram: PINK1/Parkin-Mediated Mitophagy

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Stabilization Mito->PINK1 Mitochondrial Depolarization pUb Phosphorylation of Ubiquitin (p-S65-Ub) PINK1->pUb Ub_Mito Ubiquitination of Mitochondrial Proteins TOM20 TOM20 USP30 USP30 Ub_Mito->USP30 Deubiquitination (Inhibition of Mitophagy) Autophagosome Autophagosome Formation Ub_Mito->Autophagosome Recruits Autophagy Receptors Parkin_inactive Inactive Parkin pUb->Parkin_inactive Parkin_active Active Parkin Parkin_inactive->Parkin_active Recruitment & Activation Parkin_active->Ub_Mito USP30_I1 This compound USP30_I1->USP30 Inhibition Mitophagy Mitophagy Autophagosome->Mitophagy

Caption: A diagram of the PINK1/Parkin pathway and USP30's role.

Q3: Besides mitophagy, are there other cellular processes regulated by USP30?

A3: Yes, USP30 also plays a role in regulating pexophagy, the selective autophagy of peroxisomes.[8] Similar to its role in mitophagy, USP30 removes ubiquitin chains from peroxisomal membrane proteins, thereby suppressing their degradation. Inhibition of USP30 can, therefore, enhance basal pexophagy.[9] USP30 has also been implicated in apoptosis through its regulation of the BAX/BAK-dependent apoptosis pathway.[8]

Troubleshooting Guide

Problem 1: Inconsistent or no observable effect on mitophagy after treatment with this compound.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration The effective concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration. For many cell lines, concentrations between 100 nM and 1 µM are effective.[10]
Incorrect Timing of Treatment and Analysis The kinetics of mitophagy can vary. For acute mitophagy induction (e.g., with CCCP or Antimycin A/Oligomycin A), pre-incubating with this compound for 1-2 hours before adding the stimulus is often effective.[9] For basal mitophagy, a longer treatment of 24 hours may be necessary.[8]
Low Levels of Basal Mitophagy In some cell lines, basal mitophagy rates are very low. It may be necessary to induce mitochondrial stress to observe a significant effect of USP30 inhibition. Common stressors include CCCP, or a combination of Antimycin A and Oligomycin A.
Cell Line Does Not Rely on PINK1/Parkin Pathway The canonical pathway for USP30's role in mitophagy is PINK1/Parkin-dependent. Ensure your cell line expresses sufficient levels of Parkin. For cell lines with low or no endogenous Parkin (like HeLa), consider using a Parkin-overexpressing stable cell line.[11]
Inactive Compound Ensure proper storage and handling of this compound. Prepare fresh dilutions from a DMSO stock for each experiment.

Problem 2: Observed cellular toxicity or unexpected phenotypes.

Possible Cause Troubleshooting Step
Off-Target Effects at High Concentrations At concentrations of 10 µM and higher, some cyanopyrrolidine-based USP30 inhibitors show decreased selectivity and may inhibit other DUBs such as USP6, USP21, and USP45.[8][10] Use the lowest effective concentration determined from your dose-response experiments.
Mitochondrial Depolarization High concentrations of some USP30 inhibitors (e.g., 10 µM) have been reported to cause mitochondrial depolarization, which can confound results and lead to toxicity.[10] Assess mitochondrial membrane potential using a fluorescent probe like TMRM to ensure your working concentration is not causing this effect.
Disruption of Normal Mitochondrial Homeostasis Long-term inhibition of USP30 could potentially lead to an excessive depletion of the mitochondrial pool. If you are performing chronic inhibition studies, it is important to monitor mitochondrial mass and function over time.

Problem 3: Difficulty validating target engagement in my cellular model.

Possible Cause Troubleshooting Step
Antibody Quality for Western Blot The detection of ubiquitinated substrates can be challenging. Ensure you are using high-quality antibodies and consider using Tandem Ubiquitin Binding Entities (TUBEs) to enrich for ubiquitinated proteins before immunoblotting.
Low Abundance of USP30 or Substrates USP30 or its substrates may be low-abundance proteins. Ensure sufficient protein loading on your gels and use sensitive detection methods.
Inefficient Lysis for Ubiquitination Analysis Use a lysis buffer containing a DUB inhibitor cocktail (e.g., NEM) to preserve ubiquitin chains during sample preparation.
Need for a More Direct Assay Consider using an activity-based probe (ABP) assay to directly measure the engagement of USP30 by the inhibitor in your cell lysates.[12]

Experimental Workflow: Validating this compound Activity

USP30_Validation_Workflow A 1. Dose-Response Curve (Determine IC50) B 2. In-Cell Target Engagement (ABP Assay) A->B Confirm Cellular Activity C 3. DUB Selectivity Profiling (e.g., DUBprofiler™) A->C Assess Specificity D 4. Biomarker Analysis (Western Blot for p-S65-Ub, Ub-TOM20) B->D Validate Downstream Effects E 5. Functional Mitophagy Assay (mito-Keima) D->E Confirm Functional Outcome F 6. Mitochondrial Health Assessment (e.g., TMRM, Seahorse) E->F Evaluate Potential Toxicity

Caption: A logical workflow for validating a new USP30 inhibitor.

Quantitative Data Summary

Table 1: Potency and Selectivity of Various USP30 Inhibitors

InhibitorTypeUSP30 IC50Known Off-Targets (at higher concentrations)Reference(s)
This compound Cyanopyrrolidine~94 nM (in-cell)Not specified, but high selectivity shown at lower concentrations[1]
USP30Inh-1, -2, -3 Cyanopyrrolidine15-30 nMUSP6, USP21, USP45 (at 10 µM)[6][8]
FT385 N-cyano pyrrolidine~1 nMUSP6 (at >200 nM)[6]
Compound 39 Benzosulphonamide~20 nMHighly selective, no significant off-targets reported in tested panels[6][8]
MF-094 Phenylalanine derivative0.12 µMGood selectivity against 22 other USPs at 10 µM[6]
MTX115325 Not specifiedNot specified>2000-fold selectivity over other DUBs[13]

Key Experimental Protocols

Protocol 1: In-Cell Target Engagement using Activity-Based Probe (ABP)

This protocol is adapted from methods used to assess the engagement of DUBs by inhibitors in a cellular context.[4][12]

Objective: To visualize the covalent binding of this compound to USP30 within cells by competing with a biotinylated ubiquitin probe.

Materials:

  • Cells of interest (e.g., SH-SY5Y)

  • This compound

  • Activity-based probe: Biotin-Ahx-Ub-propargylamide (Biotin-Ub-PA)

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease inhibitors)

  • SDS-PAGE reagents and Western blot equipment

  • Anti-USP30 antibody

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Probe Labeling: Normalize the protein concentration for all samples. Add the Biotin-Ub-PA probe to a final concentration of 2.5 µM to each lysate.

  • Incubation: Incubate the lysates with the probe for 1 hour at room temperature with gentle agitation.

  • SDS-PAGE and Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes. Resolve the proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-USP30 antibody.

  • Analysis: A successful engagement of the probe with USP30 will result in a band shift of approximately 8 kDa (the size of the ubiquitin probe).[12] Pre-incubation with this compound will prevent this shift in a dose-dependent manner, demonstrating target engagement. Quantify the intensity of the shifted and un-shifted bands to determine the IC50 for target engagement.[1]

Protocol 2: Measuring Mitophagy using mito-Keima

This protocol utilizes the pH-sensitive fluorescent protein Keima targeted to the mitochondrial matrix (mito-Keima) to quantify mitophagy.[11][14][15]

Objective: To quantify the effect of this compound on the delivery of mitochondria to lysosomes.

Materials:

  • Cells stably expressing mito-Keima

  • This compound

  • Mitophagy inducer (e.g., Antimycin A/Oligomycin A) (optional)

  • Confocal microscope or flow cytometer with 405/440 nm and 561 nm laser lines

Procedure:

  • Cell Seeding: Plate mito-Keima expressing cells on a suitable imaging dish (for microscopy) or in a multi-well plate (for flow cytometry).

  • Treatment: Treat cells with the desired concentration of this compound or DMSO vehicle control for the desired time (e.g., 24 hours for basal mitophagy). If inducing mitophagy, pre-treat with the inhibitor for 1-2 hours, then add the inducer (e.g., 1 µM Antimycin A/Oligomycin A) for the final 4-8 hours.

  • Imaging (Confocal Microscopy):

    • Image live cells using a confocal microscope.

    • Excite the mito-Keima probe sequentially at ~440 nm (neutral pH in mitochondria) and ~561 nm (acidic pH in lysosomes).

    • Collect emission at >600 nm for both excitation wavelengths.

    • Mitophagic events are identified as puncta that are bright when excited at 561 nm but dim at 440 nm.

    • Quantify mitophagy by calculating the ratio of the 561 nm signal area to the 440 nm signal area.

  • Analysis (Flow Cytometry):

    • Trypsinize and collect the cells.

    • Analyze the cells on a flow cytometer.

    • Excite the cell suspension with both the 405 nm and 561 nm lasers.

    • Collect the emission signals (e.g., using filters for PE-CF594 and BV605).

    • Cells undergoing mitophagy will show a high 561nm/405nm signal ratio.[11]

    • Quantify mitophagy by gating on the high-ratio population and expressing it as a percentage of total cells.

Protocol 3: Immunoblotting for Mitophagy Markers

Objective: To detect changes in the ubiquitination of mitochondrial proteins (e.g., TOM20) and the phosphorylation of ubiquitin at Serine 65, key markers of the PINK1/Parkin pathway.

Materials:

  • Cell lysates treated with this compound ± mitochondrial depolarization agent

  • Primary antibodies: anti-TOM20, anti-phospho-Ubiquitin (Ser65)[7][16], anti-total Ubiquitin

  • Appropriate secondary antibodies

Procedure:

  • Sample Preparation: Prepare cell lysates as described in Protocol 1, ensuring the lysis buffer contains phosphatase inhibitors in addition to protease and DUB inhibitors.

  • SDS-PAGE and Western Blot: Perform SDS-PAGE and Western blotting as standard.

  • Antibody Incubation:

    • For ubiquitinated TOM20 , probe the membrane with an anti-TOM20 antibody. Unmodified TOM20 will appear at its expected molecular weight (~20 kDa), while ubiquitinated forms will appear as higher molecular weight bands or a smear.[9][17] The addition of an 8.5 kDa ubiquitin monomer results in a distinct band for mono-ubiquitinated TOM20.[18]

    • For phospho-S65-Ubiquitin , probe the membrane with a specific anti-p-S65-Ub antibody. This will reveal a smear of ubiquitinated proteins that have been phosphorylated, indicating PINK1 activity.

  • Analysis: Quantify the intensity of the ubiquitinated/phosphorylated bands relative to a loading control or the unmodified protein. An increase in these signals upon this compound treatment indicates successful target inhibition and pathway activation.

References

troubleshooting USP30-I-1 instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for USP30-I-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during experiments involving this selective USP30 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme located on the outer mitochondrial membrane.[1][2] It contains a cyanopyrrolidine reactive group that forms a covalent bond with the catalytic cysteine (Cys77) of USP30, thereby irreversibly inhibiting its enzymatic activity.[3][4] This inhibition leads to an increase in the ubiquitination of mitochondrial proteins, such as TOM20, which in turn promotes mitophagy, the selective degradation of damaged mitochondria.[3][5][6][7]

Q2: In what solvent should I dissolve this compound and what is the recommended stock concentration?

A2: It is recommended to dissolve this compound in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental use, initial stock concentrations of 10 mM in DMSO have been reported.[4] A similar USP30 inhibitor, MTX115325, is soluble in DMSO at concentrations up to 250 mg/mL.[6] Always ensure the compound is fully dissolved before further dilution into aqueous experimental media.

Q3: How should I store this compound solutions to ensure stability?

A3: Stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[6] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6]

Q4: I am observing lower than expected activity of this compound in my cellular assay. What could be the cause?

A4: Lower than expected activity could be due to several factors:

  • Compound Instability: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. Prepare fresh dilutions from a properly stored, aliquoted stock solution.

  • Insufficient Incubation Time: As a covalent inhibitor, the binding of this compound is time-dependent. Ensure that the incubation time in your assay is sufficient for the inhibitor to bind to USP30.

  • Cellular Factors: The expression level of USP30 in your cell line can affect the observed potency. Additionally, high cell density or protein content in the medium can lead to non-specific binding, reducing the effective concentration of the inhibitor.

  • Off-Target Effects: While this compound is highly selective, at higher concentrations, off-target effects on other deubiquitinases (DUBs) like USP6, USP21, and USP45 have been noted for some cyano-amide-containing inhibitors.[8][9] It is crucial to perform dose-response experiments to determine the optimal concentration.

Q5: Can this compound be used in vivo?

A5: The provided search results primarily focus on the in vitro and cellular characterization of this compound. While a similar USP30 inhibitor, MTX115325, has been shown to be orally active and brain-penetrating in mice, specific in vivo data for this compound is not detailed in the search results.[6] Researchers should consult specific literature for the in vivo application of this compound or conduct their own pharmacokinetic and tolerability studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer Low solubility in aqueous solutions.First, dissolve this compound in 100% DMSO to make a concentrated stock solution. Then, dilute the stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that affects cell viability (typically <0.5%).
Inconsistent results between experiments Degradation of this compound stock solution.Aliquot the stock solution after initial preparation to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. Prepare working solutions immediately before use.
High background signal in fluorescence-based assays Intrinsic fluorescence of the compound or interaction with assay components.Run a control with this compound in the assay medium without cells or the target enzyme to measure any background fluorescence. If necessary, switch to a different detection method, such as a Western blot-based assay.
No effect on mitophagy observed Cell line does not have a functional PINK1/Parkin pathway.The effect of USP30 inhibition on mitophagy is often studied in the context of the PINK1/Parkin pathway.[8][10] Confirm that your cell line expresses endogenous Parkin or use a cell line that overexpresses Parkin.[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM stock solution. c. Add the calculated volume of anhydrous DMSO to the vial. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage.

Protocol 2: Cellular Assay for USP30 Inhibition (Western Blot for TOM20 Ubiquitination)
  • Cell Culture: Plate SH-SY5Y neuroblastoma cells or another suitable cell line and grow to the desired confluency.

  • Treatment: a. Prepare serial dilutions of this compound in cell culture medium from a freshly thawed stock solution. Also, prepare a vehicle control (DMSO). b. Treat the cells with varying concentrations of this compound or vehicle for the desired incubation period (e.g., 4 hours).[7] c. To induce mitophagy, co-treat with a mitochondrial uncoupler like CCCP or a combination of Antimycin A and Oligomycin (A/O).[7]

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor like PR-619 or N-ethylmaleimide to preserve ubiquitin chains.[9]

  • Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with a primary antibody against TOM20. d. Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. e. An increase in higher molecular weight bands corresponding to ubiquitinated TOM20 indicates USP30 inhibition.[7]

Visual Guides

USP30_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitor Inhibitor Action USP30 USP30 Ub_TOM20 Ub-TOM20 USP30->Ub_TOM20 TOM20 TOM20 TOM20->Ub_TOM20 Ubiquitination (by Parkin) Ub_TOM20->TOM20 Deubiquitination Mitophagy Mitophagy Ub_TOM20->Mitophagy promotes USP30_I_1 This compound USP30_I_1->USP30 inhibits

Caption: this compound inhibits USP30, preventing deubiquitination and promoting mitophagy.

experimental_workflow start Start: Plate Cells treatment Treat with this compound and Mitophagy Inducer start->treatment lysis Cell Lysis with DUB Inhibitors treatment->lysis sds_page SDS-PAGE lysis->sds_page western_blot Western Blot (Anti-TOM20) sds_page->western_blot analysis Analyze Ub-TOM20 Levels western_blot->analysis

Caption: Workflow for assessing this compound activity via Western blot.

troubleshooting_logic issue Issue: Low/No Activity check_storage Check Stock Solution: - Aliquoted? - Storage Temp? - Freeze/Thaw Cycles? issue->check_storage check_protocol Review Protocol: - Incubation Time? - Final DMSO %? issue->check_protocol check_cells Verify Cell Line: - Parkin Expression? issue->check_cells solution1 Solution: Use Fresh Aliquot check_storage->solution1 Improper Handling solution2 Solution: Optimize Protocol check_protocol->solution2 Suboptimal Parameters solution3 Solution: Use Suitable Cell Line check_cells->solution3 Inappropriate Model

Caption: Troubleshooting logic for low this compound activity.

References

Technical Support Center: USP30-I-1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective USP30 inhibitor, USP30-I-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high levels of cell death in my experiments. What could be the cause?

A1: High concentrations of this compound can lead to mitochondrial toxicity and off-target effects, resulting in cell death. It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response curve to determine the highest non-toxic concentration of this compound for your cells. Start with a low concentration (e.g., 0.1 µM) and titrate up.[1][2]

    • Incubation Time: Reduce the incubation time. Acute incubation (1 hour) with 10 µM of a similar USP30 inhibitor, USP30Inh-1, caused significant mitochondrial membrane depolarization.[1][2]

    • Cell Health Monitoring: Regularly assess cell viability using methods like the LDH assay for necrosis or Annexin V staining for apoptosis.[3]

    • Vehicle Control: Ensure that the solvent for this compound (e.g., DMSO) is used at a final concentration that is not toxic to your cells.[3]

Q2: How can I be sure that the observed effects are due to USP30 inhibition and not off-target effects?

A2: this compound and similar cyanopyrrolidine-based inhibitors can exhibit decreased selectivity at higher concentrations.[1][4] At 10 µM, off-target inhibition of other deubiquitinating enzymes (DUBs) such as USP6, USP21, and USP45 has been observed for similar inhibitors.[1][4][5]

  • Troubleshooting and Validation Steps:

    • Use the Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest concentration that elicits the desired biological effect to minimize off-target activity.

    • Genetic Knockdown/Knockout: Compare the phenotype of this compound treatment with that of USP30 knockdown or knockout cells. A similar phenotype provides strong evidence for on-target activity.[6]

    • Activity-Based Probe (ABP) Assay: Perform a competition assay with an activity-based ubiquitin probe (e.g., HA-Ub-PA) to confirm target engagement in your cells.[7] This assay can also be used to assess the inhibitor's selectivity against other DUBs.

    • Rescue Experiment: In USP30 knockout or knockdown cells, the addition of the inhibitor should not produce a further effect on the target pathway.[6]

    • Monitor Known Substrates: Assess the ubiquitination status of known USP30 substrates, such as TOM20. Inhibition of USP30 should lead to an increase in ubiquitinated TOM20.[3][6]

Q3: I am not observing the expected increase in mitophagy. What are some possible reasons?

A3: The induction of mitophagy is a complex process that can be influenced by several experimental factors.

  • Troubleshooting Steps:

    • Mitochondrial Stressor: The type and concentration of the mitochondrial depolarizing agent (e.g., CCCP, Antimycin A/Oligomycin) can significantly impact the extent of mitophagy induction. The concentrations of these agents required to activate mitophagy can be much higher than those needed to simply depolarize mitochondria and may have off-target effects themselves.[8]

    • Cell Line Specifics: The expression levels of key mitophagy proteins like PINK1 and Parkin can vary between cell lines, affecting their response to USP30 inhibition. Some cell lines, like wild-type HeLa cells, have very low endogenous Parkin expression.[9]

    • Assay Sensitivity: Ensure your mitophagy detection method is sensitive enough. The mito-Keima reporter assay is a robust method for quantifying mitophagic flux.[10] Immunofluorescence staining for mitochondrial markers like TOM20 and HSP60 can also be used to assess mitochondrial clearance.[3]

    • Time Course: The kinetics of mitophagy can vary. Perform a time-course experiment to identify the optimal time point for observing maximal mitophagy after treatment.

Q4: What is the best way to prepare and store this compound?

A4: For optimal performance and stability, follow the manufacturer's instructions for preparing and storing this compound. Generally, stock solutions are prepared in a solvent like DMSO at a high concentration (e.g., 100 mM) and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in fresh media to the final working concentration immediately before use.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Structurally Similar Inhibitors

InhibitorTarget DUBIC50 (nM)Assay TypeReference
This compoundUSP3094In-cell target engagement[11]
This compoundUSP30~4In vitro biochemical assay[12]
USP30Inh-1USP3015-30Ub-Rho110 cleavage[1][4]
USP30Inh-2USP3015-30Ub-Rho110 cleavage[1]
USP30Inh-3USP3015-30Ub-Rho110 cleavage[1][4]

Table 2: Selectivity Profile of Structurally Similar USP30 Inhibitors (USP30Inh-1, -2, -3)

ConcentrationOff-Target DUBsInhibition LevelReference
1 µM>40 known DUBsGood selectivity[1][4]
10 µMUSP6, USP21, USP45Significant inhibition[1][5]

Experimental Protocols

Protocol 1: In Vitro USP30 Activity Assay (Ub-Rho110)

This protocol is adapted from studies using the fluorogenic substrate ubiquitin-rhodamine 110 (Ub-Rho110) to measure USP30 activity.[1][8]

  • Plate Preparation: Dispense varying concentrations of this compound into a 384-well plate. Include a DMSO-only control.

  • Enzyme Addition: Add recombinant human USP30 protein to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add Ub-Rho110 substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.

Protocol 2: In-Cell Target Engagement using Activity-Based Probe (ABP) Assay

This protocol allows for the confirmation of this compound binding to endogenous USP30 within cells.[1][8]

  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a DMSO-only control.

  • Cell Lysis: Lyse the cells to obtain total protein extracts.

  • Probe Incubation: Incubate the cell lysates with a ubiquitin-based activity probe, such as Biotin-Ahx-Ub-propargylamide (PA), for 1 hour at room temperature. This probe will covalently bind to the active site of DUBs.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against USP30.

  • Analysis: The binding of the Ub-PA probe causes an upward molecular weight shift of USP30 (~8 kDa). Pre-incubation with this compound will prevent this shift in a dose-dependent manner, which can be quantified to determine in-cell target engagement.

Protocol 3: Monitoring Mitophagy using the mito-Keima Reporter

The mito-Keima reporter is a pH-sensitive fluorescent protein that shifts its emission spectrum from green to red when it moves from the neutral pH of the mitochondrial matrix to the acidic environment of the lysosome. This allows for the quantification of mitophagic flux.[10]

  • Cell Line Generation: Establish a stable cell line expressing mitochondria-targeted Keima (mito-Keima).

  • Cell Plating and Treatment: Plate the mito-Keima expressing cells and treat with this compound at a pre-determined optimal, non-toxic concentration for a specified period (e.g., 3 days).

  • Mitophagy Induction: Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 1 µM Antimycin A / 1 µM Oligomycin or 10 µM CCCP).

  • Live-Cell Imaging: Acquire images using a high-content imaging system or confocal microscope with two excitation wavelengths (e.g., 458 nm for green and 561 nm for red).

  • Image Analysis: Quantify the mitophagy index by calculating the ratio of the red (lysosomal mitochondria) to green (mitochondria) fluorescent area. An increase in this ratio indicates an increase in mitophagy.

Mandatory Visualizations

Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy. This compound inhibits USP30, promoting mitochondrial clearance.

Experimental_Workflow Experimental Workflow: Assessing this compound Efficacy start Start dose_response 1. Dose-Response Curve (Determine non-toxic concentration) start->dose_response target_engagement 2. Target Engagement Assay (Confirm USP30 binding in cells) dose_response->target_engagement mitophagy_assay 3. Mitophagy Assay (e.g., mito-Keima) target_engagement->mitophagy_assay data_analysis 4. Data Analysis & Interpretation mitophagy_assay->data_analysis end End data_analysis->end

Caption: A logical workflow for testing the efficacy of this compound in cellular experiments.

Troubleshooting_Logic Troubleshooting Logic for this compound Experiments problem Problem Observed (e.g., cell death, no effect) check_concentration Is the concentration optimized and non-toxic? problem->check_concentration check_target Is there on-target engagement? check_concentration->check_target Yes solution_concentration Optimize concentration and incubation time check_concentration->solution_concentration No check_assay Is the assay for the biological readout sensitive? check_target->check_assay Yes solution_target Validate with genetic controls and ABP assays check_target->solution_target No solution_assay Optimize assay conditions (e.g., time course, reagents) check_assay->solution_assay No

References

improving the selectivity of USP30-I-1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing USP30-I-1 and other inhibitors in various assays. Our goal is to help you improve the selectivity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is USP30 and why is it a therapeutic target?

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme (DUB) that is uniquely localized to the outer membrane of mitochondria and peroxisomes.[1] It plays a critical role in regulating cellular processes like mitophagy (the selective removal of damaged mitochondria) and pexophagy (the removal of peroxisomes).[1][2] USP30 counteracts the activity of the E3 ligase Parkin, which ubiquitinates mitochondrial proteins to signal for their degradation.[1][3] By inhibiting USP30, researchers aim to enhance the clearance of dysfunctional mitochondria, a process implicated in neurodegenerative diseases like Parkinson's disease, as well as in some cancers and pulmonary fibrosis.[1][4][5]

Q2: What are the common assays to measure USP30 activity and inhibition?

There are several established assays to measure USP30 activity and the potency of its inhibitors:

  • Biochemical Assays: These assays use purified recombinant USP30 and a substrate. A common example is the ubiquitin-rhodamine 110 (Ub-Rho110) cleavage assay, where USP30 activity releases the fluorescent rhodamine 110 group.[6][7][8] Another approach is the di-ubiquitin cleavage assay, which monitors the cleavage of specific ubiquitin chains (like K6-di-Ub) by USP30.[7]

  • Cellular Target Engagement Assays: These are crucial to confirm that an inhibitor is reaching and binding to USP30 within a cellular context. A widely used method involves activity-based probes (ABPs) like Biotin-Ahx-Ub-propargylamide (Ub-PA).[6][7][9] These probes form a covalent bond with the active site of USP30, causing a molecular weight shift that can be detected by Western blot. Pre-treatment with an inhibitor like this compound will prevent this shift, demonstrating target engagement.[7][9]

  • Cellular Functional Assays: These assays measure the downstream effects of USP30 inhibition. Examples include monitoring the ubiquitination levels of USP30 substrates like TOM20, or measuring changes in mitophagy using reporters like mitoKeima.[3][6][9][10]

Q3: What are the known off-target effects of USP30 inhibitors like this compound?

While many USP30 inhibitors show good selectivity at lower concentrations (e.g., 1 µM), decreased selectivity is often observed at higher concentrations (e.g., 10 µM).[1][2][7] Common off-targets for some classes of USP30 inhibitors include other deubiquitinating enzymes such as USP6, USP21, and USP45.[1][2][7] It is crucial to perform selectivity profiling and use the lowest effective concentration of the inhibitor to minimize these off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in biochemical assay (e.g., Ub-Rho110) 1. Substrate instability or contamination. 2. Non-specific enzyme activity in recombinant USP30 preparation. 3. Reaction buffer components interfering with fluorescence.1. Prepare fresh substrate solution and use high-purity reagents. 2. Verify the purity of the recombinant USP30. 3. Run control reactions without the enzyme to check for background fluorescence from the buffer or plate.
Inconsistent IC50 values for this compound 1. Variability in inhibitor concentration due to improper storage or handling. 2. Inconsistent incubation times. 3. Recombinant USP30 activity varies between batches.1. Aliquot the inhibitor upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Ensure precise and consistent incubation times for both inhibitor pre-incubation and substrate reaction. 3. Standardize the concentration of active USP30 in each assay.
No evidence of cellular target engagement with activity-based probes (ABPs) 1. Inhibitor is not cell-permeable. 2. Insufficient inhibitor concentration or incubation time. 3. Low expression of endogenous USP30 in the cell line.1. Confirm the cell permeability of your specific inhibitor batch. 2. Perform a dose-response and time-course experiment to determine the optimal conditions for target engagement.[7][9] 3. Choose a cell line with robust USP30 expression or consider using an overexpression system.
Unexpected cellular phenotypes or toxicity 1. Off-target effects of the inhibitor at the concentration used. 2. Solvent (e.g., DMSO) toxicity. 3. Mitochondrial toxicity of the compound.1. Perform a selectivity screen against a panel of DUBs (e.g., DUBprofiler™) to identify potential off-targets.[5][7][9] Lower the inhibitor concentration. 2. Include a vehicle-only (e.g., DMSO) control in all cellular experiments. 3. Assess mitochondrial health using assays like TMRM to measure mitochondrial membrane potential.[6]
Lack of effect on downstream mitophagy markers 1. The chosen cell line may have a low basal rate of mitophagy. 2. The mitophagy induction stimulus is not potent enough. 3. The experimental endpoint is not sensitive enough to detect changes.1. Use a cell line known to exhibit robust mitophagy, such as SH-SY5Y or RPE1-YFP-Parkin cells.[9][10] 2. Use well-characterized mitophagy inducers like CCCP or a combination of Antimycin A and Oligomycin.[7][10] 3. Use sensitive and quantitative readouts, such as the mitoKeima reporter assay or monitoring the phosphorylation of ubiquitin at Ser65 (p-Ser65-Ub).[6][7]

Data Presentation

Table 1: Selectivity Profile of Various USP30 Inhibitors

Inhibitor USP30 IC50 Concentration for Selectivity Screen Notable Off-Targets (>50% inhibition) Reference
USP30Inh-1 15-30 nM1 µMGood selectivity against >40 DUBs[1][2][7]
10 µMUSP6, USP21, USP45[1][2][7]
USP30Inh-2 15-30 nM1 µMGood selectivity against >40 DUBs[1][2][7]
10 µMUSP6, USP21, USP45[1][2][7]
USP30Inh-3 15-30 nM1 µMGood selectivity against >40 DUBs[1][2][7]
10 µMUSP6, USP21, USP45[1][2][7]
Compound 39 (CMPD-39) ~20 nM1-100 µMHighly selective, no significant off-targets reported in the screen[1][5][9]
MF-094 0.12 µM10 µMGood selectivity (<30% inhibition for 22 USPs)[1]

Experimental Protocols

Protocol 1: Biochemical USP30 Activity Assay (Ub-Rho110)

This protocol is adapted from Tsefou et al. (2021).[6]

  • Plate Preparation: Dispense 75 nL of USP30 inhibitor (in 100% DMSO) into a black, clear-bottom, low-binding 384-well plate.

  • Enzyme Preparation: Prepare a 2x concentrated solution of recombinant human USP30 (rhUSP30) (e.g., 10 nM) in USP30 activity assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1 mM DTT).

  • Inhibitor Incubation: Add 15 µL of the 2x rhUSP30 solution to each well containing the inhibitor. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Prepare a 2x concentrated solution of Ub-Rho110 substrate (e.g., 200 nM) in the assay buffer. Add 15 µL to each well to initiate the reaction (final rhUSP30 concentration will be 5 nM, final Ub-Rho110 will be 100 nM).

  • Fluorescence Reading: Immediately begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) in a plate reader at regular intervals (e.g., every 2 minutes) for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear phase of fluorescence increase). Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cellular Target Engagement using an Activity-Based Probe (ABP)

This protocol is based on methods described by Rusilowicz-Jones et al. (2021) and Tsefou et al. (2021).[7][9]

  • Cell Treatment: Plate cells (e.g., SH-SY5Y) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 2-24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Probe Incubation: Normalize total protein concentration for all samples. Incubate the lysates with an activity-based probe (e.g., 2.5 µM Biotin-Ahx-Ub-PA or HA-Ub-PA) for 1 hour at room temperature.[6][7][9]

  • SDS-PAGE and Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Separate the proteins by SDS-PAGE.

  • Detection: Transfer the proteins to a PVDF membrane and probe with an anti-USP30 antibody.

  • Analysis: Target engagement is indicated by a band shift of ~8 kDa for USP30 that is bound to the Ub-PA probe.[7] In the presence of an effective inhibitor, this upper band will be reduced, and the lower, unbound USP30 band will be more prominent, indicating that the inhibitor has successfully competed with the probe for the active site.[9]

Visualizations

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrial Outer Membrane Damaged_Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged_Mitochondrion->PINK1 recruits & activates Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Ub_Mito_Proteins Ubiquitinated Mito Proteins Parkin->Ub_Mito_Proteins ubiquitinates Ub Ubiquitin (Ub) Ub->Parkin Mito_Proteins Mitochondrial Proteins (e.g., TOM20) Mito_Proteins->Ub_Mito_Proteins USP30 USP30 Autophagosome Autophagosome Formation Ub_Mito_Proteins->Autophagosome signals for USP30->Mito_Proteins deubiquitinates Mitophagy Mitophagy (Degradation) Autophagosome->Mitophagy USP30_I_1 This compound (Inhibitor) USP30_I_1->USP30 inhibits

Caption: The role of USP30 in opposing Parkin-mediated mitophagy.

troubleshooting_workflow start Start: Inconsistent Assay Results q1 Is the issue in a biochemical or cellular assay? start->q1 biochem Biochemical Assay Issue q1->biochem Biochemical cellular Cellular Assay Issue q1->cellular Cellular check_reagents Verify enzyme purity & substrate integrity biochem->check_reagents q2 Is there evidence of target engagement? cellular->q2 check_params Standardize concentrations & incubation times check_reagents->check_params end Resolution check_params->end no_engagement Optimize inhibitor concentration/time. Check cell permeability. q2->no_engagement No yes_engagement Issue is downstream q2->yes_engagement Yes no_engagement->end q3 Is there unexpected toxicity? yes_engagement->q3 yes_toxicity Perform selectivity profiling. Lower inhibitor concentration. Check solvent effects. q3->yes_toxicity Yes no_toxicity Optimize functional readout (e.g., mitophagy induction/markers) q3->no_toxicity No yes_toxicity->end no_toxicity->end

Caption: A logical workflow for troubleshooting this compound assay issues.

References

dealing with USP30-I-1 cytotoxicity in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for USP30-I-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell lines and to troubleshoot potential issues, particularly concerning cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of Ubiquitin Specific Peptidase 30 (USP30).[1] USP30 is a deubiquitinating enzyme (DUB) that is primarily localized to the outer mitochondrial membrane.[2][3] Its main function is to remove ubiquitin chains from mitochondrial proteins, thereby acting as a negative regulator of mitophagy, the selective degradation of mitochondria by autophagy.[2][3][4] By inhibiting USP30, this compound effectively promotes the clearance of damaged or dysfunctional mitochondria.[4][5]

Q2: In which research areas is this compound commonly used?

A2: this compound and other USP30 inhibitors are primarily used in research related to diseases associated with mitochondrial dysfunction. This includes neurodegenerative diseases like Parkinson's disease, where impaired mitophagy is a key pathological feature.[2][6][4] It is also being investigated in the context of cancer and other conditions where modulating mitochondrial quality control could have therapeutic benefits.[2][7]

Q3: What is the reported IC50 value for this compound?

A3: this compound has a reported IC50 (half-maximal inhibitory concentration) value of 94 nM for USP30.[1]

Troubleshooting Guide: Dealing with this compound Cytotoxicity

Unexpected cytotoxicity can be a significant hurdle in experiments involving small molecule inhibitors. This guide provides a structured approach to identifying and mitigating cytotoxicity associated with this compound.

Issue 1: Higher than expected cell death observed after treatment with this compound.

Possible Cause 1: High concentration leading to off-target effects or mitochondrial toxicity.

  • Explanation: While this compound is selective, high concentrations of USP30 inhibitors have been shown to have off-target effects. For instance, some cyanopyrrolidine-based USP30 inhibitors show decreased selectivity at 10 µM, with off-target inhibition of USP6, USP21, and USP45.[2][3] Additionally, concentrations as high as 10 µM of a USP30 inhibitor have been reported to cause mitochondrial membrane depolarization, indicating mitochondrial toxicity.[8][9]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: If not already done, conduct a comprehensive dose-response experiment to determine the optimal concentration that elicits the desired biological effect (e.g., increased mitophagy) without causing significant cytotoxicity. Start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and narrow it down.

    • Use the Lowest Effective Concentration: Once the optimal concentration is identified, use the lowest possible concentration that still provides a robust biological window for your assay.

    • Monitor Mitochondrial Health: Assess mitochondrial membrane potential using dyes like TMRM or JC-1 to check for signs of mitochondrial toxicity at your working concentration.[8][9]

Possible Cause 2: Cell line-specific sensitivity.

  • Explanation: Different cell lines can have varying sensitivities to drug treatments due to differences in their genetic background, metabolic state, and expression levels of the target protein and potential off-targets.

  • Troubleshooting Steps:

    • Test in Multiple Cell Lines: If possible, test the effects of this compound in more than one cell line to determine if the observed cytotoxicity is a general phenomenon or specific to one cell type.

    • Consult Literature for Cell Line-Specific Data: Review literature to see what concentrations of USP30 inhibitors have been used in your specific cell line of interest.

    • Characterize USP30 Expression: If you suspect sensitivity is related to target expression, you can quantify USP30 expression levels in your cell line via qPCR or western blotting.

Possible Cause 3: Experimental conditions.

  • Explanation: Factors such as incubation time, serum concentration in the media, and cell density can influence the cytotoxic response to a compound.

  • Troubleshooting Steps:

    • Optimize Incubation Time: Perform a time-course experiment to determine the shortest incubation time required to observe the desired effect. Prolonged exposure may lead to cumulative toxicity.

    • Check Media Components: Ensure that the media composition, particularly the serum concentration, is optimal for your cell line and consistent across experiments.

    • Standardize Cell Seeding Density: Plate cells at a consistent density, as this can affect their growth rate and sensitivity to drugs.

Issue 2: Inconsistent results or difficulty reproducing data.

Possible Cause 1: Compound stability and handling.

  • Explanation: Improper storage or handling of this compound can lead to its degradation, resulting in variable experimental outcomes.

  • Troubleshooting Steps:

    • Follow Manufacturer's Storage Recommendations: Store the compound as recommended by the supplier (typically desiccated at -20°C or -80°C).

    • Prepare Fresh Solutions: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

    • Use Appropriate Solvents: Dissolve the compound in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in your cell culture media is low and consistent across all treatments, including vehicle controls.

Possible Cause 2: Assay variability.

  • Explanation: The choice of cytotoxicity assay and its execution can significantly impact the results.

  • Troubleshooting Steps:

    • Use Multiple Cytotoxicity Assays: Relying on a single assay might be misleading. For example, an MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction without necessarily causing cell death.[10] It's advisable to use a complementary assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay or a dye exclusion assay (e.g., Trypan Blue or a fluorescent live/dead stain).[10][11]

    • Include Proper Controls: Always include positive (a known cytotoxic agent) and negative (vehicle only) controls in your experiments to ensure the assay is performing as expected.

Data Presentation

Table 1: Selectivity of USP30 Inhibitors

CompoundIC50 for USP30Off-Target Inhibition at 10 µMReference
USP30Inh-115-30 nMUSP6, USP21, USP45[3]
USP30Inh-215-30 nMUSP6, USP21, USP45[3]
USP30Inh-315-30 nMUSP6, USP21, USP45[3]
Compound 39~20 nMHighly selective[3]

Table 2: Example of a Dose-Response Experiment for Cytotoxicity

This compound Conc.Cell Viability (%) (MTT Assay)Membrane Integrity (%) (LDH Assay)
Vehicle (0 µM)100100
0.1 µM98 ± 499 ± 3
1 µM95 ± 597 ± 4
10 µM60 ± 875 ± 6
25 µM30 ± 645 ± 7

Note: Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

This protocol is a standard method for evaluating cell viability based on mitochondrial metabolic activity.[10][12]

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Assessing Mitophagy using a Keima-based Reporter Assay

This protocol describes the use of a pH-sensitive fluorescent protein, Keima, targeted to the mitochondria (mito-Keima) to monitor mitophagy.

Materials:

  • Cells stably expressing a mito-Keima reporter construct

  • This compound

  • Fluorescence microscope or high-content imager with 458 nm and 561 nm excitation lasers

  • Optional: A known mitophagy inducer (e.g., CCCP or Oligomycin/Antimycin A) as a positive control.

Procedure:

  • Seed mito-Keima expressing cells in a suitable imaging plate or dish.

  • Treat the cells with the desired concentration of this compound or vehicle control for a specified period.

  • (Optional) Add a positive control for mitophagy induction for a shorter period towards the end of the experiment.

  • Acquire fluorescent images using two excitation wavelengths: 458 nm (for neutral pH mitochondria) and 561 nm (for acidic pH mitochondria within lysosomes).

  • Analyze the images by quantifying the ratio of the red (561 nm excitation) to green (458 nm excitation) fluorescence. An increase in this ratio indicates an increase in mitophagy.

Visualizations

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Autophagy Autophagy Mito_Damage Mitochondrial Damage PINK1 PINK1 stabilization Mito_Damage->PINK1 leads to Ub Ubiquitin PINK1->Ub phosphorylates Ub_P Phospho-Ubiquitin Ub->Ub_P Parkin_inactive Inactive Parkin (Cytosolic) Ub_P->Parkin_inactive recruits & activates Parkin_active Active Parkin Parkin_inactive->Parkin_active Mito_Protein Mitochondrial Protein Parkin_active->Mito_Protein ubiquitinates Ub_Mito_Protein Ubiquitinated Mito-Protein Mito_Protein->Ub_Mito_Protein Autophagosome Autophagosome Formation Ub_Mito_Protein->Autophagosome signals for USP30 USP30 USP30->Ub_Mito_Protein deubiquitinates Mitophagy Mitophagy Autophagosome->Mitophagy USP30_I_1 This compound USP30_I_1->USP30 inhibits

Caption: Signaling pathway of PINK1/Parkin-mediated mitophagy and the inhibitory role of this compound.

Cytotoxicity_Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_Conc Is the concentration optimized? Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Cell_Line Is it a cell line-specific effect? Check_Conc->Check_Cell_Line Yes Use_Lowest Use Lowest Effective Concentration Dose_Response->Use_Lowest Use_Lowest->Check_Cell_Line Test_Other_Lines Test in other cell lines Check_Cell_Line->Test_Other_Lines Yes Check_Conditions Are experimental conditions optimal? Check_Cell_Line->Check_Conditions No Review_Lit Review Literature for Cell-Specific Data Test_Other_Lines->Review_Lit Review_Lit->Check_Conditions Optimize_Time Optimize Incubation Time Check_Conditions->Optimize_Time No Check_Assay Is the cytotoxicity assay robust? Check_Conditions->Check_Assay Yes Standardize_Density Standardize Cell Seeding Density Optimize_Time->Standardize_Density Standardize_Density->Check_Assay Use_Multiple_Assays Use Multiple Assay Types (e.g., LDH) Check_Assay->Use_Multiple_Assays No Resolved Issue Resolved Check_Assay->Resolved Yes Include_Controls Include Proper Controls Use_Multiple_Assays->Include_Controls Include_Controls->Resolved

Caption: Troubleshooting workflow for addressing this compound induced cytotoxicity in cell lines.

References

how to confirm USP30-I-1 activity in situ

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ubiquitin-Specific Protease 30 (USP30). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the in situ activity of USP30 inhibitors, with a focus on USP30-I-1.

Frequently Asked Questions (FAQs)

Q1: What is USP30, and what is its primary function?

A1: Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane.[1][2] Its primary role is to counteract mitophagy, the cellular process for clearing damaged or dysfunctional mitochondria.[3][4][5] It does this by removing ubiquitin chains that have been added by the E3 ligase Parkin to mitochondrial surface proteins, thereby preventing the mitochondria from being targeted for degradation.[6][7][8][9]

Q2: How does the inhibitor this compound work?

A2: this compound is a selective and covalent inhibitor of USP30 with a reported IC50 value of 94 nM.[10] It contains a cyanopyrrolidine "warhead" that forms a covalent bond with the active site cysteine (Cys77) of USP30, irreversibly blocking its enzymatic activity.[10][11]

Q3: What is the most direct method to confirm this compound activity in situ?

A3: The most direct and robust method is an Activity-Based Probe (ABP) competition assay .[12] In this assay, cells are pre-treated with your inhibitor (this compound) before being lysed and incubated with an ABP that specifically labels active USP30. If this compound has successfully engaged its target, it will block the ABP from binding, leading to a measurable decrease in the probe signal.[12][13] Recently developed small molecule ABPs, such as IMP-2586 and IMP-2587, can even be used to profile USP30 activity directly in intact cells.[1][11][14][15]

Q4: What are the key downstream readouts to indirectly measure USP30 inhibition?

A4: Inhibition of USP30 should enhance the ubiquitination of mitochondrial proteins. Key indirect readouts include:

  • Increased p-Ser65-Ubiquitin: An increase in ubiquitin phosphorylated at serine 65 is a key signal for mitophagy initiation and can be detected by Western blot.[12][16]

  • Increased Ubiquitination of USP30 Substrates: Monitoring an increase in the ubiquitination status of known USP30 substrates, such as TOMM20, by immunoprecipitation and Western blot.[3][9][17][18]

  • Increased Mitophagy Flux: Using fluorescent reporters like mt-Keima, where an increase in the lysosomal (acidic pH) fluorescent signal indicates that more mitochondria are being degraded.[3]

Q5: Why is a catalytically inactive USP30 mutant (USP30-C77S) a critical control?

A5: The USP30-C77S mutant, where the active site cysteine is replaced with a serine, is enzymatically dead. This mutant should not be labeled by a cysteine-reactive activity-based probe.[11][12] Using cells expressing this mutant is a crucial control to confirm that your ABP is specifically labeling the active form of USP30 and that the effects of your inhibitor are due to blocking its catalytic activity.[8][12]

Experimental Protocols & Methodologies

Protocol 1: In Situ USP30 Target Engagement using an Activity-Based Probe (ABP)

This protocol describes how to confirm that this compound is binding to and inhibiting endogenous USP30 in a cellular context using a competition assay with a ubiquitin-based ABP.

Principle: Active USP30 is covalently labeled by a ubiquitin probe (e.g., Biotin-Ahx-Ub-propargylamide), causing an ~8 kDa shift in its molecular weight on a Western blot.[12] Pre-incubation with an effective inhibitor like this compound will occupy the active site, preventing the probe from binding and thus reducing or eliminating the band shift.

Workflow Diagram:

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Lysis & Probe Labeling cluster_3 Analysis plate 1. Plate Cells (e.g., SH-SY5Y) and grow to 80-90% confluency treat 2. Treat cells with This compound (or vehicle) for 1-4 hours plate->treat lyse 3. Lyse cells in non-denaturing buffer (e.g., HR buffer) treat->lyse probe 4. Add Ub-ABP (e.g., Biotin-Ub-PA) to lysate and incubate lyse->probe sds 5. Denature proteins and run SDS-PAGE probe->sds blot 6. Western Blot for USP30 sds->blot detect 7. Detect band shift: Inhibited sample shows reduced upper band blot->detect

Caption: Workflow for confirming USP30 inhibitor activity using an ABP assay.

Materials:

  • Cells expressing endogenous USP30 (e.g., SH-SY5Y, HEK293T)

  • This compound inhibitor and vehicle (e.g., DMSO)

  • Activity-Based Probe: Biotin-Ahx-Ub-propargylamide (PA)

  • Lysis Buffer (HR Buffer): 50 mM Tris-HCl pH 7.4, 250 mM Sucrose, 5 mM MgCl₂, 0.1% NP-40, 0.5% CHAPS, 1 mM DTT, Protease Inhibitors

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody: anti-USP30

Procedure:

  • Cell Treatment: Plate cells and grow to ~80-90% confluency. Treat cells with a dose-response of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 1-4 hours in serum-free media.

  • Cell Lysis: Wash cells three times with ice-cold PBS. Lyse the cells on ice using HR buffer.

  • Lysate Preparation: Sonicate the lysates briefly to ensure complete lysis and centrifuge at 18,000 x g for 10 minutes at 4°C to pellet debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).

  • Probe Labeling: Add the Biotin-Ahx-Ub-PA probe to each lysate sample at a final concentration of 2.5 µM.[12][13][19] Incubate for 1 hour at room temperature with gentle agitation.

  • SDS-PAGE and Western Blot: Stop the reaction by adding 4x Laemmli sample buffer and boiling at 95°C for 10 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an anti-USP30 antibody. Active, probe-labeled USP30 will appear as a band shifted ~8 kDa higher than the unlabeled USP30 band. A successful inhibition by this compound will show a dose-dependent decrease in the intensity of this upper, shifted band.

Quantitative Data Summary

The following tables provide reference values for USP30 inhibitors and probes based on published literature. These values are crucial for designing experiments and interpreting results.

Table 1: Potency of USP30 Inhibitors

Compound Type Reported IC50 Recommended In Situ Concentration Reference(s)
This compound Covalent 94 nM 100 nM - 5 µM [10]
USP30Inh-1 Non-covalent ~15-30 nM 100 nM - 10 µM [12][13]
IMP-2587 Covalent ABP 12.6 nM 10 nM - 1 µM [11]

| ST-539 | Phenylalanine derivative | N/A | 1 µM - 10 µM |[3][6] |

Table 2: Activity-Based Probes for USP30

Probe Type Recommended Concentration Readout Method Reference(s)
Biotin-Ahx-Ub-PA Ubiquitin-based 2.5 µM (in lysate) Western Blot (Band Shift) [12][13][19]
HA-Ub-VME Ubiquitin-based 1-2 µM (in lysate) Western Blot (Competition) [11]

| IMP-2586 / IMP-2587 | Small Molecule | 10-100 nM (intact cells) | In-gel Fluorescence / Pulldown |[11][14][15] |

Troubleshooting Guide

Problem 1: No upper band (probe-labeled USP30) is visible in any lane, including the vehicle control.

Possible CauseRecommended Solution
Inactive Probe: The ABP may have degraded.Aliquot probes upon receipt and store properly. Test a fresh aliquot.
Low USP30 Expression: The cell line used may have very low levels of active USP30.Use a cell line known to express USP30 (e.g., SH-SY5Y, HEK293T) or use cells overexpressing USP30 as a positive control.
USP30 Inactivity in Lysate: USP30 activity can be lost during prolonged lysis procedures.Perform lysis quickly on ice. Use freshly prepared lysates for the labeling reaction. The use of new small-molecule ABPs in intact cells can circumvent this issue.[11][15]
Poor Antibody: The USP30 antibody may not be sensitive enough to detect both bands.Validate your antibody and ensure it can detect endogenous USP30 effectively.

Problem 2: The probe-labeled USP30 band is present, but its intensity does not decrease with increasing concentrations of this compound.

Possible CauseRecommended Solution
Inhibitor Concentration Too Low: The concentrations used may be below the effective concentration for target engagement in cells.Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 25 µM). Refer to Table 1 for guidance.
Insufficient Incubation Time: The inhibitor may require more time to enter the cells and engage with USP30.Increase the pre-incubation time with this compound (e.g., try 4, 8, or 24 hours).
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.While USP30 inhibitors are generally cell-permeable, this can be a compound-specific issue.[12] A positive control with a known cell-permeable inhibitor can help diagnose this.
Inactive Inhibitor Compound: The inhibitor stock may have degraded.Prepare a fresh stock of this compound from powder.

Troubleshooting Flowchart:

start Start ABP Experiment q1 Is the probe-labeled (upper) USP30 band visible in the vehicle control? start->q1 sol1 Check probe activity. Verify USP30 expression in cell line. Optimize lysis procedure. q1->sol1 No q2 Does the upper band intensity decrease with increasing [this compound]? q1->q2 Yes end_fail Further optimization needed sol1->end_fail sol2 Increase inhibitor concentration range. Increase pre-incubation time. Check inhibitor stock integrity. q2->sol2 No end_ok Experiment Successful: In Situ Target Engagement Confirmed q2->end_ok Yes sol2->end_fail

Caption: Troubleshooting flowchart for the USP30 activity-based probe assay.

Signaling Pathway Context

USP30 acts as a brake on the PINK1/Parkin pathway of mitophagy. Understanding this context is vital for interpreting data from downstream assays.

cluster_mito Mitochondrion PINK1 PINK1 Parkin Parkin (E3 Ligase) PINK1->Parkin recruits & activates Substrate OMM Proteins (e.g., TOMM20) Parkin->Substrate adds Ub USP30 USP30 (DUB) Ub_Substrate Ubiquitinated OMM Proteins USP30->Ub_Substrate removes Ub Ub Ubiquitin Mitophagy Mitophagy (Degradation) Ub_Substrate->Mitophagy promotes Inhibitor This compound Inhibitor->USP30 inhibits Damage Mitochondrial Damage Damage->PINK1 stabilizes

Caption: USP30 antagonizes Parkin-mediated ubiquitination to inhibit mitophagy.

References

USP30-I-1 Western Blotting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the western blotting of USP30, with a focus on protocols involving the inhibitor USP30-I-1. It is designed for researchers, scientists, and drug development professionals to refine their experimental approach and overcome common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound western blotting experiments.

Problem Potential Cause Recommended Solution
Weak or No USP30 Signal Low Protein Expression: The cell line or tissue may have low endogenous levels of USP30.Confirm USP30 expression levels in your sample type by consulting literature or databases like The Human Protein Atlas. Consider using a positive control lysate from a cell line known to express USP30 (e.g., HepG2, Daudi cells).[1] Increase the amount of protein loaded per well, titrating up from the standard 20-30 µg.[2]
Inefficient Protein Extraction: USP30 is a mitochondrial outer membrane protein, and improper lysis may result in poor extraction.Use a lysis buffer containing detergents appropriate for membrane proteins, such as RIPA buffer.[3] Sonication can help to shear DNA and improve lysis efficiency.[4]
Protein Degradation: Lysates that are not fresh or lack protease inhibitors can lead to USP30 degradation.Always use freshly prepared lysates.[5] Ensure that your lysis buffer is supplemented with a protease inhibitor cocktail.
Suboptimal Antibody Dilution: The primary antibody concentration may be too low.Optimize the primary antibody concentration by performing a titration. A common starting dilution for USP30 antibodies is 1:1000.[1][6]
Inefficient Transfer: The transfer of high molecular weight proteins like USP30 (~58 kDa) can be incomplete.Ensure proper contact between the gel and the membrane, removing any air bubbles. Optimize transfer time and voltage; a wet transfer system is often recommended.[7]
High Background Insufficient Blocking: The membrane may not be adequately blocked, leading to non-specific antibody binding.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. 5% non-fat dry milk or BSA in TBST are common blocking agents.[5]
Excessive Antibody Concentration: The primary or secondary antibody concentration may be too high.Titrate both primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.Wash the membrane at least three times for 5-10 minutes each with TBST after both primary and secondary antibody incubations.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use a knockout-validated antibody if available to ensure specificity.[5] Run a negative control, such as a lysate from a USP30 knockout cell line.
Protein Degradation Products: Smaller, non-specific bands may be the result of USP30 degradation.Use fresh lysates with protease inhibitors.
"Smiling" Bands Uneven Heat Distribution: The gel may have run too hot, causing the migration front to curve.Run the gel at a lower voltage or in a cold room to dissipate heat. Ensure the running buffer is fresh and at the correct concentration.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of USP30?

A1: The expected molecular weight of human USP30 is approximately 58 kDa.

Q2: Which cell lines are recommended as positive controls for USP30 expression?

A2: Cell lines such as HepG2, Daudi, and hTERT-RPE1 have been shown to express USP30 and can be used as positive controls.[1]

Q3: What is the subcellular localization of USP30 and how does this impact sample preparation?

A3: USP30 is localized to the outer membrane of mitochondria.[8][9] Therefore, it is crucial to use a lysis buffer that can efficiently solubilize membrane proteins to ensure its extraction from the mitochondrial fraction. Subcellular fractionation can also be performed to confirm mitochondrial localization.[8]

Q4: Are there any specific recommendations for the primary antibody against USP30?

A4: It is advisable to use an antibody that has been validated for western blotting. Datasheets from vendors often provide recommended dilutions and positive control lysates.[1][6] For example, a rabbit polyclonal anti-USP30 antibody is often used at a dilution of 1:1000.[1]

Q5: How can I confirm that this compound is inhibiting USP30 in my experiment?

A5: A common method to demonstrate target engagement is to observe an increase in the ubiquitination of USP30 substrates, such as TOM20, upon treatment with this compound. This is because inhibiting USP30's deubiquitinating activity will lead to an accumulation of ubiquitinated substrates.

Experimental Protocol: this compound Western Blotting

This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.

1. Cell Lysis and Protein Quantification

  • Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 8.0; 150 mM NaCl; 1% NP-40; 0.5% sodium deoxycholate; 0.1% SDS) supplemented with a protease inhibitor cocktail.[3]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load samples onto a 4-20% Tris-glycine gel and run at 100-150V until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room is recommended.

3. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against USP30 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C with gentle agitation.[1]

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:10000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

4. Detection

  • Prepare a high-sensitivity enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Quantitative Data Summary

Parameter Recommended Range/Value Source
Protein Load per Lane 20 - 30 µg[2][10]
Primary Antibody Dilution (USP30) 1:500 - 1:2000 (start with 1:1000)[1]
Secondary Antibody Dilution (HRP-conjugated) 1:2000 - 1:10000
Blocking Time 1 hour at RT or overnight at 4°C[5]
Primary Antibody Incubation Overnight at 4°C

USP30 Signaling Pathway in Mitophagy

USP30 plays a crucial role in regulating mitophagy, the selective removal of damaged mitochondria. It acts as a negative regulator by counteracting the activity of the E3 ubiquitin ligase Parkin.

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Mitochondrial_Damage Mitochondrial Damage PINK1 PINK1 Stabilization Mitochondrial_Damage->PINK1 leads to Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & activates Ubiquitin Ubiquitin Substrates Mitochondrial Substrates (e.g., TOM20) Ubiquitin->Substrates Parkin_active Parkin (active) Parkin_inactive->Parkin_active Parkin_active->Ubiquitin adds USP30 USP30 Ub_Substrates Ubiquitinated Substrates USP30->Ub_Substrates removes Ubiquitin from Mitophagy_Inhibition Mitophagy Inhibition USP30->Mitophagy_Inhibition results in Substrates->Ub_Substrates are ubiquitinated Ub_Substrates->Substrates Mitophagy_Induction Mitophagy Induction Ub_Substrates->Mitophagy_Induction signals for

Caption: USP30 antagonizes Parkin-mediated ubiquitination of mitochondrial substrates, thereby inhibiting mitophagy.

References

Validation & Comparative

Validating USP30 Inhibition In Vivo: A Comparative Guide to Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two prominent USP30 inhibitors, MTX115325 and ST-539. Ubiquitin-Specific Protease 30 (USP30) has emerged as a key therapeutic target due to its role as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[1][2] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's, making USP30 inhibition a promising strategy to enhance mitochondrial quality control.[1][2][3] This document summarizes key preclinical findings, presents detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.

The Role of USP30 in Mitophagy Regulation

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin.[1][4][5] Parkin then ubiquitinates various outer membrane proteins, tagging the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[1][4][5] USP30, a deubiquitinase localized to the mitochondrial outer membrane, counteracts this process by removing these ubiquitin tags, thereby acting as a brake on mitophagy.[1][4] Pharmacological inhibition of USP30 is designed to release this brake, promoting the clearance of dysfunctional mitochondria.[2]

USP30_Signaling_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Inhibition Therapeutic Intervention cluster_Regulation Mitophagy Regulation PINK1 PINK1 Accumulation Parkin Parkin Activation PINK1->Parkin Recruits & Activates Ubiquitination OMM Protein Ubiquitination Parkin->Ubiquitination Catalyzes Mitophagy Mitophagy Ubiquitination->Mitophagy Promotes USP30_Inhibitor USP30 Inhibitor (e.g., MTX115325, ST-539) USP30 USP30 USP30_Inhibitor->USP30 Blocks USP30->Ubiquitination Removes Ubiquitin (Inhibits)

Caption: USP30's role in the PINK1/Parkin mitophagy pathway.

Comparative In Vivo Efficacy of USP30 Inhibitors

The following table summarizes the key in vivo findings for two USP30 inhibitors, MTX115325 and ST-539, derived from preclinical studies.

FeatureMTX115325ST-539
Primary Indication Studied Parkinson's DiseaseGeneral Mitophagy Induction (Cardiac Focus)
Animal Model AAV-A53T-SNCA mouse model of Parkinson's Disease[6][7][8]mt-Keima mice for in vivo mitophagy analysis; C57BL/6 for PK[9]
Dosing Regimen 15 or 50 mg/kg, twice daily via oral gavage for 10 weeks[10]Single 25 mg/kg intraperitoneal (i.p.) injection[9]
Bioavailability Good oral bioavailability and CNS penetration[3][6]Favorable pharmacokinetic properties demonstrated[11]
Key In Vivo Findings - Significantly attenuated dopaminergic neuronal loss[7][8]- Preserved striatal dopamine (B1211576) levels[6]- Reduced pathological phospho-S129 α-synuclein[6][7][11]- Recapitulated the neuroprotective effects of USP30 knockout[7][8]- Significantly increased cardiac mitophagy[9]- Did not show significant mitophagy activation in the brain at the tested dose[9]- Well-tolerated in mice with minimal toxicity[9]
Reported IC50 12–25 nM[3]Not specified in the provided results, but noted as a potent inducer[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are the protocols as described in the cited literature for MTX115325 and ST-539.

MTX115325 in a Parkinson's Disease Mouse Model
  • Animal Model: An α-synucleinopathy mouse model was generated by injecting Adeno-Associated Virus (AAV) expressing the human A53T mutant α-synuclein (AAV-A53T-SNCA) into the substantia nigra.[6][8] This model mimics key pathological features of Parkinson's disease, including dopaminergic neurodegeneration.[8]

  • Drug Administration: Mice were treated with MTX115325 administered by oral gavage twice daily at doses of 15 or 50 mg/kg.[10] The treatment regimen was carried out for 10 weeks.[10]

  • Efficacy Endpoints:

    • Neuroprotection: The number of Tyrosine Hydroxylase positive (TH+) neurons in the substantia nigra pars compacta (SNpc) was quantified to assess dopaminergic neuronal loss.[6][8]

    • Dopamine Levels: Striatal dopamine and its metabolites were measured to determine functional preservation of dopaminergic terminals.[6]

    • Pathology: Immunohistochemistry was used to quantify the levels of phosphorylated S129-α-synuclein, a marker of α-synuclein pathology.[6][7]

    • Behavioral Analysis: Motor function was assessed using tests such as the cylinder test to evaluate motor deficits.[6]

ST-539 for In Vivo Mitophagy Assessment
  • Animal Models:

    • Pharmacokinetics (PK): Male C57BL/6 mice were used to determine the plasma concentration-time curves of ST-539.[9]

    • Mitophagy Analysis: Transgenic "mt-Keima" mice were utilized. These mice express a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, the Keima protein's fluorescence shifts, allowing for direct visualization and quantification of mitophagic events.[9]

  • Drug Administration: A single dose of 25 mg/kg of ST-539 was administered via intraperitoneal (i.p.) injection.[9]

  • Efficacy Endpoints:

    • Pharmacokinetics: Plasma samples were collected at various time points post-administration to define the pharmacokinetic properties of the compound.[9]

    • Tissue-Specific Mitophagy: Mitophagy was measured in different tissues, such as the heart and brain, by analyzing the fluorescence shift of the mt-Keima protein.[9] The study reported a significant increase in cardiac mitophagy.[9]

General Experimental Workflow for In Vivo USP30 Inhibitor Validation

The diagram below outlines a typical workflow for assessing the in vivo efficacy of a novel USP30 inhibitor, from initial model selection to final data interpretation.

Experimental_Workflow cluster_Setup Preclinical Model Setup cluster_Intervention Intervention Phase cluster_Analysis Endpoint Analysis cluster_Conclusion Data Interpretation Model 1. Animal Model Selection (e.g., Genetic, Toxin-induced) Grouping 2. Randomization & Group Assignment Model->Grouping Dosing 3. USP30 Inhibitor Administration (Route, Dose, Frequency) Grouping->Dosing Behavior 4. Behavioral/Functional Analysis (e.g., Motor Tests) Dosing->Behavior Collection 5. Tissue Collection (Brain, Heart, etc.) Behavior->Collection Histo 6. Histological & Biochemical Analysis (IHC, Western Blot, HPLC) Collection->Histo Data 7. Data Analysis & Statistical Evaluation Histo->Data Conclusion 8. Efficacy Determination Data->Conclusion

Caption: A generalized workflow for in vivo USP30 inhibitor studies.

Conclusion

The in vivo data for USP30 inhibitors like MTX115325 and ST-539 provide compelling evidence for the therapeutic potential of targeting this deubiquitinase. MTX115325 has demonstrated significant neuroprotective effects in a mouse model of Parkinson's disease, validating USP30 as a target for neurodegeneration.[7][8] ST-539 has proven effective in inducing mitophagy in vivo, particularly in cardiac tissue, highlighting the broader potential of USP30 inhibition for diseases characterized by mitochondrial dysfunction.[9][11] Future research will likely focus on optimizing the tissue-specificity and long-term safety of these compounds to facilitate their translation into clinical applications for a variety of debilitating diseases.

References

A Comparative Guide to USP30 Inhibitors: USP30-I-1 vs. Compound 39

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial and peroxisomal membranes, has emerged as a critical regulator of organelle quality control. Its primary role in antagonizing the PINK1/Parkin-mediated mitophagy pathway has positioned it as a promising therapeutic target for neurodegenerative diseases, such as Parkinson's, and other conditions associated with mitochondrial dysfunction. This guide provides a detailed comparison of two prominent USP30 inhibitors, the covalent inhibitor USP30-I-1 and the non-covalent inhibitor Compound 39, with a focus on their biochemical and cellular activities supported by experimental data.

Biochemical and Cellular Performance: A Head-to-Head Comparison

Both this compound and Compound 39 have demonstrated potent and selective inhibition of USP30, leading to the enhancement of mitophagy and pexophagy. The key differences in their performance are summarized below.

Table 1: In Vitro and Cellular Potency of USP30 Inhibitors

ParameterThis compoundCompound 39
Mechanism of Action CovalentNon-covalent
In Vitro IC50 94 nM[1][2]~20 nM[3][4][5]
Cellular Target Engagement Confirmed via activity-based probe profiling[2]Confirmed via activity-based probe profiling[6]

Table 2: Selectivity Profile Against Deubiquitinating Enzymes (DUBs)

InhibitorConcentrationSelectivity ProfileKey Off-Targets (if any)
This compound ≤ 1 µMHighly selective for USP30 against a panel of over 40 DUBs.[2]None significant
10 µMReduced selectivity.~50% inhibition of USP10[2]
Compound 39 1-100 µMHighly selective for USP30 against a panel of over 40 DUBs.[3][6]None significant within the tested range

Signaling Pathway and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the underlying biological pathways and the experimental procedures used to characterize them.

USP30_Mitophagy_Pathway cluster_Mitochondria Mitochondrial Outer Membrane cluster_Inhibitors Pharmacological Intervention Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 accumulates on Parkin_inactive Parkin (inactive) PINK1->Parkin_inactive recruits & activates Ub Ubiquitin PINK1->Ub phosphorylates Parkin_active Parkin (active) Parkin_inactive->Parkin_active TOM20 TOM20 Parkin_active->TOM20 ubiquitinates Ub_P Phospho-Ubiquitin (pS65) Ub->Ub_P Mitophagy Mitophagy Ub_P->Mitophagy signals for USP30 USP30 USP30->Ub_P deubiquitinates TOM20->Ub_P tagged with This compound This compound This compound->USP30 inhibits Compound 39 Compound 39 Compound 39->USP30 inhibits Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays A1 In Vitro Enzymatic Assay (Ub-Rho110) A2 DUB Profiler Screen A1->A2 Determine Potency & Initial Selectivity B1 Cellular Target Engagement (Activity-Based Probes) A2->B1 Confirm Cellular Selectivity B2 Mitophagy Assay (mito-Keima) B1->B2 Assess Functional Outcome (Mitochondria) B3 Pexophagy Assay (Keima-SKL) B1->B3 Assess Functional Outcome (Peroxisomes)

References

A Comparative Guide to Covalent and Non-Covalent USP30 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, Ubiquitin-Specific Protease 30 (USP30) has emerged as a compelling target for therapeutic intervention in a range of diseases, including Parkinson's disease, pulmonary fibrosis, and certain cancers.[1][2] As a deubiquitinating enzyme (DUB) primarily localized to the outer mitochondrial membrane, USP30 plays a crucial role in regulating mitochondrial quality control by opposing the PINK1/Parkin-mediated mitophagy pathway.[1][3][4] Inhibition of USP30 enhances the removal of damaged mitochondria, offering a promising strategy to restore cellular homeostasis.[4]

This guide provides a comparative overview of the two main classes of USP30 inhibitors: covalent and non-covalent. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for relevant assays to assist researchers in selecting and utilizing these valuable chemical tools.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The fundamental difference between these two classes of inhibitors lies in their interaction with the USP30 enzyme.

Covalent inhibitors form a stable, long-lasting chemical bond with the catalytic cysteine residue (Cys77) in the active site of USP30.[5][6] This irreversible or slowly reversible interaction leads to a prolonged duration of action.[6] Many covalent USP30 inhibitors feature a cyanopyrrolidine or a similar "warhead" that reacts with the thiol group of the cysteine.[5][6][7]

Non-covalent inhibitors , in contrast, bind to the active site of USP30 through weaker, reversible interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. Their binding is characterized by an equilibrium between the bound and unbound states. While their duration of action might be shorter, they can offer advantages in terms of selectivity and reduced potential for off-target reactivity.[5][6]

Performance Comparison: A Data-Driven Overview

The following table summarizes the quantitative data for representative covalent and non-covalent USP30 inhibitors based on published literature.

Inhibitor ClassExample InhibitorTargetIC50 (nM)Cell-Based ActivitySelectivity ProfileReference
Covalent FT385 USP30~1Highly selective for USP30 up to 200 nM; USP6 shows some inhibition at higher concentrations.Enhances mitophagy.[2]
Compound 39 USP30~20Enhances mitophagy and pexophagy in various cell lines, including SH-SY5Y and U2OS cells.Highly selective against a panel of DUBs at concentrations from 1 to 100 µM.[1][8]
USP30Inh-1, -2, -3 USP3015-30Increased mitophagy in SH-SY5Y neuronal cells.Good selectivity against >40 DUBs at 1 µM, but decreased selectivity at 10 µM (off-targets include USP6, USP21, USP45).[1]
Non-Covalent MF-094 USP30Potent (specific IC50 not always provided)Accelerates mitophagy in C2C12 myotubes.Expected to be non-covalent due to the absence of a cyano structural motif.[1][2]

Signaling Pathways Involving USP30

USP30 is a key negative regulator in several critical cellular signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.

PINK1/Parkin-Mediated Mitophagy

Under conditions of mitochondrial stress, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation via autophagy (mitophagy). USP30 counteracts this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[1][3]

G cluster_mitochondrion Mitochondrion Mitochondrial Stress Mitochondrial Stress PINK1 PINK1 Mitochondrial Stress->PINK1 activates Parkin Parkin PINK1->Parkin recruits & activates Ubiquitination Ubiquitination Parkin->Ubiquitination promotes Mitophagy Mitophagy Ubiquitination->Mitophagy triggers USP30 USP30 USP30->Ubiquitination inhibits

USP30 in the PINK1/Parkin Mitophagy Pathway.
BAX/BAK-Dependent Apoptosis

USP30 has also been implicated in the regulation of apoptosis. Depletion of USP30 can sensitize cancer cells to apoptosis-inducing agents, a process that is dependent on the pro-apoptotic proteins BAX and BAK.[1] This suggests that USP30 may deubiquitinate substrates involved in the apoptotic cascade.

G Apoptotic Stimuli Apoptotic Stimuli BAX/BAK BAX/BAK Apoptotic Stimuli->BAX/BAK activates Apoptosis Apoptosis BAX/BAK->Apoptosis induces USP30 USP30 USP30->BAX/BAK negatively regulates

USP30's role in BAX/BAK-dependent apoptosis.
AKT/mTOR Signaling

Recent studies have revealed a connection between USP30 and the AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[9][10] In the context of mitochondrial stress, Parkin can inhibit AKT/mTOR signaling, promoting apoptosis. Conversely, USP30 overexpression sustains AKT/mTOR activity, thereby inhibiting apoptosis.[9][10][11] This positions USP30 as a potential therapeutic target to modulate cancer cell survival.

G Mitochondrial Stress Mitochondrial Stress Parkin Parkin Mitochondrial Stress->Parkin activates AKT/mTOR Signaling AKT/mTOR Signaling Parkin->AKT/mTOR Signaling inhibits Cell Survival Cell Survival AKT/mTOR Signaling->Cell Survival promotes Apoptosis Apoptosis AKT/mTOR Signaling->Apoptosis inhibits USP30 USP30 USP30->Parkin antagonizes USP30->AKT/mTOR Signaling sustains

USP30's influence on the AKT/mTOR signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation of USP30 inhibitors. Below are methodologies for key assays.

In Vitro USP30 Activity Assay (Ubiquitin-Rhodamine 110)

This assay biochemically measures the enzymatic activity of USP30.

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho110), which is cleaved by active USP30, releasing the fluorescent rhodamine 110. The increase in fluorescence is proportional to USP30 activity.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween-20, 1 mM DTT).

  • Serially dilute the USP30 inhibitor in the reaction buffer and add to a 384-well plate.

  • Add recombinant human USP30 (e.g., 5 nM final concentration) to the wells containing the inhibitor and incubate at room temperature for 30 minutes.

  • Initiate the reaction by adding Ub-Rho110 substrate (e.g., 100 nM final concentration).

  • Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission ~485/535 nm).

  • Calculate the rate of reaction and determine the IC50 of the inhibitor by plotting the percent inhibition against the inhibitor concentration.[12][13]

In-Cell Target Engagement Assay (Activity-Based Probe)

This assay confirms that the inhibitor binds to USP30 within a cellular context.

Principle: An activity-based probe (ABP), such as ubiquitin-propargylamide (Ub-PA), covalently binds to the active site of USP30, causing a characteristic upward shift in its molecular weight on an SDS-PAGE gel. If an inhibitor occupies the active site, it will prevent the binding of the ABP, and no shift will be observed.[8]

Protocol:

  • Culture cells (e.g., SH-SY5Y) to ~80% confluency.

  • Treat the cells with varying concentrations of the USP30 inhibitor for a specified time (e.g., 2 hours).

  • Lyse the cells and incubate the lysates with the Ub-PA probe (e.g., 2.5 µM) for 1 hour at 37°C.[8][12]

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Perform a Western blot using an antibody specific for USP30.

  • Analyze the band shift to determine the extent of target engagement at different inhibitor concentrations. The disappearance of the upper (probe-bound) band and the appearance of the lower (unbound) band indicate successful target engagement by the inhibitor.[8]

Mitophagy Assay (mito-Keima)

This assay visualizes and quantifies the process of mitophagy in live cells.

Principle: The mito-Keima fluorescent protein is targeted to the mitochondrial matrix. It exhibits a pH-dependent excitation spectrum. In the neutral pH of the mitochondria, it is excited at 440 nm. When mitochondria are engulfed by acidic lysosomes during mitophagy, the protein is excited at 586 nm. The ratio of the 586 nm to 440 nm signal provides a quantitative measure of mitophagy.

Protocol:

  • Transfect cells (e.g., SH-SY5Y) with a plasmid encoding mito-Keima and establish a stable cell line.

  • Plate the mito-Keima expressing cells in a multi-well plate suitable for imaging.

  • Treat the cells with the USP30 inhibitor at various concentrations for the desired duration (e.g., 24-72 hours).

  • Acquire images using a high-content imaging system or a confocal microscope with two excitation wavelengths (e.g., 440 nm and 561 nm) and a single emission wavelength (e.g., >620 nm).

  • Analyze the images to quantify the ratio of the lysosomal (acidic) to mitochondrial (neutral) Keima signal. An increase in this ratio indicates an enhancement of mitophagy.[14]

Conclusion

Both covalent and non-covalent inhibitors of USP30 are powerful tools for studying mitochondrial biology and hold significant therapeutic potential. Covalent inhibitors, with their prolonged target engagement, have shown high potency and are being actively developed. Non-covalent inhibitors offer an alternative with potentially different selectivity and pharmacokinetic profiles. The choice between these inhibitor classes will depend on the specific research question and experimental context. The data and protocols presented in this guide are intended to provide a solid foundation for researchers embarking on the study of USP30 and its role in health and disease.

References

Cross-Validation of USP30-I-1 and Other Pharmacological Inhibitors with Genetic Models in Mitophagy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of the pharmacological inhibition of Ubiquitin Specific Protease 30 (USP30), primarily focusing on the inhibitor USP30-I-1 and other small molecules, with the outcomes observed in genetic models such as USP30 knockout (KO) or siRNA-mediated knockdown. The objective is to offer a clear, data-driven cross-validation of these methodologies in the context of mitophagy research.

Ubiquitin Specific Protease 30 (USP30) is a deubiquitinase located on the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective degradation of damaged mitochondria.[1] It counteracts the activity of the E3 ubiquitin ligase Parkin, which is crucial for tagging dysfunctional mitochondria for removal.[1][2] Consequently, inhibiting USP30 is a promising therapeutic strategy for diseases associated with impaired mitophagy, such as Parkinson's disease.[3][4] Both pharmacological inhibitors and genetic modifications are pivotal tools for studying USP30's function and therapeutic potential.[5] This guide will compare and validate the results obtained from these two approaches.

The Role of USP30 in the PINK1/Parkin Mitophagy Pathway

Under conditions of mitochondrial stress, such as depolarization, the kinase PINK1 accumulates on the outer mitochondrial membrane.[2] PINK1 then recruits and activates the E3 ubiquitin ligase Parkin, leading to the ubiquitination of various outer mitochondrial membrane proteins.[2][6] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.[1] USP30 opposes this process by removing these ubiquitin chains, thereby inhibiting mitophagy.[2][6]

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibition Mito_Stress Mitochondrial Stress PINK1_acc PINK1 Accumulation Mito_Stress->PINK1_acc Parkin_rec Parkin Recruitment & Activation PINK1_acc->Parkin_rec Ub_OMM OMM Protein Ubiquitination Parkin_rec->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy Deubiquitination Deubiquitination Ub_OMM->Deubiquitination USP30 USP30 USP30->Deubiquitination USP30_I1 This compound / Genetic KO USP30_I1->USP30 Inhibits

Caption: The PINK1/Parkin pathway and USP30's inhibitory role.

Comparative Data: Pharmacological Inhibition vs. Genetic Models

The following table summarizes quantitative data from various studies, comparing the effects of USP30 inhibitors with those of genetic knockout or knockdown of USP30. This direct comparison serves to cross-validate the on-target effects of the inhibitors.

ParameterPharmacological Inhibition (e.g., this compound, MTX115325, Compound 39)Genetic Model (USP30 KO/siRNA)Concordance & Remarks
Mitophagy Induction - this compound increases mitophagy in neuronal cells.[5][7] - MTX115325 increases mitophagy in dopaminergic neurons in vivo.[3][8] - Compound 39 enhances basal mitophagy in SH-SY5Y cells.[9]- USP30 KO increases mitophagy levels in dopaminergic neurons in vivo.[3][8][10] - USP30 siRNA knockdown enhances stress-induced mitophagy in SH-SY5Y cells.[5][7] - USP30 depletion enhances basal mitophagy.[6]High. Both methods consistently demonstrate that reducing USP30 activity enhances both basal and stress-induced mitophagy.
OMM Protein Ubiquitination (e.g., TOMM20) - MTX115325 increases ubiquitylation of TOMM20.[8] - Compound 39 enhances depolarization-induced TOMM20 ubiquitylation.[9] - USP30 inhibition enhances p-Ser65-ubiquitin levels.[5]- USP30 KO shows elevated TOMM20 ubiquitylation.[9][11] - USP30 knockdown rescues defective mitophagy in Parkin-deficient models.[1]High. Both approaches validate that USP30's primary mechanism is the deubiquitination of mitochondrial proteins. Increased ubiquitination is a robust biomarker for USP30 inhibition.[11]
Mitochondrial Health & Function - USP30 inhibition improves mitochondrial morphology and increases membrane potential. - Some inhibitors show mitochondrial toxicity at high concentrations (e.g., >10 µM).[5][7]- USP30 KO mice are viable with no overt pathology.[3][8] - USP30 knockdown can lead to a decrease in oxygen consumption rate.[7]Moderate to High. Both methods suggest improved mitochondrial quality control. However, pharmacological agents can have off-target toxic effects at higher concentrations, a factor not present in genetic models.[5][12]
Rescue in Disease Models - Compound 39 restores mitophagy in neurons from Parkinson's patients with PRKN mutations.[9] - MTX115325 prevents dopaminergic neuronal loss in a PD mouse model.[3]- USP30 KO attenuates dopaminergic neuronal loss in a PD mouse model.[3][10] - USP30 knockdown rescues mitophagy defects in Parkin- or PINK1-deficient flies.[1]High. The therapeutic potential of targeting USP30 is strongly supported by the consistent rescue phenotypes observed in both pharmacological and genetic disease models.

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below, along with workflow diagrams to illustrate the processes.

Mitophagy Assessment using mt-Keima

The mt-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix.[13][14] In the neutral pH of healthy mitochondria, it excites at 440 nm (green). When mitochondria are delivered to the acidic environment of the lysosome during mitophagy, its excitation shifts to 586 nm (red).[14] The ratio of red to green fluorescence provides a quantitative measure of mitophagic flux.

Mitophagy_Assay_Workflow A 1. Cell Culture (e.g., SH-SY5Y, HeLa) B 2. Transduce with mt-Keima (Lentiviral vector) A->B C 3. Experimental Treatment - USP30 Inhibitor (e.g., this compound) - Genetic Model (USP30 KO cells) B->C D 4. Induce Mitophagy (Optional) (e.g., 10 µM CCCP or A/O for 2-6h) C->D E 5. Data Acquisition D->E F Flow Cytometry (Excite 405nm & 561nm) E->F For high-throughput quantification G Confocal Microscopy (Sequential excitation at 458nm and 561nm) E->G For visualization and spatial analysis H 6. Data Analysis (Ratio of Red/Green Fluorescence) F->H G->H

Caption: Workflow for the mt-Keima mitophagy assay.

Protocol:

  • Cell Culture and Transduction: Culture cells (e.g., HeLa or SH-SY5Y) in DMEM supplemented with 10% FBS.[13] Transduce cells with a lentiviral vector expressing mt-Keima and select for stable expression.

  • Plating: Plate 5 x 10⁴ mt-Keima expressing cells in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).[13]

  • Treatment:

    • Pharmacological: Treat cells with the desired concentration of USP30 inhibitor (e.g., this compound) for the specified duration (e.g., 24 hours).

    • Genetic: Use USP30 KO cells or cells previously treated with USP30 siRNA.

  • Mitophagy Induction: To measure stress-induced mitophagy, treat cells with an uncoupling agent like 10 µM CCCP for 2-6 hours.[13] For basal mitophagy, this step is omitted.

  • Sample Preparation for Flow Cytometry:

    • Harvest cells using trypsin, wash with PBS, and resuspend in FACS buffer.[15]

    • Analyze using a flow cytometer with 405 nm and 561 nm lasers, collecting emission at ~610 nm.[13]

  • Image Acquisition for Microscopy:

    • Image live cells using a confocal microscope.

    • Acquire two sequential images exciting at ~458 nm (neutral pH) and ~561 nm (acidic pH), collecting emission at >600 nm.[16]

  • Data Analysis: Calculate the ratio of the signal from the acidic-to-neutral environments. An increase in this ratio indicates an increase in mitophagy.

Western Blotting for TOMM20 Ubiquitination

This protocol is used to assess the ubiquitination status of TOMM20, a key substrate of the PINK1/Parkin/USP30 axis. An increase in ubiquitinated TOMM20 is a direct indicator of USP30 inhibition.[9]

Western_Blot_Workflow A 1. Cell Treatment (USP30 Inhibitor or KO) & Induce Mitophagy (e.g., A/O for 1h) B 2. Cell Lysis (RIPA buffer with protease/DUB inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Western Transfer (Transfer to PVDF membrane) D->E F 6. Immunoblotting - Primary Ab (anti-TOMM20, anti-Ub) - HRP-conjugated Secondary Ab E->F G 7. Detection (Chemiluminescence) F->G H 8. Analysis (Quantify high MW smears for Ub-TOMM20) G->H

Caption: Workflow for analyzing TOMM20 ubiquitination.

Protocol:

  • Cell Treatment: Treat cells as described in the mitophagy assay (Protocol 1, step 3). Induce mitochondrial depolarization with Antimycin A/Oligomycin A (A/O; 1 µM each) for 1-4 hours to stimulate the pathway.[9]

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors and a deubiquitinase (DUB) inhibitor like N-Ethylmaleimide (NEM) to preserve ubiquitin chains.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk).

    • Incubate with a primary antibody against TOMM20.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Increased ubiquitination of TOMM20 will appear as a high molecular weight smear or distinct bands above the unmodified TOMM20 band.[9] Quantify the density of these bands relative to a loading control (e.g., Actin or VDAC).

Conclusion

The data overwhelmingly demonstrate a high degree of concordance between the results obtained from pharmacological inhibition of USP30 with compounds like this compound and those from genetic models. Both approaches consistently show that reducing USP30 function enhances mitophagy, increases the ubiquitination of mitochondrial proteins, and can rescue mitophagy defects in disease-relevant models.[1][3][5]

The use of genetic models like USP30 KO is crucial for validating that the effects of small molecule inhibitors are indeed on-target.[11] Conversely, potent and selective inhibitors such as this compound and MTX115325 serve as valuable tools for exploring the therapeutic potential of targeting USP30 in a more clinically translatable manner.[8][17] While pharmacological agents require careful characterization to rule out off-target effects, the cross-validation with genetic approaches provides a robust foundation for the continued development of USP30 inhibitors as a novel therapeutic strategy for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction.[12][18]

References

USP30-I-1 Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers investigating mitochondrial quality control, the deubiquitinating enzyme (DUB) USP30 has emerged as a promising therapeutic target. Its inhibition can enhance mitophagy, the process of clearing damaged mitochondria, which is implicated in neurodegenerative diseases such as Parkinson's. USP30-I-1, a covalent inhibitor featuring a cyanopyrrolidine reactive group, has demonstrated high potency. This guide provides a comparative analysis of its selectivity against other DUBs, supported by experimental data and detailed protocols.

Quantitative Selectivity Profile of USP30 Inhibitors

The selectivity of USP30 inhibitors is a critical factor in their development as therapeutic agents, as off-target inhibition can lead to unintended side effects. The data presented below is for USP30Inh-1, a compound structurally related to this compound, and is representative of the selectivity profile for this class of inhibitors. The screening was performed against a panel of over 40 DUB enzymes.

Table 1: Selectivity of USP30Inh-1 Against a Panel of DUBs [1][2]

DUB Target% Inhibition at 1 µM% Inhibition at 10 µM
USP30 Potent Inhibition Potent Inhibition
USP6LowSignificant
USP21LowSignificant
USP45LowSignificant
>37 other DUBsMinimalLow to Minimal

Note: "Potent Inhibition" indicates that the compound strongly inhibits the target at this concentration. Specific percentage values were not provided in the source documents, but the off-target effects at higher concentrations were highlighted.

Compounds of this class, including USP30Inh-1, -2, and -3, generally exhibit good selectivity at a concentration of 1 µM.[1][2] However, at higher concentrations (10 µM), a decrease in selectivity is observed, with the most significant off-target inhibition seen against USP6, USP21, and USP45.[1][2] Another potent covalent inhibitor, FT385, also showed high selectivity for USP30 at concentrations up to 200 nM, with only USP6 showing significant inhibition at higher concentrations.[3][4]

Experimental Protocols

The selectivity of USP30 inhibitors is typically determined using a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro DUB Selectivity Profiling (DUBprofiler™)

This assay assesses the ability of a compound to inhibit the activity of a panel of purified DUB enzymes.

Principle: The assay measures the cleavage of a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). When the substrate is cleaved by an active DUB, rhodamine 110 is released, producing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.

Methodology: [2]

  • Compound Preparation: The test compound (e.g., USP30Inh-1) is serially diluted to the desired concentrations (e.g., 1 µM and 10 µM).

  • Enzyme Incubation: A panel of purified recombinant DUB enzymes are dispensed into microplates. The test compound is added to the enzymes and incubated to allow for binding.

  • Substrate Addition: The fluorogenic substrate, Ub-Rho110, is added to the enzyme-compound mixture to initiate the reaction.

  • Signal Detection: The fluorescence intensity is measured over time using a plate reader.

  • Data Analysis: The percentage of DUB activity remaining in the presence of the inhibitor is calculated relative to a control reaction without the inhibitor.

Cellular Target Engagement Assay (Activity-Based Protein Profiling)

This method confirms that the inhibitor engages with its intended target within a complex cellular environment.

Principle: An activity-based probe (ABP), such as a ubiquitin molecule with a reactive "warhead" (e.g., propargylamide - PA), is used to covalently label active DUBs in a cell lysate. If an inhibitor is bound to the active site of a DUB, it will block the binding of the ABP. The amount of labeled DUB can then be quantified to determine the inhibitor's target engagement and selectivity.

Methodology:

  • Cell Lysis: Cells (e.g., SH-SY5Y neuroblastoma cells) are lysed to release the proteome.

  • Inhibitor Incubation: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., this compound).

  • Probe Labeling: A ubiquitin-based ABP (e.g., HA-Ub-PA) is added to the lysate. The probe will covalently bind to the active site of DUBs that are not blocked by the inhibitor.

  • Immunoprecipitation and Detection: The labeled DUBs are captured using an antibody against the probe's tag (e.g., anti-HA). The captured proteins are then separated by SDS-PAGE and analyzed by Western blotting or mass spectrometry to identify and quantify the labeled DUBs. A reduction in the signal for a specific DUB in the presence of the inhibitor indicates target engagement.

Signaling Pathway and Experimental Workflow Visualizations

USP30 in the Mitophagy Pathway

USP30 acts as a negative regulator of mitophagy. It is localized to the outer mitochondrial membrane where it removes ubiquitin chains from mitochondrial proteins, thereby counteracting the activity of the E3 ligase Parkin and preventing the clearance of damaged mitochondria.

USP30_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion cluster_Regulation PINK1 PINK1 Accumulation Ub Ubiquitin Chains PINK1->Ub Phosphorylates pUb pS65-Ubiquitin Parkin_rec Parkin Recruitment & Activation pUb->Parkin_rec Recruits & Activates OMM_Ub OMM Protein Ubiquitination Parkin_rec->OMM_Ub Amplifies Mitophagy Mitophagy OMM_Ub->Mitophagy Initiates USP30 USP30 USP30->OMM_Ub Deubiquitinates USP30_I_1 This compound USP30_I_1->USP30 Inhibits

Caption: USP30 counteracts PINK1/Parkin-mediated mitophagy, a process inhibited by this compound.

DUB Selectivity Profiling Workflow

The following diagram illustrates the general workflow for assessing the selectivity of a DUB inhibitor using a fluorescence-based assay.

DUB_Selectivity_Workflow cluster_logic Reaction Principle Start Start: DUB Inhibitor (e.g., this compound) Dispense_Inhibitor Dispense Inhibitor into Multi-well Plate Start->Dispense_Inhibitor Add_DUBs Add Panel of Purified DUB Enzymes Dispense_Inhibitor->Add_DUBs Incubate Incubate for Inhibitor Binding Add_DUBs->Incubate Add_Substrate Add Fluorogenic Substrate (Ub-Rho110) Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Analyze Calculate % Inhibition vs. Control Measure_Fluorescence->Analyze Result Selectivity Profile Analyze->Result No_Inhibitor No Inhibitor: DUB cleaves Ub-Rho110 -> High Fluorescence With_Inhibitor With Inhibitor: Cleavage Blocked -> Low Fluorescence No_Inhibitor->With_Inhibitor

Caption: Workflow for determining DUB inhibitor selectivity using a fluorescence-based assay.

References

A Head-to-Head Comparison of USP30 Inhibitors: USP30-I-1 and MF-094

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for neurodegenerative diseases and other conditions linked to mitochondrial dysfunction, the deubiquitinase USP30 has emerged as a compelling target.[1][2][3] USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria.[4][5][6] Its inhibition is hypothesized to enhance the removal of dysfunctional mitochondria, offering a potential neuroprotective strategy.[4][7][8] This guide provides a head-to-head comparison of two prominent small-molecule inhibitors of USP30: USP30-I-1 and MF-094, with a focus on their biochemical potency, cellular activity, and selectivity, supported by experimental data.

Biochemical Performance and Potency

Both this compound and MF-094 are potent inhibitors of USP30, albeit with different mechanisms of action. This compound is a covalent inhibitor that forms a stable bond with the catalytic cysteine of USP30, while MF-094 is a non-covalent inhibitor.[5][7] The inhibitory potency of these compounds has been determined using in vitro enzymatic assays, with IC50 values in the nanomolar range.

CompoundType of InhibitionIC50 (nM)
This compound Covalent94[7][9][10]
MF-094 Non-covalent120[5][9][11]

Cellular Activity and Mechanism of Action

The primary cellular function of USP30 is to counteract the PINK1/Parkin pathway of mitophagy.[1][12][13][14][15][16] In healthy mitochondria, PINK1 is continuously imported and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged mitochondrion for degradation via autophagy (mitophagy). USP30 opposes this process by removing these ubiquitin tags.

By inhibiting USP30, both this compound and MF-094 enhance the ubiquitination of mitochondrial proteins, thereby promoting the clearance of damaged mitochondria.[9][11][17] This has been demonstrated in various cellular models where treatment with these inhibitors leads to an acceleration of mitophagy.[5][18]

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_damage->PINK1 Parkin_rec Parkin Recruitment PINK1->Parkin_rec Ub Ubiquitination of OMM Proteins Parkin_rec->Ub Mitophagy Mitophagy Ub->Mitophagy USP30 USP30 USP30->Ub Deubiquitination Inhibitors This compound or MF-094 Inhibitors->USP30 Inhibition

Diagram 1: Simplified signaling pathway of PINK1/Parkin-mediated mitophagy and the role of USP30 and its inhibitors.

Selectivity Profile

A critical aspect of a good chemical probe or drug candidate is its selectivity for the intended target over other related proteins. Both this compound and MF-094 have been profiled for their selectivity against a panel of other deubiquitinases (DUBs).

  • This compound: Has been shown to be highly selective for endogenous USP30 in neuroblastoma cells when compared to over 40 other endogenous DUBs.[7]

  • MF-094: Exhibited less than 30% inhibitory activity against a panel of 22 other ubiquitin-specific proteases (USPs) at a concentration of 10 µM, indicating good selectivity.[1][5]

Experimental Protocols

The characterization of USP30 inhibitors typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, target engagement, and functional effects on mitophagy.

In Vitro DUB Inhibition Assay

This assay is used to determine the IC50 value of an inhibitor against purified USP30 enzyme.

  • Reagents and Materials:

    • Recombinant human USP30 protein.

    • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110).[19][20]

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM DTT).

    • Test compounds (this compound or MF-094) at various concentrations.

    • 384-well assay plates.

  • Procedure:

    • Dispense test compounds into the assay plate.

    • Add recombinant USP30 enzyme and incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic ubiquitin substrate.

    • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by USP30.

    • Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular Target Engagement Assay

This assay confirms that the inhibitor binds to USP30 within a cellular context.

  • Reagents and Materials:

    • Cell line (e.g., SH-SY5Y neuroblastoma cells).[7]

    • Activity-based probe (ABP) for DUBs (e.g., Biotin-Ahx-Ub-propargylamide).[20]

    • Lysis buffer.

    • Antibodies against USP30 and a loading control.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Treat cells with varying concentrations of the USP30 inhibitor.

    • Lyse the cells and incubate the lysate with the activity-based probe. The probe will covalently bind to the active site of DUBs.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an anti-USP30 antibody.

    • In the absence of an inhibitor, the ABP will bind to USP30, resulting in a higher molecular weight band.

    • In the presence of a potent inhibitor, the binding of the ABP to USP30 will be blocked, and the higher molecular weight band will be reduced or absent.

cluster_Workflow Experimental Workflow for DUB Inhibitor Characterization HTS High-Throughput Screening Biochem Biochemical Assay (e.g., Ub-Rho) HTS->Biochem IC50 Determine IC50 Biochem->IC50 Cell_Engage Cellular Target Engagement (ABP) IC50->Cell_Engage Selectivity Selectivity Profiling (DUB Panel) Cell_Engage->Selectivity Functional Functional Cellular Assay (Mitophagy) Selectivity->Functional

Diagram 2: A typical experimental workflow for the discovery and characterization of deubiquitinase (DUB) inhibitors.

Summary and Conclusion

Both this compound and MF-094 are potent and selective inhibitors of USP30 that have been instrumental in validating USP30 as a therapeutic target. This compound offers the advantage of a covalent mechanism of action, which can lead to a more sustained target inhibition. On the other hand, the non-covalent nature of MF-094 may offer a different pharmacokinetic and pharmacodynamic profile. The choice between these two inhibitors for research purposes may depend on the specific experimental context and desired pharmacological properties. Further head-to-head studies in preclinical models of disease are warranted to fully elucidate their comparative therapeutic potential.

References

Validating the Neuroprotective Potential of USP30-I-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ubiquitin-specific protease 30 (USP30) inhibitor, USP30-I-1, and its potential neuroprotective effects. USP30 is a deubiquitinating enzyme that acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Its inhibition is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's disease.[1][2][3][4][5][6][7] This document summarizes available data on this compound, compares it with other known USP30 inhibitors, and provides detailed experimental protocols for assessing neuroprotective efficacy.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of USP30.[8] While direct quantitative data on its neuroprotective effects in cellular or animal models is not yet extensively published, its mechanism of action, by enhancing mitophagy, strongly suggests a neuroprotective potential.[1][2][3][6][7] This guide compiles the available biochemical data for this compound and contrasts it with the experimentally validated neuroprotective effects of other USP30 inhibitors, such as MF-094 and Compound 39.

Data Presentation: Comparison of USP30 Inhibitors

The following tables summarize the key performance indicators of this compound and other relevant USP30 inhibitors.

Table 1: Biochemical Potency and Selectivity of USP30 Inhibitors

CompoundTypeIC50 (in vitro)IC50 (cellular)SelectivityReference
This compound Covalent~4 nM94 nM (SH-SY5Y cells)High against 40 other DUBs[8]
MF-094 Non-covalentNot specified180 nM (in neurons)Selective[9][10]
Compound 39 Non-covalent~20 nMNot specifiedHigh[1][11]
MTX115325 Not specifiedNot specifiedNot specifiedBrain-penetrant and selective[4][6][12]

Table 2: Neuroprotective Effects of USP30 Inhibitors (Data for this compound is inferred)

CompoundModel SystemAssayResultsReference
This compound Inferred from mechanismNeuronal viability, Mitochondrial healthExpected to increase neuronal survival and improve mitochondrial function by enhancing mitophagy.[8]
MF-094 In vitro (hemoglobin-stimulated neurons) & In vivo (subarachnoid hemorrhage model)Cell viability, Apoptosis, Neurological scoreIncreased neuronal viability, reduced apoptosis, and improved neurological outcomes.[2][9][10]
Compound 39 In vitro (SH-SY5Y neuronal cultures)Mitophagy assayIncreased mitophagy.[11]
MTX115325 In vivo (Parkinson's disease mouse model)Dopaminergic neuron count, Striatal dopamine (B1211576) levelsPrevented dopaminergic neuronal loss and preserved striatal dopamine.[4][6][12]
USP30 Knockdown In vivo (Paraquat-induced toxicity in flies)Dopamine levels, Motor function, SurvivalEnhanced dopamine levels, improved motor function, and increased survival.[1]

Mandatory Visualizations

Signaling Pathway of USP30 in Mitophagy and Neuroprotection

USP30_Mitophagy_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 recruits Parkin Parkin PINK1->Parkin activates Ubiquitin Ub Parkin->Ubiquitin ubiquitinates proteins Mitophagy Mitophagy Ubiquitin->Mitophagy signals for USP30 USP30 USP30->Ubiquitin removes ubiquitin (inhibits) Enhanced Mitophagy Enhanced Mitophagy Mitophagy->Enhanced Mitophagy This compound This compound This compound->USP30 inhibits Reduced Oxidative Stress Reduced Oxidative Stress Enhanced Mitophagy->Reduced Oxidative Stress Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Toxicity Induction Induce Neurotoxicity (e.g., MPP+, 6-OHDA, Rotenone) Cell Culture->Toxicity Induction Treatment Treat with this compound Toxicity Induction->Treatment Viability Assay Assess Neuronal Viability (MTT, LDH assay) Treatment->Viability Assay Mitochondrial Assay Measure Mitochondrial Health (TMRM, ROS production) Treatment->Mitochondrial Assay Animal Model Neurodegenerative Disease Model (e.g., MPTP-induced Parkinson's model) Drug Administration Administer this compound Animal Model->Drug Administration Behavioral Tests Behavioral Analysis (e.g., Rotarod, Pole test) Drug Administration->Behavioral Tests Histology Post-mortem Brain Analysis (Immunohistochemistry for TH-positive neurons) Behavioral Tests->Histology Logical_Relationship USP30 Inhibition Inhibition of USP30 (e.g., by this compound) Deubiquitination Decrease Decreased Deubiquitination of Mitochondrial Proteins USP30 Inhibition->Deubiquitination Decrease Ubiquitination Increase Increased Ubiquitination of Damaged Mitochondria Deubiquitination Decrease->Ubiquitination Increase Mitophagy Enhancement Enhanced Mitophagy Ubiquitination Increase->Mitophagy Enhancement Mitochondrial Quality Improved Mitochondrial Quality Control Mitophagy Enhancement->Mitochondrial Quality Oxidative Stress Reduction Reduced Oxidative Stress Mitochondrial Quality->Oxidative Stress Reduction Neuronal Survival Increased Neuronal Survival and Function (Neuroprotection) Oxidative Stress Reduction->Neuronal Survival

References

A Comparative Analysis of USP30 Inhibitors: USP30-I-1 and ST-539

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors of Ubiquitin Specific Protease 30 (USP30), USP30-I-1 and ST-539. USP30 is a deubiquitinase localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective autophagic clearance of damaged mitochondria. Inhibition of USP30 is a promising therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease and other neurodegenerative disorders. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the relevant biological pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.

Executive Summary

Both this compound and ST-539 are potent inhibitors of USP30 that promote mitophagy. This compound is a covalent inhibitor with a reported in vitro IC50 in the low nanomolar range, demonstrating high selectivity for USP30. ST-539 is a non-covalent inhibitor with a reported IC50 in the sub-micromolar range. While both compounds effectively induce mitophagy, their distinct mechanisms of action and reported potencies, derived from different studies, necessitate careful consideration for experimental design. This guide presents a side-by-side comparison to highlight their known biochemical and cellular properties.

Data Presentation

The following tables summarize the quantitative data available for this compound and ST-539. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: In Vitro Biochemical Potency and Selectivity

ParameterThis compoundST-539
Target Ubiquitin Specific Protease 30 (USP30)Ubiquitin Specific Protease 30 (USP30)
Mechanism of Action CovalentNot specified, likely reversible
Reported IC50 ~4 nM - 94 nM[1]0.37 µM (370 nM)[2][3]
Selectivity Highly selective for USP30 at ≤1 µM; ~50% inhibition of USP10 at 10 µM[4].Does not inhibit USP1, 8, and 9 at 10 µM[5]. A broader selectivity profile is not publicly available.

Table 2: Cellular Activity

ParameterThis compoundST-539
Cellular Effect Induces mitophagy[6].Induces mitophagy[2][3][7].
Dependency Not explicitly stated, but acts on the PINK1/Parkin pathway.PINK1 and Parkin are required for ST-539-induced ubiquitination[8].
Reported Cellular Potency Increases ubiquitination of TOM20 with an EC50 of 2.45 µM (for a related compound)[9].Induces TOM20 ubiquitination in a dose-dependent manner[8].

Signaling Pathway and Experimental Workflows

To visually represent the context of USP30 inhibition and the methods used to assess it, the following diagrams have been generated using the DOT language.

USP30 in the PINK1/Parkin Pathway of Mitophagy

USP30 acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial outer membrane proteins, thereby counteracting the activity of the E3 ligase Parkin. Inhibition of USP30 promotes the accumulation of ubiquitin on damaged mitochondria, leading to their clearance by autophagy.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion Mito_Damage Mitochondrial Damage PINK1 PINK1 stabilization Mito_Damage->PINK1 Parkin_recruitment Parkin recruitment & activation PINK1->Parkin_recruitment Ubiquitination OMM Protein Ubiquitination Parkin_recruitment->Ubiquitination Deubiquitination Deubiquitination Ubiquitination->Deubiquitination Mitophagy Mitophagy Ubiquitination->Mitophagy USP30 USP30 USP30->Deubiquitination Catalyzes Inhibitor This compound / ST-539 Inhibitor->USP30 Inhibits

Caption: The role of USP30 in the PINK1/Parkin pathway of mitophagy and its inhibition.

Experimental Workflow: In Vitro USP30 Inhibition Assay

The biochemical potency of USP30 inhibitors is commonly determined using a fluorescence-based assay with a ubiquitin-rhodamine 110 substrate.

Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant USP30 - this compound or ST-539 - Ubiquitin-Rhodamine 110 start->reagents incubation Incubate USP30 with inhibitor dilutions reagents->incubation reaction Add Ub-Rhodamine 110 to initiate reaction incubation->reaction measurement Measure fluorescence (Ex: 485 nm, Em: 535 nm) reaction->measurement analysis Calculate IC50 measurement->analysis

Caption: Workflow for determining the IC50 of USP30 inhibitors.

Experimental Workflow: Cellular Mitophagy Assay (mt-Keima)

The mt-Keima reporter system is a powerful tool to quantify mitophagy in living cells using flow cytometry.

Mitophagy_Assay_Workflow start Start transfection Transduce cells with mt-Keima reporter start->transfection treatment Treat cells with This compound or ST-539 transfection->treatment induction Induce mitochondrial damage (e.g., CCCP, Oligomycin/Antimycin A) treatment->induction facs_prep Harvest and prepare cells for FACS induction->facs_prep facs_analysis Flow cytometry analysis (dual-excitation ratiometric) facs_prep->facs_analysis quantification Quantify mitophagy facs_analysis->quantification

Caption: Workflow for quantifying mitophagy using the mt-Keima reporter.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

In Vitro Deubiquitinase (DUB) Inhibition Assay (Ubiquitin-Rhodamine 110)

This assay measures the enzymatic activity of USP30 through the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human USP30 enzyme

  • This compound or ST-539

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA

  • 384-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound or ST-539 in DMSO and dispense into the 384-well plate.

  • Prepare a 2x concentrated solution of recombinant human USP30 in assay buffer.

  • Add the USP30 solution to each well containing the inhibitor or DMSO (vehicle control) and incubate for 30 minutes at room temperature.

  • Prepare a 2x concentrated solution of Ub-Rho110 in assay buffer.

  • Initiate the enzymatic reaction by adding the Ub-Rho110 solution to each well.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 1-2 minutes for 30-60 minutes at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

  • Plot the reaction rates against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Mitophagy Analysis using mt-Keima and Flow Cytometry

This method quantifies the delivery of mitochondria to lysosomes (mitolysosomes) in living cells.

Materials:

  • Cells of interest (e.g., HeLa or SH-SY5Y) stably expressing mt-Keima

  • This compound or ST-539

  • Mitochondrial damaging agents (e.g., CCCP or a combination of Oligomycin and Antimycin A)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • FACS buffer (PBS with 1-2% FBS)

  • Flow cytometer with 405 nm and 561 nm lasers

Procedure:

  • Plate the mt-Keima expressing cells and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or ST-539 for a predetermined time.

  • Induce mitophagy by treating the cells with a mitochondrial damaging agent for the desired duration (e.g., 4-24 hours). Include appropriate vehicle controls.

  • Harvest the cells by washing with PBS, detaching with Trypsin-EDTA, and neutralizing with complete medium.

  • Pellet the cells by centrifugation, wash with PBS, and resuspend in cold FACS buffer.

  • Analyze the cells on a flow cytometer. Excite the mt-Keima at both 405 nm (neutral pH) and 561 nm (acidic pH) and collect the emission at ~620 nm.

  • Gate on the live, single-cell population. Mitophagy is quantified by the ratio of the signal from the acidic-pH excitation (561 nm) to the neutral-pH excitation (405 nm). An increase in this ratio indicates an increase in mitophagy.

Western Blot Analysis of TOM20 Ubiquitination

This assay assesses the ubiquitination status of the outer mitochondrial membrane protein TOM20, a known substrate of USP30.

Materials:

  • Cell lysates from cells treated with inhibitors and/or mitochondrial damaging agents

  • Lysis buffer containing protease and deubiquitinase inhibitors (e.g., NEM, PR-619)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TOM20, anti-Ubiquitin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of proteins.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against TOM20 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Image the blot using a suitable imaging system. Ubiquitinated TOM20 will appear as higher molecular weight bands or a smear above the unmodified TOM20 band. The intensity of these higher molecular weight species can be quantified relative to the total TOM20 signal.

Conclusion

Both this compound and ST-539 are valuable chemical tools for studying the role of USP30 in mitophagy and related cellular processes. This compound offers high potency and a covalent mechanism of action, which can be advantageous for certain applications, while its selectivity should be carefully considered at higher concentrations. ST-539 is a well-characterized inducer of PINK1/Parkin-dependent mitophagy. The choice between these inhibitors will depend on the specific requirements of the experiment, including the desired potency, mechanism of action, and the cellular context being investigated. The experimental protocols provided herein offer a starting point for the characterization and comparison of these and other USP30 inhibitors.

References

Confirming On-Target Effects of USP30-I-1 in Primary Neurons: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data to confirm the on-target effects of USP30 inhibitors, with a focus on USP30-I-1 and its alternatives, in primary neurons. The data presented herein is crucial for researchers investigating neurodegenerative diseases and developing novel therapeutic strategies targeting mitochondrial dysfunction.

Ubiquitin-specific protease 30 (USP30) is a deubiquitinating enzyme localized to the outer mitochondrial membrane that acts as a negative regulator of mitophagy, the selective removal of damaged mitochondria.[1][2] Inhibition of USP30 is a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, a hallmark of many neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3] This guide summarizes key experimental findings and protocols to assess the on-target efficacy of USP30 inhibitors in primary neuronal cultures.

Comparative Analysis of USP30 Inhibitors

Several small molecule inhibitors of USP30 have been developed and tested in neuronal models. Their on-target effects are primarily assessed by measuring the enhancement of mitophagy and consequent neuroprotective outcomes. Below is a summary of quantitative data from studies on various USP30 inhibitors.

InhibitorCell TypeConcentrationKey On-Target EffectsQuantitative ResultsReference
This compound (and analogs) iPSC-derived human dopaminergic neurons0.75-6 µMEnhanced mitophagy, reduced ROS productionDecreased TOM20 and HSP60 area (up to ~50% reduction at 6 µM); Reduced CCCP-induced ROS production[4]
Compound 39 (CMPD-39) iPSC-derived dopaminergic neurons from Parkinson's patients200 nMRestored mitophagySignificantly restored mitophagy to levels approaching control values[5][6]
MF-094 Primary neurons100-260 nMIncreased cell viability, neuroprotectionIncreased neuron viability in a dose-dependent manner after Hb stimulation[7]
USP30Inh-1 iPSC-derived midbrain dopaminergic neuron/astrocyte co-cultures3 µMIncreased p-Ser65-Ub levels~2.5-fold increase in p-Ser65-Ub immunoreactivity[8]
MTX115325 Mouse model of Parkinson's diseaseNot specifiedIncreased mitophagy, neuroprotectionAttenuated dopaminergic neuronal loss[9]
Genetic Knockdown (siRNA/shRNA) Cultured neuronsN/AEnhanced mitochondrial degradationRescued defective mitophagy in Parkin- or PINK1-deficient flies[2][10]

Key Signaling Pathway and Experimental Workflow

The primary mechanism of action for USP30 inhibitors in neurons involves the modulation of the PINK1/Parkin-mediated mitophagy pathway.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Inhibitor Therapeutic Intervention Mito_Damage Mitochondrial Damage PINK1 PINK1 accumulation and activation Mito_Damage->PINK1 Parkin_recruitment Parkin recruitment PINK1->Parkin_recruitment Ubiquitination Ubiquitination of outer membrane proteins Parkin_recruitment->Ubiquitination USP30 USP30 Ubiquitination->USP30 Mitophagy_initiation Mitophagy Initiation Ubiquitination->Mitophagy_initiation USP30->Ubiquitination Deubiquitination USP30_Inhibitor This compound USP30_Inhibitor->USP30 Inhibits

Caption: The PINK1/Parkin-mediated mitophagy pathway and the inhibitory action of this compound.

A typical experimental workflow to confirm the on-target effects of a USP30 inhibitor in primary neurons is outlined below.

Experimental_Workflow cluster_assays A Primary Neuron Culture B Treatment with USP30 Inhibitor (e.g., this compound) A->B C Induction of Mitochondrial Damage (e.g., CCCP, Oligomycin/Antimycin A) B->C D Assessment of Mitophagy C->D E Measurement of Mitochondrial Health and Neuronal Viability C->E D1 Immunofluorescence for mitochondrial markers (TOM20, HSP60) D->D1 D2 Western Blot for LC3-II/LC3-I ratio D->D2 D3 mito-QC reporter assay D->D3 E1 ROS measurement (e.g., MitoSOX) E->E1 E2 Mitochondrial membrane potential assay (e.g., TMRM) E->E2 E3 Cell viability assay (e.g., MTT, LDH) E->E3

Caption: Experimental workflow for assessing USP30 inhibitor efficacy in primary neurons.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments cited in the literature for assessing USP30 on-target effects.

Primary Neuron Culture

Primary cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse pups. The tissue is dissociated and plated on poly-D-lysine coated plates or coverslips. Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Experiments are typically performed on mature neurons, between days in vitro (DIV) 7 and 14.[11]

Immunofluorescence Staining for Mitophagy Assessment
  • Cell Treatment: Culture primary neurons on coverslips. Treat with the USP30 inhibitor for a specified duration (e.g., 4 hours) followed by co-treatment with a mitochondrial damaging agent like CCCP (10 µM) for 24-48 hours.[4]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour. Incubate with primary antibodies against mitochondrial markers (e.g., rabbit anti-TOM20, mouse anti-HSP60) overnight at 4°C.

  • Secondary Antibody and Imaging: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature. Mount coverslips with a DAPI-containing mounting medium.

  • Image Analysis: Acquire images using a confocal microscope. Quantify the fluorescence intensity or area of the mitochondrial markers per cell. A decrease in mitochondrial markers indicates enhanced mitophagy.[4]

Western Blotting for Mitophagy Markers
  • Protein Extraction: Lyse the treated neuronal cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer and Blocking: Transfer the proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, p62, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. An increased LC3-II/LC3-I ratio and decreased p62 levels are indicative of enhanced autophagic flux, including mitophagy.

Measurement of Reactive Oxygen Species (ROS)
  • Cell Treatment: Plate neurons in a multi-well plate and treat as described above.

  • Probe Incubation: Incubate the cells with a mitochondrial ROS-sensitive probe, such as MitoSOX Red (5 µM), for 10-30 minutes at 37°C.

  • Measurement: Wash the cells with warm buffer. Measure the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence indicates reduced mitochondrial ROS levels.[4]

Conclusion

The available data strongly support the on-target effect of USP30 inhibitors, including this compound, in promoting mitophagy and conferring neuroprotection in primary neurons. The experimental protocols outlined in this guide provide a robust framework for researchers to validate these effects in their own experimental settings. The comparative data presented can aid in the selection of appropriate tool compounds and the design of future studies aimed at developing novel therapeutics for neurodegenerative diseases. Further research focusing on the long-term effects and potential off-target activities of these inhibitors in more complex in vivo models is warranted.[12][13]

References

Assessing the Translational Potential of USP30-I-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deubiquitinase USP30 has emerged as a compelling therapeutic target for a range of debilitating conditions, including neurodegenerative diseases like Parkinson's, and certain cancers. Its critical role in regulating mitophagy—the selective clearance of damaged mitochondria—positions USP30 inhibitors as a promising strategy to restore cellular homeostasis. This guide provides an objective comparison of USP30-I-1, a selective covalent inhibitor, with other key alternatives, supported by experimental data and detailed methodologies to aid in the assessment of its translational potential.

Mechanism of Action: USP30 in Mitophagy

USP30 is a deubiquitinating enzyme localized to the outer mitochondrial membrane. It acts as a negative regulator of mitophagy by removing ubiquitin chains from mitochondrial proteins. This process is primarily antagonized by the PINK1/Parkin pathway. When mitochondria are damaged, the kinase PINK1 accumulates on the outer membrane and phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ligase Parkin. Parkin then ubiquitinates various mitochondrial proteins, marking the damaged organelle for degradation by autophagy (mitophagy). By cleaving these ubiquitin chains, USP30 counteracts Parkin's activity, thereby inhibiting the clearance of dysfunctional mitochondria.[1][2][3][4][5][6] The therapeutic rationale for inhibiting USP30 is to enhance the removal of damaged mitochondria, which is beneficial in pathologies associated with mitochondrial dysfunction.[4][5][6][7]

Comparative Analysis of USP30 Inhibitors

The development of potent and selective USP30 inhibitors is crucial for advancing our understanding of its biological functions and for its therapeutic exploitation. Below is a comparative summary of this compound and other notable inhibitors based on available quantitative data.

InhibitorTypeIC50 (in vitro)SelectivityKey Cellular EffectsReference
This compound Covalent (cyanopyrrolidine)94 nMHighly selective for USP30 over >40 other DUBs.Prevents HA-Ub-PA binding to USP30.[8]
Compound 39 (CMPD-39) Non-covalent (benzosulphonamide)~20 nMHighly selective; no significant inhibition of other DUBs at up to 100 µM.Enhances basal mitophagy and pexophagy; increases ubiquitination of TOMM20 and SYNJ2BP.[9][10][11][12]
MTX-115325 Not specifiedNot specifiedBrain-penetrant.Prevents dopaminergic neuronal loss and preserves striatal dopamine (B1211576) in a PD mouse model.[4]
FT385 Covalent (N-cyano pyrrolidine)~1 nMHighly selective for USP30 up to 200 nM; some off-target inhibition of USP6.Promotes mitophagy and increases ubiquitinated TOM20.[5][13]
USP30Inh-1, -2, -3 Covalent (cyano-amide)15-30 nMGood selectivity at 1 µM; off-target effects on USP6, USP21, and USP45 at 10 µM.Increase p-Ser65-ubiquitin levels and mitophagy in neuronal cell models.[5][14]
ST-539 Not specifiedNot specifiedSpecific USP30 inhibitor.Decreases AKT protein levels during mitophagy; promotes apoptosis in cancer cells.[1][15]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy and mechanism of USP30 inhibitors.

Deubiquitinase (DUB) Activity Assay

This assay measures the enzymatic activity of USP30 and its inhibition by small molecules.

Principle: The assay utilizes a fluorogenic ubiquitin substrate, such as ubiquitin-rhodamine 110 (Ub-Rho110). Cleavage of this substrate by active USP30 releases the fluorophore, resulting in an increase in fluorescence that can be quantified.

Protocol:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM Potassium Glutamate, 0.1 mM TCEP, and 0.03% Bovine Gamma Globulin).

  • Add recombinant human USP30 to the wells of a 384-well plate.

  • Add the test inhibitor (e.g., this compound) at various concentrations and pre-incubate with the enzyme.

  • Initiate the reaction by adding the Ub-Rho110 substrate.

  • Monitor the increase in fluorescence intensity over time using a plate reader.

  • Calculate the IC50 value by plotting the rate of reaction against the inhibitor concentration.

Mito-Keima Mitophagy Assay

This assay allows for the quantitative measurement of mitophagy in living cells.

Principle: The mito-Keima reporter is a pH-sensitive fluorescent protein targeted to the mitochondrial matrix. In the neutral pH of mitochondria, it emits light at one wavelength. When mitochondria are engulfed by acidic lysosomes during mitophagy, the protein's fluorescence shifts to a different wavelength. The ratio of the two signals provides a quantitative measure of mitophagy.

Protocol:

  • Transfect cells (e.g., HeLa or SH-SY5Y) with a plasmid encoding mito-Keima.

  • Treat the cells with the USP30 inhibitor for a specified duration.

  • Induce mitochondrial damage, if required, using agents like CCCP or a combination of Antimycin A and Oligomycin.

  • Analyze the cells using flow cytometry or confocal microscopy.

  • For flow cytometry, excite the cells with two different lasers (e.g., 405 nm and 561 nm) and measure the emission. The ratio of the signals indicates the level of mitophagy.

  • For microscopy, capture images at both emission wavelengths and quantify the colocalization of the acidic (lysosomal) mito-Keima signal with a mitochondrial marker.

Phospho-Ubiquitin (Ser65) Detection Assay

This assay measures the accumulation of phosphorylated ubiquitin on mitochondria, a key step in the PINK1/Parkin pathway.

Principle: This can be assessed by Western blotting or ELISA using an antibody specific for ubiquitin phosphorylated at serine 65 (p-Ser65-Ub).

Protocol (Western Blot):

  • Treat cells with the USP30 inhibitor and/or a mitochondrial damaging agent.

  • Lyse the cells and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane and probe with a primary antibody against p-Ser65-Ub.

  • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

  • Quantify the band intensity relative to a loading control.

Visualizing the Molecular Pathways and Workflows

To further clarify the complex processes involved, the following diagrams illustrate the USP30 signaling pathway, the experimental workflow for inhibitor testing, and the logical relationship of USP30 inhibition.

USP30_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1 PINK1 Mito->PINK1 Accumulation Ub Ubiquitin PINK1->Ub Phosphorylates Parkin Parkin OMM_Protein OMM Protein Parkin->OMM_Protein Ubiquitinates pUb pS65-Ubiquitin Ub->pUb pUb->Parkin Recruits & Activates Ub_OMM Ubiquitinated OMM Protein OMM_Protein->Ub_OMM Autophagosome Autophagosome Ub_OMM->Autophagosome Recruits USP30 USP30 USP30->Ub_OMM Deubiquitinates Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degradation

Caption: The PINK1/Parkin pathway and the antagonistic role of USP30 in mitophagy.

Inhibitor_Testing_Workflow start Start: Select USP30 Inhibitor in_vitro In Vitro DUB Assay (e.g., Ub-Rho110) start->in_vitro cell_culture Cell-Based Assays (e.g., HeLa, SH-SY5Y) start->cell_culture selectivity Selectivity Profiling (DUB panel screen) in_vitro->selectivity mitophagy_assay Mitophagy Quantification (e.g., mito-Keima) cell_culture->mitophagy_assay pathway_analysis Pathway Marker Analysis (e.g., p-Ser65-Ub Western Blot) cell_culture->pathway_analysis in_vivo In Vivo Model Testing (e.g., PD mouse model) mitophagy_assay->in_vivo pathway_analysis->in_vivo selectivity->in_vivo end Evaluate Translational Potential in_vivo->end

Caption: Experimental workflow for evaluating the translational potential of a USP30 inhibitor.

USP30_Inhibition_Logic Inhibitor This compound (or other inhibitor) USP30_Activity USP30 Activity Inhibitor->USP30_Activity Inhibits Deubiquitination Mitochondrial Deubiquitination USP30_Activity->Deubiquitination Leads to Ubiquitination Mitochondrial Ubiquitination Deubiquitination->Ubiquitination Decreases Mitophagy Mitophagy Ubiquitination->Mitophagy Increases Mitochondrial_QC Improved Mitochondrial Quality Control Mitophagy->Mitochondrial_QC Leads to Therapeutic_Effect Potential Therapeutic Effect Mitochondrial_QC->Therapeutic_Effect

Caption: Logical flow of the consequences of USP30 inhibition.

Conclusion

This compound is a potent and selective covalent inhibitor of USP30, representing a valuable tool for studying the role of this deubiquitinase in cellular processes. Its comparison with other inhibitors such as the non-covalent Compound 39 and the brain-penetrant MTX-115325 highlights the diverse chemical scaffolds being explored to target USP30. The provided data and experimental protocols offer a framework for researchers to objectively assess the translational potential of this compound and other emerging inhibitors in the context of their specific research and drug development goals. Further head-to-head studies and in vivo characterization will be crucial in determining the most promising candidates for clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of USP30-I-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of USP30-I-1, a selective covalent inhibitor of the deubiquitinase USP30. Adherence to these protocols is paramount for ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound should be treated as a hazardous chemical waste product. The following procedures are based on general laboratory safety principles and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines. Always consult your institution's specific protocols before proceeding.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.

  • Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound, both in its pure form and in solution, within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Avoid Contact: Take measures to prevent direct contact with skin and eyes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Spill Response: In case of a spill, absorb the material with an inert binder such as vermiculite (B1170534) or sand. Decontaminate the surface with an appropriate solvent, and collect all contaminated materials for disposal as chemical waste.

General Waste Management Principles

Effective management of chemical waste is fundamental to laboratory safety. The following principles should be applied to all forms of this compound waste.

  • Waste Minimization: To reduce waste generation, order and prepare only the quantity of this compound required for your experiments.

  • Container Selection: Utilize sturdy, leak-proof containers that are chemically compatible with the waste being collected. Plastic containers are often preferred for their durability.[1][2]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent and concentration, any associated hazards, the accumulation start date, and the name of the Principal Investigator.[1][3]

  • Prohibited Disposal: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1][3]

Step-by-Step Disposal Procedures

The precise method for disposal will vary depending on the form of the this compound waste. The table below summarizes the procedures for different waste streams.

Waste FormContainer RequirementsDisposal Procedure
Solid this compound Original, securely sealed container or a new, properly labeled, sealed container for solid waste.1. Ensure the original container is tightly sealed. 2. If transferring, use a container appropriate for solid chemical waste and label it correctly. 3. Affix a completed EHS hazardous waste label. 4. Store the container in a designated Satellite Accumulation Area (SAA).[2][3]
Liquid Waste (e.g., in DMSO or buffers)Dedicated, sealed, and leak-proof waste container compatible with the solvent.1. Collect all solutions containing this compound in the designated waste container. 2. Do not fill the container beyond 90% of its capacity to prevent spills.[1] 3. Securely close the container after each addition. 4. Affix a completed EHS hazardous waste label. 5. Store in the SAA.
Contaminated Labware (Non-Sharps)Designated, sealed plastic bag or container.1. Collect items such as gloves, pipette tips, and tubes contaminated with this compound. 2. Place them in a clearly labeled bag or container with "Hazardous Waste" and the chemical name. 3. Store in the SAA.
Contaminated Sharps Puncture-resistant sharps container.1. Place all needles, syringes, and other contaminated sharps directly into a designated sharps container. 2. Do not recap needles. 3. When the container is full, close it and arrange for pickup by EHS.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. As a covalent inhibitor, this compound is designed to be reactive, and attempts to neutralize it without a validated protocol could result in unintended hazardous reactions. Therefore, it is imperative to dispose of it as hazardous chemical waste through your institution's EHS program.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

USP30_I_1_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify_waste Identify Waste Form fume_hood->identify_waste solid_waste Solid this compound identify_waste->solid_waste Solid liquid_waste Liquid Waste (in solvent) identify_waste->liquid_waste Liquid labware_waste Contaminated Labware identify_waste->labware_waste Labware container_solid Use Sealed, Compatible Solid Waste Container solid_waste->container_solid container_liquid Use Sealed, Leak-Proof Liquid Waste Container (≤90% full) liquid_waste->container_liquid container_labware Use Designated, Sealed Bag or Container labware_waste->container_labware label_container Label Container Correctly: 'Hazardous Waste' Full Chemical Name Concentration & Solvent Date & PI Name container_solid->label_container container_liquid->label_container container_labware->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa ehs_pickup Arrange for Waste Pickup by Institutional EHS saa->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant safety and environmental regulations. Always prioritize safety and consult your institutional EHS department for guidance.

References

Essential Safety and Logistical Guidance for Handling USP30-I-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the selective deubiquitinase inhibitor USP30-I-1, a comprehensive understanding of safety protocols and handling procedures is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety information can be extrapolated from available data for similar USP30 inhibitors. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a cautious approach should be adopted, assuming the compound may be hazardous. The following PPE and engineering controls are recommended:

Control TypeRecommendation
Engineering Controls
Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment
Eye ProtectionChemical safety goggles or a face shield should be worn at all times to protect against splashes.
Hand ProtectionChemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact.
Body ProtectionA laboratory coat is mandatory. For operations with a higher risk of splashes, a chemically resistant apron should also be worn.
Respiratory ProtectionIf work cannot be performed in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Operational Plan: Step-by-Step Handling and Experiment Workflow

A systematic workflow is crucial for minimizing risks during the handling and use of this compound. The following diagram outlines the key steps from receiving the compound to its final disposal.

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Decontamination and Disposal A Receiving and Inspection B Storage in a cool, dry, dark place A->B C Weighing in a fume hood B->C D Solution Preparation (in fume hood) C->D E Cell Culture Treatment / In-vitro Assay D->E F Incubation E->F G Data Collection and Analysis F->G H Decontaminate work surfaces G->H I Segregate waste (solid and liquid) H->I J Dispose of as hazardous chemical waste I->J

Workflow for safe handling of this compound.

Experimental Protocols

1. Preparation of Stock Solution:

  • Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.

  • Allow the vial of this compound to equilibrate to room temperature before opening.

  • Carefully weigh the required amount of the solid compound using an analytical balance.

  • Add the appropriate solvent (e.g., DMSO) to the desired concentration.

  • Cap the vial tightly and vortex until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C as recommended by the supplier.

2. Spill and Emergency Procedures:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a sealed container for hazardous waste.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Used vials, contaminated gloves, absorbent materials, and other solid waste should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.